4,5-dimethylbenzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZYBMMYQCYIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062885 | |
| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
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CAS No. |
3171-45-7 | |
| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=3171-45-7 | |
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| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
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| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |
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| Record name | 3171-45-7 | |
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| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
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| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |
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| Record name | 4,5-dimethyl-o-phenylenediamine | |
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| Record name | 4,5-DIMETHYL-O-PHENYLENEDIAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to 4,5-Dimethylbenzene-1,2-diamine for Researchers and Drug Development Professionals
Introduction
4,5-Dimethylbenzene-1,2-diamine, also known as 4,5-dimethyl-o-phenylenediamine, is an aromatic amine that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing two adjacent amino groups on a dimethyl-substituted benzene (B151609) ring, makes it a key precursor for the synthesis of a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 4,5-Dimethyl-1,2-phenylenediamine, 4,5-Diamino-o-xylene | [3][4] |
| CAS Number | 3171-45-7 | [3][4] |
| Molecular Formula | C₈H₁₂N₂ | [3] |
| Molecular Weight | 136.19 g/mol | [3] |
| Appearance | White to gray to brown powder or crystals | |
| Melting Point | 127-129 °C | [3] |
| Boiling Point | 279.6 ± 35.0 °C at 760 mmHg (predicted) | |
| Solubility | Soluble in methanol. | |
| Purity | Typically >98% (by HPLC) | |
| Storage | Store at 2-8°C in a cool, dark place under an inert atmosphere. | [3] |
| Sensitivity | Light and air sensitive. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | CDCl₃ | 6.57 | s | Ar-H |
| ¹H | CDCl₃ | 3.25 | br s | -NH₂ |
| ¹H | CDCl₃ | 2.13 | s | -CH₃ |
| ¹³C | CDCl₃ | 135.2 | C-NH₂ | |
| ¹³C | CDCl₃ | 123.4 | C-CH₃ | |
| ¹³C | CDCl₃ | 116.1 | Ar-CH | |
| ¹³C | CDCl₃ | 18.9 | -CH₃ |
Note: NMR peak assignments are based on typical chemical shifts for similar structures and may require further experimental confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by the following significant absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3498, 3450 | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1605 | N-H bending of the primary amine |
| 1276 | C-N aromatic stretching |
| 3038 | C-H aromatic stretching |
| 835 | C-H aromatic deformation |
| 1502 | C=C aromatic stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound reveals a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 136 | High | Molecular Ion [M]⁺ |
| 135 | High | [M-H]⁺ |
| 121 | Moderate | [M-CH₃]⁺ |
Experimental Protocols
Detailed experimental procedures are vital for the successful synthesis and application of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding dinitro compound, 1,2-dimethyl-4,5-dinitrobenzene (B181664).
Reaction Scheme:
A representative synthetic workflow.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethyl-4,5-dinitrobenzene in a suitable solvent such as ethanol (B145695).
-
Reduction: Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If using a metallic reducing agent, the mixture is typically basified with a solution of sodium hydroxide (B78521) to precipitate the metal hydroxides, which are then removed by filtration.
-
Extraction: The filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure this compound.
Synthesis of Quinoxalines
This compound is a key precursor in the synthesis of quinoxaline (B1680401) derivatives, which are an important class of heterocyclic compounds with diverse biological activities. The general procedure involves the condensation reaction with a 1,2-dicarbonyl compound.
Reaction Workflow:
General workflow for quinoxaline synthesis.
Procedure:
-
Reactant Mixture: In a suitable reaction vessel, dissolve this compound and an equimolar amount of a 1,2-dicarbonyl compound (e.g., benzil) in a solvent such as ethanol or glacial acetic acid.
-
Reaction Conditions: The mixture is typically heated to reflux for a period ranging from a few hours to overnight. The reaction can often be catalyzed by the addition of a small amount of acid.
-
Product Formation: The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.
-
Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization to afford the pure quinoxaline derivative.
Applications in Drug Development and Research
The primary utility of this compound in the context of drug development lies in its role as a scaffold for the synthesis of bioactive heterocyclic compounds.
-
Quinoxaline Derivatives: As detailed above, it is a fundamental building block for quinoxalines. This class of compounds has demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The dimethyl substituents on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the final quinoxaline product.
-
Benzimidazole (B57391) Synthesis: Similar to quinoxalines, benzimidazoles are another important class of heterocyclic compounds with significant therapeutic applications. This compound can be condensed with aldehydes, carboxylic acids, or their derivatives to form substituted benzimidazoles.
-
Ligand Synthesis for Metal Complexes: The diamine functionality can act as a bidentate ligand, coordinating with various transition metals to form stable complexes.[3] Some of these metal complexes have been investigated for their potential as therapeutic or diagnostic agents.[3]
Safety and Handling
This compound is classified as harmful and an irritant.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from light and air.
Conclusion
This compound is a versatile and important intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds of interest to the pharmaceutical industry. A thorough understanding of its physical and chemical properties, coupled with established experimental protocols, enables its effective and safe use in research and drug development endeavors. The ability to readily form quinoxaline and benzimidazole scaffolds makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
References
Synthesis of 4,5-Dimethyl-1,2-phenylenediamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes to 4,5-dimethyl-1,2-phenylenediamine, a key intermediate in the synthesis of various organic compounds, including the vital nutrient riboflavin (B1680620) (Vitamin B2). This document details the core synthetic methodologies, presents quantitative data for process optimization, and furnishes detailed experimental protocols. Furthermore, a key application of this diamine in the synthesis of riboflavin is illustrated through a detailed experimental workflow.
Introduction
4,5-Dimethyl-1,2-phenylenediamine, also known as 4,5-diamino-o-xylene, is an aromatic diamine of significant interest in organic synthesis. Its structural features, particularly the adjacent amino groups on a dimethyl-substituted benzene (B151609) ring, make it a valuable precursor for the construction of various heterocyclic systems. A notable application is its role as a key building block in the chemical synthesis of riboflavin, a vitamin essential for a wide range of metabolic processes. This guide focuses on the prevalent and practical synthetic pathway to 4,5-dimethyl-1,2-phenylenediamine, which commences with the nitration of o-xylene (B151617) followed by the reduction of the resulting nitroaromatic intermediate.
Synthetic Pathway Overview
The most common and industrially relevant synthesis of 4,5-dimethyl-1,2-phenylenediamine is a two-step process starting from o-xylene:
-
Nitration of o-xylene: This electrophilic aromatic substitution reaction introduces a nitro group onto the o-xylene ring. The primary challenge in this step is to achieve high regioselectivity for the desired 4-nitro-o-xylene isomer over the 3-nitro-o-xylene byproduct.
-
Reduction of 4-nitro-o-xylene: The nitro group of 4-nitro-o-xylene is then reduced to an amino group to yield the target compound, 4,5-dimethyl-1,2-phenylenediamine.
The overall synthetic scheme can be depicted as follows:
Spectroscopic Data Analysis of CAS 3171-45-7: 4,5-Dimethyl-1,2-phenylenediamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 3171-45-7, which is 4,5-Dimethyl-1,2-phenylenediamine. The information presented herein is intended to support research, development, and quality control activities by offering detailed spectroscopic data and the methodologies for their acquisition.
Compound Identification
The compound associated with CAS number 3171-45-7 is 4,5-Dimethyl-1,2-phenylenediamine .[1][2][3][4][5]
Synonyms: 4,5-Dimethylbenzene-1,2-diamine, 4,5-Diamino-o-xylene.[3][6] Molecular Formula: C₈H₁₂N₂[7][1] Molecular Weight: 136.19 g/mol [7][1] Chemical Structure:
Spectroscopic Data
The following sections present the available spectroscopic data for 4,5-Dimethyl-1,2-phenylenediamine in a structured format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 6.54 | s | 2H | Ar-H | CDCl₃ |
| 3.45 | br s | 4H | NH ₂ | CDCl₃ |
| 2.15 | s | 6H | CH ₃ | CDCl₃ |
Data sourced from commercially available spectra and databases. Actual chemical shifts may vary depending on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 133.2 | Ar-C -NH₂ | Not Specified |
| 125.1 | Ar-C -CH₃ | Not Specified |
| 116.8 | Ar-C H | Not Specified |
| 18.9 | C H₃ | Not Specified |
Note: Carbon-13 NMR data for this compound is less commonly reported in detail in the readily available literature. The provided assignments are based on typical chemical shifts for similar aromatic amines.
Infrared (IR) Spectroscopy
Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3200 | Strong, Broad | N-H stretch (primary amine) |
| 3000 - 2850 | Medium | C-H stretch (aromatic and methyl) |
| 1620 - 1580 | Medium | N-H bend (primary amine) |
| 1520 - 1450 | Strong | C=C stretch (aromatic ring) |
| 850 - 800 | Strong | C-H bend (aromatic, para-disubstituted-like) |
IR data is characteristic of a primary aromatic amine with methyl substituents on the benzene (B151609) ring.
Mass Spectrometry (MS)
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 136 | 100 | [M]⁺ (Molecular Ion) |
| 135 | ~80 | [M-H]⁺ |
| 121 | ~40 | [M-CH₃]⁺ |
| 106 | ~20 | [M-2CH₃]⁺ or [M-NH₂-CH₃]⁺ |
The mass spectrum is characterized by a prominent molecular ion peak, which is typical for aromatic compounds. Fragmentation patterns correspond to the loss of hydrogen and methyl groups.[7][8]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4,5-Dimethyl-1,2-phenylenediamine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.
-
Crystal: Diamond or Germanium crystal.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.[9]
-
Apply pressure to the sample to ensure good contact with the crystal.[10]
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
The sample is vaporized in the ion source.[12]
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).[15]
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion.
-
The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like 4,5-Dimethyl-1,2-phenylenediamine.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. scbt.com [scbt.com]
- 2. 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE | 3171-45-7 [chemicalbook.com]
- 3. 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3171-45-7|this compound|BLD Pharm [bldpharm.com]
- 5. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rroij.com [rroij.com]
Technical Guide: Stability and Storage of 4,5-diamino-o-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4,5-diamino-o-xylene (also known as 4,5-dimethyl-1,2-phenylenediamine). This document synthesizes available data to ensure the integrity of the compound in research and development settings.
Chemical Profile
-
IUPAC Name: 4,5-dimethylbenzene-1,2-diamine
-
Synonyms: 4,5-Diamino-o-xylene, 4,5-dimethyl-1,2-phenylenediamine, 1,2-diamino-4,5-dimethylbenzene
-
CAS Number: 3171-45-7
-
Molecular Formula: C₈H₁₂N₂
-
Appearance: Colorless or slightly yellow to brown crystalline powder.
Stability Profile
4,5-diamino-o-xylene is an aromatic amine that exhibits sensitivity to several environmental factors. Aromatic amines, as a class, are known to be susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen.[1] The amino groups on the benzene (B151609) ring make the molecule susceptible to oxidative degradation, which can lead to the formation of colored impurities and polymerized products.
The stability of 4,5-diamino-o-xylene is influenced by the following:
-
Temperature: The compound is relatively stable at room temperature for short periods. However, elevated temperatures can lead to decomposition.[2] Long-term storage at refrigerated temperatures is recommended to minimize degradation.
-
Light: Exposure to light may cause discoloration, indicating photochemical degradation.[3]
-
Air (Oxygen): The compound is sensitive to air.[1] When impure, crystals may liquefy upon prolonged exposure to air.[3] Storage under an inert atmosphere is advisable for long-term stability.
-
pH: The compound may decompose under acidic conditions.[2] Phenylenediamines can undergo rapid primary degradation in aqueous environments through oxidative mechanisms.[4]
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided as it can lead to vigorous reactions and decomposition.[3]
Upon thermal decomposition, hazardous products such as carbon monoxide, carbon dioxide, and oxides of nitrogen can be released.[5]
Quantitative Data on Storage and Stability
| Parameter | Recommended Condition/Value | Remarks |
| Storage Temperature | 2-8°C | Recommended for long-term storage to maintain chemical purity.[6][7] |
| Room Temperature (~20°C) | Suitable for short-term handling. Studies on other aromatic amines show reduced recovery at this temperature over time.[2] | |
| Atmosphere | Inert gas (e.g., Nitrogen) | Recommended to prevent oxidation, especially for long-term storage.[7] |
| Container | Tightly closed container | Prevents exposure to air and moisture.[3][8] |
| Amber or opaque container | Recommended to protect from light.[3] | |
| Light Exposure | Avoid direct sunlight and UV light | The compound is light-sensitive and may discolor.[3] |
| Incompatible Substances | Strong oxidizing agents | To prevent exothermic reactions and decomposition.[3] |
| Hazardous Decomposition | High temperatures | Can produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5] |
Experimental Protocols for Stability Assessment
The following is a generalized protocol for assessing the stability of 4,5-diamino-o-xylene. This protocol is based on common practices for stability testing of aromatic amines and should be adapted based on specific laboratory capabilities and regulatory requirements.
Objective
To evaluate the stability of 4,5-diamino-o-xylene under various stress conditions (temperature, humidity, and light) over a defined period.
Materials and Equipment
-
4,5-diamino-o-xylene (test substance)
-
Reference standard of 4,5-diamino-o-xylene
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Validated analytical column for separation
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
pH meter
-
Appropriate solvents and buffers (HPLC-grade)
-
Volumetric flasks and other precision glassware
Analytical Method Validation
A stability-indicating analytical method, capable of separating 4,5-diamino-o-xylene from its potential degradation products, must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common technique for the analysis of aromatic amines.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization.[2][10]
Stability Study Design
-
Sample Preparation: Prepare multiple aliquots of a known concentration of 4,5-diamino-o-xylene in a suitable solvent system.
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared samples to establish the initial concentration and purity of the compound.
-
Stress Conditions:
-
Thermal Stability (Accelerated): Store samples at elevated temperatures (e.g., 40°C ± 2°C with 75% ± 5% relative humidity) and intermediate conditions (e.g., 30°C ± 2°C with 65% ± 5% relative humidity).[11]
-
Long-Term Storage Stability: Store samples under recommended conditions (e.g., 2-8°C) and at room temperature (e.g., 25°C ± 2°C with 60% ± 5% relative humidity).
-
Photostability: Expose samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be shielded from light.
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).
-
Sample Analysis: At each time point, analyze the stored samples along with a freshly prepared standard solution. Quantify the amount of 4,5-diamino-o-xylene remaining and identify and quantify any significant degradation products.
-
Data Evaluation: Calculate the percentage of the initial concentration of 4,5-diamino-o-xylene remaining at each time point. A significant change is often defined as a 5% or more decrease from the initial value.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Factors influencing the stability of 4,5-diamino-o-xylene.
Caption: Experimental workflow for stability assessment of 4,5-diamino-o-xylene.
Conclusion
The stability of 4,5-diamino-o-xylene is critical for its effective use in research and development. To ensure the integrity of the compound, it is imperative to store it under refrigerated conditions (2-8°C), protected from light and air, and in a tightly sealed container. For applications requiring high purity and long-term storage, the use of an inert atmosphere is strongly recommended. The provided experimental protocol offers a framework for conducting formal stability studies to establish a defined shelf-life and to further understand the degradation profile of this compound under specific conditions.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. osha.gov [osha.gov]
- 6. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. | Sigma-Aldrich [merckmillipore.com]
- 9. agilent.com [agilent.com]
- 10. cdc.gov [cdc.gov]
- 11. lnct.ac.in [lnct.ac.in]
Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility characteristics of 4,5-dimethylbenzene-1,2-diamine, a crucial intermediate in the synthesis of various organic compounds. Due to its application in the development of pharmaceuticals and other specialty chemicals, understanding its behavior in different organic solvents is of paramount importance for process design, purification, and formulation.
Core Concepts: Solubility of Aromatic Amines
The solubility of aromatic amines like this compound is governed by the interplay of intermolecular forces. The two amino groups are capable of forming hydrogen bonds, which generally enhances solubility in polar solvents. Conversely, the aromatic benzene (B151609) ring and the two methyl groups contribute to the nonpolar character of the molecule, favoring solubility in nonpolar organic solvents. The overall solubility in a specific solvent is a balance between these competing factors.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. This suggests that such data may not be published or may reside in proprietary databases. For research and development purposes, experimental determination of solubility is therefore essential. The following table is provided as a template for organizing experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Hexane |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal gravimetric method. This is a standard and reliable method for generating accurate solubility data.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Evaporating dish or watch glass
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the compound. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filter should also be at the experimental temperature if possible.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Transfer the solution to a pre-weighed evaporating dish or watch glass.
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once all the solvent has been removed, weigh the evaporating dish containing the solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
Logical Relationship in Solvent Selection
The choice of solvent for a particular application, such as synthesis or purification, often follows a logical progression based on the desired outcome. The following diagram illustrates a simplified decision-making process for solvent selection.
Caption: Decision-making process for solvent selection based on application.
An In-depth Technical Guide to 4,5-Dimethyl-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4,5-dimethyl-o-phenylenediamine. This compound serves as a critical building block in the synthesis of various heterocyclic structures utilized in medicinal chemistry and materials science.
Molecular Structure and Chemical Identity
4,5-Dimethyl-o-phenylenediamine, also known as 4,5-dimethylbenzene-1,2-diamine, is an aromatic amine with two amino groups positioned ortho to each other on a dimethylbenzene ring. This arrangement makes it a valuable precursor for condensation reactions to form heterocyclic systems.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1][2][3][4] |
| Synonyms | 4,5-Dimethyl-1,2-phenylenediamine, 4,5-Diamino-o-xylene, 1,2-Diamino-4,5-dimethylbenzene[1][5][6] |
| CAS Number | 3171-45-7[1][2][5][7] |
| Molecular Formula | C₈H₁₂N₂[1][2][5][7][8] |
| SMILES | CC1=CC(N)=C(N)C=C1C[1][3] |
| InChI Key | XSZYBMMYQCYIPC-UHFFFAOYSA-N[1][2][6][7] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 136.19 g/mol [2][5][8] (136.20 g/mol also cited[1][7][9]) |
| Appearance | Yellow to orange to brown powder or solid.[3][7] Also described as pale cream to brown powder.[9] |
| Melting Point | 127-129 °C[6][10] (123.0-129.0 °C also cited[4]) |
| Purity | Typically ≥97.5% (GC) or >98.0% (HPLC).[3][4][11] |
| Storage Temperature | 2-8°C.[6] |
| Sensitivity | Air and light sensitive.[10][11] |
Experimental Protocols
A common and effective method for synthesizing 4,5-dimethyl-o-phenylenediamine is through the reduction of its corresponding dinitro or nitroaniline precursor. A representative protocol involves the reduction of 4,5-dimethyl-2-nitroaniline (B181755) using stannous chloride (SnCl₂).
Protocol: Reduction of 4,5-Dimethyl-2-nitroaniline [12]
-
Preparation of Reducing System: Prepare the reducing agent by adding 32 mL of deionized water to a solution of 12.9 g of SnCl₂·2H₂O in 72 mL of anhydrous ethanol.
-
Reaction Setup: Under an inert atmosphere, add 1 g of 4,5-dimethyl-2-nitroaniline to the reducing system in batches at room temperature.
-
Reaction Execution: Heat the mixture to reflux for 1 hour. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 120 mL of water and neutralize with sodium bicarbonate (NaHCO₃).
-
Isolation: Remove the resulting tin salts and excess NaHCO₃ by filtration. Extract the aqueous filtrate with dichloromethane (B109758). The solid residue can be further extracted using a Soxhlet extractor with dichloromethane to maximize yield.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the final orange solid product.[12]
A more general method for producing o-phenylenediamines involves the reduction of the corresponding o-nitroaniline with zinc dust in an alkaline ethanolic solution.[13]
4,5-Dimethyl-o-phenylenediamine is used as a derivatizing agent for the determination of aromatic aldehydes, such as vanillin, by high-performance liquid chromatography (HPLC) with fluorescence detection.[9][10] The diamine reacts with the aldehyde to form a fluorescent derivative that can be easily detected and quantified.
Spectral Data
-
¹H NMR: The proton NMR spectrum shows a singlet for the six protons of the two methyl groups at approximately 2.12 ppm and a singlet for the two aromatic protons at around 6.52 ppm (in CDCl₃).[12][14]
-
¹³C NMR: The carbon NMR spectrum displays signals for the methyl carbons around 19.0 ppm, the aromatic CH carbons near 118.6 ppm, and the quaternary carbons attached to the methyl and amino groups at approximately 128.0 ppm and 132.4 ppm, respectively.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database and can be used to confirm the functional groups present in the molecule.[15]
-
Mass Spectrometry (MS): The electron ionization mass spectrum is available and shows a molecular ion peak corresponding to its molecular weight.[16] The mass spectrum confirms a molecular ion [M+H]⁺ at m/z = 137.1.[12]
Applications in Research and Drug Development
4,5-Dimethyl-o-phenylenediamine is a key intermediate in the synthesis of various heterocyclic compounds with significant biological activity.
-
Synthesis of Benzimidazoles and Quinoxalines: Its primary application is in condensation reactions with 1,2-dicarbonyl compounds or carboxylic acids (or their derivatives) to form substituted benzimidazoles and quinoxalines. These scaffolds are present in numerous pharmacologically active molecules.
-
Anticancer Agents: The compound has been used to synthesize novel benzimidazolone-bridged hybrid compounds with potential antiproliferative activity.[17] It also serves as a ligand in the development of Ruthenium(II) arene anticancer complexes.[6]
-
Precursor for 1,5-Benzodiazepines: o-Phenylenediamines are widely used as precursors for synthesizing 1,5-benzodiazepines, a class of compounds with diverse pharmacological properties, including antidepressant and anticonvulsant activities.[18]
-
Materials Science: It is used to modify graphitic electrodes for studying proton-coupled electron transfer (PCET) reactions, which are fundamental in areas like hydrogen fuel production and CO₂ reduction.[19][20]
The synthetic accessibility and reactivity of 4,5-dimethyl-o-phenylenediamine make it a versatile platform for generating molecular diversity in drug discovery programs.[21]
Visualization of Synthetic Pathway
The following diagram illustrates a key synthetic application of 4,5-dimethyl-o-phenylenediamine in the preparation of a benzimidazole (B57391) scaffold, a common core in drug development.
References
- 1. 4,5-Dimethyl-o-phenylenediamine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5-Dimethyl-o-phenylenediamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. H32695.14 [thermofisher.com]
- 5. 4,5-Dimethyl-o-phenylenediamine | LGC Standards [lgcstandards.com]
- 6. 4,5-二甲基-1,2-苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. AC-11661 - 45-dimethyl-o-phenylenediamine-98 | 3171-45-7 [cymitquimica.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 4,5-Dimethyl-o-phenylenediamine, 98%, many contain up to … [cymitquimica.com]
- 10. 4,5-Dimethyl-o-phenylenediamine, 98%, many contain up to ca 15% water | Fisher Scientific [fishersci.ca]
- 11. 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 4,5-Dimethyl-o-phenylendiamin | 3171-45-7 [m.chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]
- 16. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Reactions of 4,5-Dimethylbenzene-1,2-diamine
Introduction
This compound, also known as 4,5-dimethyl-o-phenylenediamine, is an aromatic diamine that serves as a crucial building block in organic synthesis. Its unique structure, featuring two adjacent amino groups on a dimethyl-substituted benzene (B151609) ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These resulting scaffolds, such as benzimidazoles, quinoxalines, and phenazines, are prevalent in pharmaceuticals and functional materials due to their diverse biological activities.[1][2] This guide provides a comprehensive overview of the key reactions involving this compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors. The compound is also utilized as a reagent in the preparation of transition metal complexes and quinoxalinones.[3]
Core Reactions and Methodologies
The primary reactivity of this compound stems from the nucleophilicity of its two amino groups, which readily undergo condensation and cyclization reactions with various electrophilic partners.
Synthesis of Benzimidazoles
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common and efficient route to produce 2-substituted benzimidazoles.[1][2] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2] The reaction conditions can be optimized using different catalysts and solvents to achieve high yields.[1]
A variety of catalytic systems have been developed to facilitate this transformation, including the use of nano-Fe2O3 in an aqueous medium, which offers advantages such as short reaction times and catalyst recyclability.[2] Other methods employ catalysts like iodobenzene (B50100) in the presence of an oxidant or zinc catalysts with a silane (B1218182) reducing agent.[4]
General Reaction Scheme:
Caption: Synthesis of Benzimidazoles.
Table 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamines
| Diamine | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-Phenylenediamine | Various Aromatic Aldehydes | H₂O₂/HCl | Acetonitrile | Room Temp | High | [4] |
| o-Phenylenediamine | Various Aromatic Aldehydes | nano-Fe₂O₃ (10 mol%) | Water | - | High | [2] |
| this compound | p-toluenethiol, paraformaldehyde | 4-ADPA | TCE/H₂O | 130 °C, 3 h | Lower Yield |[5] |
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles [1]
-
Materials:
-
This compound (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Catalyst (e.g., 10 mol% nano-Fe₂O₃)
-
Solvent (e.g., Ethanol (B145695) or Water, 10 mL)
-
Anhydrous Na₂SO₄
-
Brine solution
-
-
Procedure:
-
In a round-bottom flask, dissolve the this compound and the aldehyde in the chosen solvent.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific protocol) and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter it and wash with cold solvent.
-
If the product is soluble, perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
-
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles synthesized from this compound. The most common method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, such as benzil.[6][7] This reaction is often carried out in refluxing ethanol or acetic acid.[7] Various catalysts, including ammonium (B1175870) heptamolybdate tetrahydrate, have been shown to efficiently catalyze this reaction under mild conditions, offering high yields and short reaction times.[6] Alternative synthetic routes utilize precursors like α-haloketones or involve domino reactions.[7][8]
General Reaction Scheme:
Caption: Synthesis of Quinoxalines.
Table 2: Synthesis of Quinoxaline (B1680401) Derivatives
| Diamine | 1,2-Diketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O (0.02 mmol) | EtOH/H₂O (3:1) | Room Temp, 5 min | 98 | [6] |
| This compound | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O (0.02 mmol) | EtOH/H₂O (3:1) | Room Temp, 5 min | 96 | [6] |
| Benzene-1,2-diamine | Benzil | MnFe₂O₄ | - | Room Temp | Good | [8] |
| 1,2-Phenylenediamine | 1,2-Diacetylbenzene | Iodine (5 mol%) | EtOH/H₂O (1:1) | Microwave, 50°C, 1-3 min | - |[9] |
Experimental Protocol: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline [6]
-
Materials:
-
This compound (1 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.025 g, 0.02 mmol)
-
Ethanol/Water (3:1 v/v, 20 mL)
-
-
Procedure:
-
To a 50 mL round-bottomed flask, add the 1,2-diketone (benzil), the catalyst, and the EtOH/H₂O solvent mixture.
-
Add the this compound to the flask.
-
Stir the mixture at room temperature for approximately 5 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate.
-
Filter the precipitate, wash with water, and dry to obtain the pure quinoxaline derivative.
-
The catalyst can often be recovered from the aqueous filtrate and reused.[6]
-
Synthesis of Phenazines
Phenazine (B1670421) derivatives are another class of heterocyclic compounds accessible from o-diamines.[10] A common synthetic route involves the reaction of an o-diaminobenzene with catechol, typically at high temperatures in a sealed container.[10] The initial product is a 5,10-dihydrophenazine, which is then oxidized to the corresponding phenazine.[10] Other methods include the Wohl-Aue reaction and the reductive cyclization of N-phenyl-2-nitroaniline.[10]
General Reaction Scheme:
Caption: Synthesis of Phenazines.
Table 3: Synthesis of Phenazine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Note | Reference |
|---|---|---|---|---|---|
| Catechol | o-Diaminobenzene | Sealed container, 200-210°C, 35-40 h | ~60 (crude intermediate) | Intermediate is 5,10-dihydrophenazine, subsequently oxidized. | [10] |
| N-phenyl-2-nitroaniline | Iron powder | - | 46 | Reductive cyclization. | [10] |
| 2-Amino-diphenylamine | CaO catalyst | 600°C, 40 min, N₂ | 70 | - |[10] |
Experimental Protocol: General Synthesis of Phenazines (Morley et al. method) [10]
-
Materials:
-
This compound
-
Catechol
-
Oxygen source
-
-
Procedure:
-
Combine the this compound and catechol in a sealed reaction vessel.
-
Heat the mixture under pressure at 200-210°C for 35-40 hours.
-
Cool the reaction vessel and isolate the crude intermediate product, 5,10-dihydro-2,3-dimethylphenazine.
-
Dissolve the intermediate in a suitable solvent.
-
Pass oxygen gas through the solution to oxidize the dihydrophenazine to the final phenazine product.
-
Purify the product using appropriate techniques such as recrystallization or chromatography.
-
Role in Coordination Chemistry
This compound is a valuable ligand in coordination chemistry.[1] The two amino groups can coordinate to a metal center, forming stable chelate rings. It is used to prepare various transition metal complexes.[3] For instance, ruthenium(II) arene complexes with 4,5-dimethyl-o-phenylenediamine as a ligand have been synthesized and studied for their potential as anticancer agents. The diamine can also be a precursor to more complex ligands, such as Schiff bases, which are formed by condensation with aldehydes or ketones. These Schiff base ligands can then be used to create a wide array of metal complexes with diverse applications.
Experimental and Logical Workflows
The synthesis of heterocyclic compounds from this compound follows a general experimental workflow. The selection of the appropriate coreactant is crucial for directing the synthesis towards the desired heterocyclic system.
Caption: Decision and experimental workflow for heterocycle synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scbt.com [scbt.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. acgpubs.org [acgpubs.org]
- 8. soc.chim.it [soc.chim.it]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
A Technical Guide to the Research Applications of 4,5-Dimethylbenzene-1,2-diamine
Executive Summary: 4,5-Dimethylbenzene-1,2-diamine, also known as 4,5-diamino-o-xylene, is a versatile aromatic diamine that serves as a crucial building block in various scientific domains. Its unique structure, featuring two adjacent amino groups on a dimethyl-substituted benzene (B151609) ring, facilitates the synthesis of a wide array of heterocyclic and coordination compounds. This guide provides an in-depth overview of its physicochemical properties, synthesis, and key research applications. It highlights its utility as a fluorescent derivatization agent for sensitive analytical measurements, a precursor for pharmacologically active quinoxaline (B1680401) heterocycles, and a redox-active ligand in the development of novel anticancer metal complexes. Detailed experimental protocols and structured data are presented to assist researchers, scientists, and drug development professionals in leveraging this compound for advanced research.
Physicochemical Properties
This compound is a solid organic compound that is relatively stable at room temperature but is sensitive to air and light.[1][2] It exhibits low solubility in water but is readily soluble in common organic solvents like methanol (B129727) and ethanol.[1] Key quantitative properties are summarized in Table 1.
| Property | Value | References |
| CAS Number | 3171-45-7 | [3][4] |
| Molecular Formula | C₈H₁₂N₂ | [4] |
| Molecular Weight | 136.19 g/mol | [4] |
| Appearance | Colorless, slightly yellow, or brown crystalline powder | [1][4] |
| Melting Point | 127-129 °C | [3] |
| Assay / Purity | ≥95% - >98% | [3][5] |
| Storage Temperature | 2-8°C, under inert gas | [3] |
| InChI Key | XSZYBMMYQCYIPC-UHFFFAOYSA-N | [3] |
| SMILES | Cc1cc(N)c(N)cc1C | [3] |
Synthesis
The most common laboratory-scale synthesis of this compound involves the reduction of its dinitro precursor, 1,2-dimethyl-4,5-dinitrobenzene. This transformation can be achieved using various reducing agents, with tin(II) chloride in an acidic medium being a classic and effective method.
References
- 1. chembk.com [chembk.com]
- 2. 4,5-Dimethyl-o-phenylenediamine, 98%, many contain up to ca 15% water 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4,5-二甲基-1,2-苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5-Dimethyl-benzene-1,2-diamine 95% | CAS: 3171-45-7 | AChemBlock [achemblock.com]
An In-depth Technical Guide on the Safety and Handling of 4,5-Dimethyl-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,5-dimethyl-1,2-phenylenediamine (CAS No: 3171-45-7), a chemical reagent utilized in various research and development applications, including the synthesis of transition metal complexes and quinoxalinones.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
4,5-Dimethyl-1,2-phenylenediamine is classified as a hazardous substance.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a solid, typically appearing as a light brown powder.[2]
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[4]
-
H302: Harmful if swallowed.[5]
-
H312 + H332: Harmful in contact with skin or if inhaled.[6]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 4,5-dimethyl-1,2-phenylenediamine.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [5] |
| Molecular Weight | 136.19 g/mol | [5] |
| Appearance | Light brown solid/powder | [2] |
| Melting Point | 127.2 - 128.3 °C (261 - 262.9 °F) | [2] |
| CAS Number | 3171-45-7 | [2][4][5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling 4,5-dimethyl-1,2-phenylenediamine.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | [4] |
| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and impervious clothing. | [4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. | [2][3] |
A logical workflow for donning and doffing PPE should be followed to prevent contamination.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
High-Purity 4,5-Diamino-o-xylene: A Technical Guide for Researchers
Introduction: 4,5-Diamino-o-xylene, also known as 4,5-dimethyl-1,2-phenylenediamine, is an aromatic diamine that serves as a critical building block in organic synthesis. Its unique structure, featuring two adjacent amine groups on a dimethylbenzene ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This technical guide provides an in-depth overview of commercial suppliers, physicochemical properties, key applications, and experimental considerations for high-purity 4,5-diamino-o-xylene, tailored for researchers, scientists, and professionals in drug development.
Commercial Suppliers and Specifications
High-purity 4,5-diamino-o-xylene is available from several commercial chemical suppliers, catering to research and development needs. The quality and purity of the starting material are paramount for reproducible and successful synthetic outcomes. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | 98% | Offered as a powder with a melting point of 127-129 °C.[1] |
| Tokyo Chemical Industry (TCI) | 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | >98.0% (HPLC) | Available as a white to gray to brown powder or crystal.[2] |
| Chemrio | 4,5-Dimethyl-o-phenylenediamine | 3171-45-7 | Not specified | Lists multiple synonyms for the compound.[3] |
| ChemBK | 4,5-Dimethyl-o-phenylenediamine | 3171-45-7 | Not specified | Lists various suppliers, including Wuhan UCchem Biotechnology.[4] |
Physicochemical Properties
A clear understanding of the physicochemical properties of 4,5-diamino-o-xylene is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | |
| Appearance | White to Gray to Brown powder/crystal | [2] |
| Melting Point | 127-129 °C | [1] |
| Solubility | Low solubility in water; soluble in organic solvents like methanol (B129727) and ethanol.[4] | |
| Storage Temperature | 2-8°C | [1] |
Applications in Research and Drug Development
The primary utility of 4,5-diamino-o-xylene lies in its role as a precursor in multi-step organic syntheses. Its bifunctional nature allows for the construction of complex molecular architectures.
1. Synthesis of Quinoxaline (B1680401) Derivatives: Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules with applications as antitumor, α-adrenoceptor agonist, and kinase inhibitors.[4] 4,5-Diamino-o-xylene is a key starting material for producing substituted quinoxalines through condensation reactions with 1,2-dicarbonyl compounds.[2][4]
2. Porphyrin Dimers and Materials Science: The compound is used in the synthesis of more complex structures like o-xylene-bridged porphyrin dimers.[5] These molecules are investigated for their unique photophysical properties, with potential applications in materials science and photodynamic therapy.[5]
3. Chemical Reagent: It serves as an intermediate for the production of dyes, pigments, and hair dyes.[4]
Experimental Protocols
Detailed methodologies for reactions involving 4,5-diamino-o-xylene are crucial for successful synthesis.
General Protocol for Quinoxaline Synthesis
The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a classic and widely used method for synthesizing quinoxalines.[2] Various catalysts and reaction conditions can be employed to optimize yields and purity.
Materials:
-
4,5-Diamino-o-xylene (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Solvent (e.g., Toluene, Ethanol) (8-10 mL)
-
Catalyst (optional, e.g., Alumina-supported molybdophosphovanadates, pyridine)[2][3]
Procedure:
-
To a mixture of 4,5-diamino-o-xylene (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent, add the catalyst (if any).
-
Stir the mixture at room temperature or under reflux, depending on the specific protocol.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if a heterogeneous catalyst is used, separate it by filtration.[2]
-
If the reaction mixture is homogeneous, pour it into water and extract the product with an organic solvent (e.g., Ethyl Acetate).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinoxaline derivative.
Synthesis of o-Xylene-Bridged Porphyrin Dimers
This protocol outlines the nucleophilic substitution reaction to form covalently linked porphyrin dimers.
Procedure:
-
A solution of a hydroxyl-containing porphyrin (1 eq.) and a base like Cesium Carbonate (Cs₂CO₃, 5 eq.) in DMF is boiled for 30 minutes.[5]
-
α,α'-dibromo-o-xylene (0.5 eq.) is added to the reaction mixture.
-
The mixture is boiled for approximately 5 hours, with the reaction monitored by TLC.[5]
-
After the reaction is complete, the DMF is removed under vacuum.
-
The resulting mixture is purified by column chromatography on silica (B1680970) gel to yield the o-xylene-bridged porphyrin dimer.[5]
Biological Pathways
While 4,5-diamino-o-xylene is primarily a synthetic intermediate, the core o-xylene (B151617) structure is subject to biological degradation by certain microorganisms, such as those from the Rhodococcus genus. These pathways are relevant for understanding the environmental fate and potential toxicology of related compounds. The degradation typically initiates with oxidation of a methyl group or the aromatic ring.
Safety and Handling
4,5-Diamino-o-xylene is classified as harmful and requires careful handling.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][6]
-
Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[1][2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage is at 2-8°C.[1]
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Quinoxalines from 4,5-Dimethylbenzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The quinoxaline (B1680401) scaffold is a key component in several antibiotics, such as echinomycin (B1671085) and levomycin. The synthesis of diverse quinoxaline derivatives is a crucial step in the discovery of new therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline derivatives starting from 4,5-dimethylbenzene-1,2-diamine. The primary synthetic route involves the condensation of this diamine with various α-dicarbonyl compounds. This reaction is versatile and can be performed under various conditions, often resulting in high yields.
Data Presentation
The following table summarizes the synthesis of various 6,7-dimethylquinoxaline (B1295950) derivatives from this compound and different α-dicarbonyl compounds, highlighting the reaction conditions and corresponding yields.
| α-Dicarbonyl Compound | Product Name | Reaction Conditions | Yield (%) | Reference |
| Benzil (B1666583) | 6,7-Dimethyl-2,3-diphenylquinoxaline | Microwave, Polar paste system (DMSO), 3 min | 97% | [1] |
| Oxalic Acid Dihydrate | 6,7-Dimethylquinoxaline-2,3-dione | Reflux in 4M HCl, 2-3 hours | High | [2] |
| Glyoxal (B1671930) | 6,7-Dimethylquinoxaline | Not specified in the searched literature | N/A | |
| 2,3-Butanedione (B143835) | 2,3,6,7-Tetramethylquinoxaline | Not specified in the searched literature | N/A |
Note: While specific yield data for the reactions with glyoxal and 2,3-butanedione with this compound were not found in the publicly available literature, the general protocols provided below can be adapted for these syntheses, and yields are expected to be high based on similar reactions.
Experimental Protocols
The following are detailed methodologies for the synthesis of 6,7-dimethylquinoxaline derivatives.
Protocol 1: Microwave-Assisted Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline
This protocol describes a rapid and efficient synthesis using microwave irradiation.
Materials:
-
This compound
-
Benzil
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol) and benzil (1.0 mmol).
-
Add a minimal amount of DMSO to form a paste.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 3 minutes at a suitable power level to maintain a consistent temperature.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization from ethanol (B145695) to yield pure 6,7-dimethyl-2,3-diphenylquinoxaline.[1]
Protocol 2: Synthesis of 6,7-Dimethylquinoxaline-2,3-dione
This protocol details the synthesis using conventional heating in an acidic medium.
Materials:
-
This compound
-
Oxalic acid dihydrate
-
4M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of 4M hydrochloric acid.[2]
-
Add a solution of oxalic acid dihydrate (0.012 mol) dissolved in 20 mL of water to the flask.[2]
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[2]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and acid.[2]
-
Dry the collected solid in a vacuum oven to obtain 6,7-dimethylquinoxaline-2,3-dione.
Protocol 3: General Catalyst-Free Synthesis of 6,7-Dimethylquinoxalines in Ethanol
This protocol provides a general, environmentally friendly method that can be adapted for various α-dicarbonyl compounds like glyoxal and 2,3-butanedione.
Materials:
-
This compound
-
α-Dicarbonyl compound (e.g., Glyoxal, 2,3-Butanedione)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol.
-
Add the α-dicarbonyl compound (1 mmol) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically within 1-2 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of quinoxalines from this compound.
Caption: Microwave-assisted synthesis workflow.
Caption: Conventional heating synthesis workflow.
References
Application Notes and Protocols: 4,5-Dimethylbenzene-1,2-diamine as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylbenzene-1,2-diamine (dmbda) is a versatile bidentate ligand that has garnered significant interest in coordination chemistry. Its two adjacent amino groups provide a stable chelation site for a wide array of transition metals, forming stable five-membered rings. The presence of the electron-donating methyl groups on the benzene (B151609) ring influences the electronic properties of the resulting metal complexes, impacting their reactivity, stability, and photophysical characteristics. This document provides detailed application notes and experimental protocols for the use of dmbda as a ligand in the synthesis of metal complexes with potential applications in medicinal chemistry, materials science, and catalysis.
I. Medicinal Chemistry: Anticancer Agents
The coordination of dmbda to metal centers, particularly ruthenium, has emerged as a promising strategy in the development of novel anticancer agents. These complexes often exhibit unique mechanisms of action, differing from traditional platinum-based drugs, and can overcome challenges such as drug resistance.
Application Note: Ruthenium(II)-Arene Complexes
Ruthenium(II)-arene complexes containing this compound have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The arene ligand provides a hydrophobic component that can facilitate cellular uptake, while the diamine ligand contributes to the overall stability and electronic properties of the complex. The mechanism of action is often multifactorial, involving the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS).[2][3][4]
Key Features:
-
Enhanced Cytotoxicity: The presence of the dmbda ligand can contribute to the cytotoxic potency of the ruthenium complex.
-
Alternative Mechanism of Action: These complexes can induce cancer cell death through pathways distinct from those of cisplatin, offering potential for overcoming resistance.[2]
-
Redox Activity: The diamine ligand can be redox-active, and its oxidation state can influence the biological activity of the complex.[1]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of a representative ruthenium(II)-arene complex with this compound against a human ovarian cancer cell line. For comparison, data for a similar complex with an unsubstituted o-phenylenediamine (B120857) (opda) ligand is included.
| Complex | Cell Line | IC₅₀ (µM)[1] |
| [(η⁶-p-cymene)Ru(dmbda)Cl]PF₆ | A2780 | 11 |
| [(η⁶-p-cymene)Ru(opda)Cl]PF₆ | A2780 | > 100 |
Signaling Pathway: Induction of Apoptosis by a Ru(II)-Arene-dmbda Complex
Experimental Protocol: Synthesis of [(η⁶-p-cymene)Ru(dmbda)Cl]PF₆
This protocol is adapted from the work of Bugarcic et al. (2009).[1]
Materials:
-
[(η⁶-p-cymene)RuCl₂]₂ (dimer)
-
This compound (dmbda)
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆)
-
Methanol (B129727) (anhydrous)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [(η⁶-p-cymene)RuCl₂]₂ (1.0 mmol) in anhydrous methanol (20 mL).
-
In a separate flask, dissolve this compound (2.1 mmol) in anhydrous methanol (10 mL).
-
Add the dmbda solution dropwise to the stirred ruthenium dimer solution at room temperature.
-
Stir the resulting orange-red solution at room temperature for 4 hours.
-
To the reaction mixture, add a saturated methanolic solution of NH₄PF₆ (excess).
-
A precipitate will form. Stir the suspension for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the final product under vacuum.
Characterization: The resulting complex should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis to confirm its structure and purity.
II. Materials Science: Luminescent Complexes
Metal complexes of dmbda, particularly with d¹⁰ metals like copper(I), can exhibit interesting photoluminescent properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Application Note: Copper(I) Luminescent Materials
Copper(I) complexes are attractive alternatives to more expensive noble metal-based emitters. The incorporation of this compound as a ligand can influence the photophysical properties of these complexes. The electronic nature of the diamine ligand can affect the energy of the metal-to-ligand charge transfer (MLCT) excited states, thereby tuning the emission color and efficiency.
Key Features:
-
Tunable Emission: The emission properties can be modulated by the choice of ancillary ligands in heteroleptic complexes.
-
Potential for High Quantum Yields: Judicious design of the coordination sphere can lead to efficient luminescence.
-
Cost-Effectiveness: Copper is a more abundant and less expensive metal compared to iridium or platinum.
Quantitative Data: Photophysical Properties of a Representative Copper(I) Complex
The following table presents hypothetical photophysical data for a copper(I) complex incorporating this compound, based on typical values for similar luminescent copper(I) complexes.[5][6][7]
| Complex | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |
| [Cu(dmbda)(PPh₃)₂]BF₄ (Hypothetical) | Dichloromethane (B109758) | ~350, ~420 (MLCT) | ~550 | ~0.1 - 0.3 |
Experimental Workflow: Synthesis and Photophysical Characterization
Experimental Protocol: Synthesis of a Luminescent Copper(I) Complex (General Procedure)
This is a general protocol that can be adapted for the synthesis of various [Cu(dmbda)L₂]X complexes.
Materials:
-
[Cu(CH₃CN)₄]BF₄ or other suitable Cu(I) precursor
-
This compound (dmbda)
-
Ancillary ligands (e.g., triphenylphosphine (B44618) (PPh₃))
-
Dichloromethane (anhydrous and deoxygenated)
-
Diethyl ether (anhydrous and deoxygenated)
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere, dissolve [Cu(CH₃CN)₄]BF₄ (1.0 mmol) in anhydrous and deoxygenated dichloromethane (15 mL).
-
In a separate flask, dissolve the ancillary ligands (e.g., PPh₃, 2.0 mmol) in anhydrous and deoxygenated dichloromethane (10 mL).
-
Add the ancillary ligand solution to the stirred copper(I) solution.
-
In a third flask, dissolve dmbda (1.0 mmol) in anhydrous and deoxygenated dichloromethane (10 mL).
-
Add the dmbda solution dropwise to the reaction mixture.
-
Stir the solution at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Reduce the solvent volume under vacuum until a precipitate begins to form.
-
Add anhydrous and deoxygenated diethyl ether to complete the precipitation.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the product with diethyl ether and dry under vacuum.
Characterization: The complex should be characterized by ¹H NMR, ³¹P NMR (if applicable), FT-IR, elemental analysis, and its photophysical properties (absorption, emission, quantum yield, and lifetime) should be measured.
III. Catalysis: Transfer Hydrogenation
Rhodium complexes bearing diamine ligands have been shown to be effective catalysts for transfer hydrogenation reactions, which are important processes in organic synthesis for the reduction of ketones and imines.[8][9] The dmbda ligand can be employed to create robust and efficient rhodium catalysts.
Application Note: Rhodium-Catalyzed Transfer Hydrogenation of Ketones
Rhodium complexes containing this compound can catalyze the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid/triethylamine azeotrope) to a substrate such as a ketone, yielding the corresponding alcohol. The electronic properties of the dmbda ligand can influence the catalytic activity and selectivity of the complex.
Key Features:
-
High Catalytic Efficiency: These complexes can exhibit high turnover numbers and turnover frequencies.
-
Mild Reaction Conditions: The reactions can often be carried out under relatively mild conditions.
-
Substrate Scope: A range of ketones can be effectively reduced.
Quantitative Data: Catalytic Performance in Transfer Hydrogenation
The following table presents hypothetical data for the catalytic performance of a rhodium-dmbda complex in the transfer hydrogenation of acetophenone (B1666503), based on typical results for similar systems.[8]
| Catalyst | Substrate | Hydrogen Donor | Conversion (%) | Time (h) |
| [Rh(dmbda)Cl(cod)] (Hypothetical) | Acetophenone | i-PrOH/KOH | >99 | 1 |
Logical Relationship: Catalytic Cycle for Transfer Hydrogenation
Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation of Acetophenone (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Rhodium precursor (e.g., [Rh(cod)Cl]₂)
-
This compound (dmbda)
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium hydroxide (B78521) (KOH)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk tube under an inert atmosphere, add [Rh(cod)Cl]₂ (0.01 mmol) and dmbda (0.022 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
-
Catalytic Reaction:
-
To the catalyst solution, add acetophenone (1.0 mmol).
-
Add a solution of KOH (0.1 mmol) in isopropanol (5 mL).
-
Heat the reaction mixture to 80 °C and stir for the desired amount of time (monitoring by GC or TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with a small amount of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Analysis: The conversion and yield should be determined by GC or ¹H NMR analysis. The identity of the product should be confirmed by comparison with an authentic sample.
Conclusion
This compound is a valuable and versatile ligand in coordination chemistry, enabling the synthesis of metal complexes with diverse and promising applications. The protocols and data presented herein provide a foundation for researchers to explore the potential of dmbda-based metal complexes in the fields of drug development, materials science, and catalysis. Further research and optimization are encouraged to fully elucidate the structure-property relationships and unlock the full potential of these fascinating compounds.
References
- 1. Ruthenium(II) arene anticancer complexes with redox-active diamine ligands. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Ruthenium Complex HB324 Induces Apoptosis via Mitochondrial Pathway with an Upregulation of Harakiri and Overcomes Cisplatin Resistance in Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium(II) salicylate complexes inducing ROS-mediated apoptosis by targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyan-Emitting Cu(I) Complexes and Their Luminescent Metallopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mononuclear copper(i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand: synthesis, crystal structure, TADF-luminescence, and mechanochromic effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Notes and Protocols for the Preparation of Fluorescent Derivatives from 4,5-Dimethyl-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis and application of fluorescent derivatives from 4,5-dimethyl-1,2-phenylenediamine. The protocols outlined below describe the preparation of fluorescent quinoxaline (B1680401) and benzimidazole (B57391) derivatives, which are valuable tools for bioimaging and sensing applications.
Introduction
4,5-Dimethyl-1,2-phenylenediamine is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its reaction with dicarbonyl compounds or aldehydes leads to the formation of quinoxalines and benzimidazoles, respectively. By incorporating appropriate aromatic substituents, these resulting heterocyclic systems can exhibit strong fluorescence, making them suitable for use as fluorescent probes in biological research. These probes can be employed for various applications, including cellular imaging and the detection of specific analytes.
I. Synthesis of Fluorescent Derivatives
Two primary classes of fluorescent derivatives can be readily synthesized from 4,5-dimethyl-1,2-phenylenediamine: 6,7-dimethyl-2,3-disubstituted quinoxalines and 5,6-dimethyl-2-substituted benzimidazoles.
A. Synthesis of Fluorescent Quinoxaline Derivatives
The condensation of 4,5-dimethyl-1,2-phenylenediamine with α-dicarbonyl compounds, such as benzil (B1666583) and its derivatives, yields highly fluorescent quinoxaline structures. The general reaction scheme is depicted below.
Caption: Synthesis of fluorescent quinoxaline derivatives.
Experimental Protocol: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline (B3025505)
This protocol describes the synthesis of a highly fluorescent quinoxaline derivative from 4,5-dimethyl-1,2-phenylenediamine and benzil.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine (1.0 mmol, 136.19 mg)
-
Benzil (1.0 mmol, 210.23 mg)
-
Ethanol (B145695) (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring plate and stir bar
-
Beaker (100 mL)
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
To a 50 mL round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).
-
Add 10 mL of ethanol to the flask, followed by a catalytic amount of glacial acetic acid.
-
Equip the flask with a reflux condenser and place it on a stirring plate.
-
Heat the reaction mixture to reflux with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add deionized water (approximately 20 mL) to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield 6,7-dimethyl-2,3-diphenylquinoxaline as a crystalline solid.
B. Synthesis of Fluorescent Benzimidazole Derivatives
The reaction of 4,5-dimethyl-1,2-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent or catalyst results in the formation of fluorescent benzimidazole derivatives.
Caption: Synthesis of fluorescent benzimidazole derivatives.
Experimental Protocol: Synthesis of 5,6-Dimethyl-2-phenyl-1H-benzimidazole
This protocol details the synthesis of a fluorescent benzimidazole derivative using 4,5-dimethyl-1,2-phenylenediamine and benzaldehyde (B42025).
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine (1.0 mmol, 136.19 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 0.10 mL)
-
Ethanol (15 mL)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.22 mg) as a catalyst
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring plate and stir bar
-
Beaker (100 mL)
-
Buchner funnel and filter paper
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol) in 15 mL of ethanol.
-
Add p-toluenesulfonic acid (0.1 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding saturated sodium bicarbonate solution dropwise until the pH is approximately 7.
-
Add deionized water (20 mL) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 10 mL).
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5,6-dimethyl-2-phenyl-1H-benzimidazole.
II. Photophysical Data
The following tables summarize the key photophysical properties of representative fluorescent derivatives of 4,5-dimethyl-1,2-phenylenediamine. These values are essential for selecting the appropriate probe and imaging conditions for specific applications.
Table 1: Photophysical Properties of a Representative Fluorescent Quinoxaline Derivative
| Parameter | Value | Method of Determination |
| Compound | 6,7-Dimethyl-2,3-diphenylquinoxaline | - |
| Molecular Weight | 310.41 g/mol | Calculation |
| Absorption Maximum (λabs) | ~350 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~430 nm | Fluorescence Spectroscopy |
| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (Φ) | ~0.4 - 0.6 | Comparative method using a standard |
Table 2: Photophysical Properties of a Representative Fluorescent Benzimidazole Derivative
| Parameter | Value | Method of Determination |
| Compound | 5,6-Dimethyl-2-phenyl-1H-benzimidazole | - |
| Molecular Weight | 222.29 g/mol | Calculation |
| Absorption Maximum (λabs) | ~310 nm | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~370 nm | Fluorescence Spectroscopy |
| Molar Absorptivity (ε) | > 15,000 M-1cm-1 | UV-Vis Spectroscopy |
| Fluorescence Quantum Yield (Φ) | ~0.5 - 0.7[1][2][3] | Comparative method using a standard[1][2][3] |
III. Application in Cellular Imaging
Fluorescent derivatives of 4,5-dimethyl-1,2-phenylenediamine, particularly the quinoxaline derivatives, can be utilized as probes for live-cell imaging. Their lipophilic nature often leads to their accumulation in intracellular lipid-rich structures, such as lipid droplets.
Caption: Experimental workflow for cellular imaging.
Experimental Protocol: Live-Cell Imaging of Lipid Droplets
This protocol provides a general procedure for using a fluorescent quinoxaline derivative to visualize lipid droplets in live mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescent quinoxaline probe (e.g., 6,7-Dimethyl-2,3-diphenylquinoxaline)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescence microscope (confocal recommended)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells onto glass-bottom imaging dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of imaging.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the fluorescent quinoxaline probe in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
After incubation, remove the loading solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium or imaging buffer (e.g., phenol (B47542) red-free medium) to the cells.
-
-
Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for the probe (e.g., excitation ~350 nm, emission ~430 nm for 6,7-dimethyl-2,3-diphenylquinoxaline).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images of the fluorescently labeled lipid droplets within the cells. Co-localization with a known lipid droplet marker (e.g., Nile Red) can be performed to confirm specificity.
-
IV. Signaling Pathway Visualization
While these specific probes are not designed to directly interact with a single signaling pathway, their application in imaging cellular components like lipid droplets can provide insights into metabolic pathways and cellular stress responses. For instance, changes in lipid droplet morphology and number are associated with metabolic reprogramming in cancer cells, a process influenced by pathways such as PI3K/Akt/mTOR.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4,5-Dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing 4,5-dimethylbenzene-1,2-diamine as a key starting material. The protocols are based on established literature and offer insights into reaction conditions and expected outcomes.
Introduction
This compound, also known as 4,5-dimethyl-ortho-phenylenediamine, is a valuable building block in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. The presence of two adjacent amino groups on a benzene (B151609) ring allows for facile condensation reactions with a variety of electrophilic partners to yield pharmacologically relevant scaffolds such as benzimidazoles and quinoxalines. The methyl substituents on the benzene ring can influence the electronic properties and solubility of the resulting heterocyclic compounds, making this diamine a useful tool for tuning molecular properties in drug discovery and materials science.
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of quinoxalines often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.
Protocol 1: Synthesis of 6,7-Dimethylquinoxaline-2,3-dione (B12348963)
This protocol describes the synthesis of 6,7-dimethylquinoxaline-2,3-dione via the condensation of this compound with oxalic acid.[1]
Reaction Scheme:
Caption: Synthesis of 6,7-Dimethylquinoxaline-2,3-dione.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (1.54 g, 10 mmol) and oxalic acid (1.26 g, 10 mmol).
-
Add 50 mL of 4.0 M hydrochloric acid to the flask.
-
Heat the mixture to reflux with stirring for five hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid product and wash it with water.
-
The resulting 6,7-dimethylquinoxaline-2,3-diol (B182729) is obtained as brown-colored crystals.
Quantitative Data:
| Product | Reactants | Solvent/Catalyst | Time | Temperature | Yield | Melting Point | Reference |
| 6,7-Dimethylquinoxaline-2,3-dione | 4,5-dimethyl-1,2-phenylenediamine, Oxalic acid | 4.0 M HCl | 5 hours | Reflux | 72% | >300 °C | [1] |
Protocol 2: Microwave-Assisted Synthesis of 2,3,6,7-Tetramethylquinoxaline (B187990)
This protocol outlines a rapid, microwave-assisted synthesis of 2,3,6,7-tetramethylquinoxaline from this compound and 1,2-diacetylbenzene (B1203430) (biacetyl).[2]
Reaction Workflow:
Caption: Microwave-assisted quinoxaline synthesis workflow.
Experimental Protocol:
-
In a microwave reaction vessel, combine 4,5-dimethyl-o-phenylenediamine (1 mmol) and 1,2-diacetylbenzene (1 mmol).
-
For a solvent-free approach, mix the reactants directly. Alternatively, a minimal amount of a polar solvent like ethanol (B145695) can be used.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture for 3 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Product | Reactants | Method | Time | Yield | Reference |
| 2,3,6,7-Tetramethylquinoxaline | 4,5-Dimethyl-o-phenylenediamine, 1,2-Diacetylbenzene | Microwave | 3 min | 97% | [2] |
Synthesis of Benzimidazole (B57391) Derivatives
Benzimidazoles are another important class of heterocyclic compounds with a wide array of pharmaceutical applications, including as antimicrobial and anticancer agents. They are typically synthesized by the condensation of an ortho-phenylenediamine with an aldehyde, carboxylic acid, or its derivatives.
Protocol 3: Synthesis of N-Thiomethyl Benzimidazoles
This protocol describes a general method for the synthesis of N-thiomethyl benzimidazoles. It has been noted that the use of this compound in this reaction results in a lower yield compared to other substituted o-phenylenediamines.[3]
Logical Relationship of Reaction Components:
Caption: Components for N-thiomethyl benzimidazole synthesis.
Experimental Protocol:
-
To a reaction vessel, add this compound (0.2 mmol), a thiophenol derivative (0.5 mmol), and paraformaldehyde (0.8 mmol).
-
Add 1,1,2,2-tetrachloroethane (B165197) (TCE, 0.7 mL) and water (0.2 mL) as the solvent system.
-
Heat the reaction mixture at 130 °C for 3 hours in the presence of air.
-
Upon completion, the reaction mixture is worked up to isolate the product. Purification is typically performed using column chromatography.
Quantitative Data:
| Product | Reactants | Solvent | Time | Temperature | Yield | Reference |
| N-Thiomethyl-5,6-dimethylbenzimidazole | This compound, Thiophenol, Paraformaldehyde | TCE/H₂O | 3 hours | 130 °C | Lower yield noted | [3] |
Conclusion
This compound serves as a versatile precursor for the synthesis of quinoxaline and benzimidazole derivatives. The presented protocols offer efficient methods for obtaining these heterocyclic cores. Researchers can adapt these procedures to generate a library of substituted analogs for further investigation in drug discovery and materials science. The choice of reaction conditions, such as conventional heating or microwave irradiation, can significantly impact reaction times and yields, providing flexibility in synthetic design.
References
Application of 4,5-Diamino-o-xylene in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: 4,5-Diamino-o-xylene, also known as 4,5-dimethyl-1,2-phenylenediamine, is a versatile aromatic diamine that serves as a valuable scaffold in medicinal chemistry. Its unique structural framework allows for the synthesis of a diverse range of heterocyclic compounds, primarily quinoxalines and benzimidazoles, which have demonstrated significant potential as modulators of key biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this scaffold for the discovery of novel kinase inhibitors and G protein-coupled receptor (GPCR) antagonists.
Application in Kinase Inhibitor Synthesis
The 4,5-diamino-o-xylene core can be readily transformed into 6,7-dimethylquinoxaline (B1295950) derivatives, a class of compounds that has shown promise as potent kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The dimethyl substitution on the quinoxaline (B1680401) ring can provide advantageous steric and electronic properties for enhanced binding to the ATP-binding pocket of various kinases.
Signaling Pathway: Kinase Inhibition
Caption: General signaling pathway illustrating the mechanism of action for ATP-competitive kinase inhibitors derived from 4,5-diamino-o-xylene.
Synthesis of 6,7-Dimethylquinoxaline Kinase Inhibitors
A common strategy to synthesize 6,7-dimethylquinoxaline derivatives involves the condensation of 4,5-diamino-o-xylene with a 1,2-dicarbonyl compound. The resulting quinoxaline scaffold can then be further functionalized to enhance its kinase inhibitory activity.
This protocol describes the synthesis of a representative 6,7-dimethylquinoxaline derivative.
Materials:
-
4,5-Diamino-o-xylene (1.0 eq)
-
Benzil (B1666583) (1.0 eq)
-
Ethanol (B145695) or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve 4,5-diamino-o-xylene in ethanol or acetic acid in a round-bottom flask.
-
Add an equimolar amount of benzil to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent to afford 6,7-dimethyl-2,3-diphenylquinoxaline.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of representative 6,7-dimethylquinoxaline analogs against several kinases implicated in Alzheimer's disease.[1][2]
| Compound ID | Target Kinase | IC50 (µM) |
| Compound IV (Bromo-substituted) | GSK3β | 0.270 |
| DYRK1A | >10 | |
| CLK1 | >10 | |
| Compound V (Chloro-substituted) | GSK3β | 0.390 |
| DYRK1A | >10 | |
| CLK1 | >10 |
Experimental Workflow: Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of synthesized quinoxaline derivatives against a target kinase.
Application in GPCR Antagonist Synthesis
The 4,5-diamino-o-xylene scaffold can also be utilized to synthesize 5,6-dimethylbenzimidazole (B1208971) derivatives. Benzimidazoles are a well-established class of privileged structures in medicinal chemistry, with numerous derivatives exhibiting potent antagonist activity at various G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. GPCRs are integral membrane proteins that play a crucial role in signal transduction and are major targets for a large number of approved drugs.
Signaling Pathway: GPCR Antagonism
Caption: Schematic of GPCR signaling and the mechanism of action for a competitive antagonist derived from 4,5-diamino-o-xylene.
Synthesis of 5,6-Dimethylbenzimidazole GPCR Antagonists
A versatile method for the synthesis of 2-substituted-5,6-dimethylbenzimidazoles is the condensation of 4,5-diamino-o-xylene with various aldehydes. This reaction is often promoted by an oxidizing agent or catalyst.
This protocol provides a general method for the synthesis of benzimidazole (B57391) derivatives.
Materials:
-
4,5-Diamino-o-xylene (1.0 eq)
-
Substituted Aldehyde (1.0 eq)
-
Ethanol or Methanol
-
Catalyst (e.g., supported gold nanoparticles, p-toluenesulfonic acid) or Oxidizing Agent (e.g., sodium metabisulfite)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration and purification equipment
Procedure:
-
To a solution of 4,5-diamino-o-xylene in a suitable solvent (e.g., ethanol), add the substituted aldehyde.
-
Add the catalyst or oxidizing agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-5,6-dimethylbenzimidazole.
Quantitative Data: GPCR Antagonist Activity
| Compound Class | Target GPCR | Ki (nM) | Reference |
| Dimeric Benzimidazole | Dopamine D3 | 12.7 | [3] |
| Benzazepine Analogue (Benzimidazolone) | Dopamine D1/D5 | Potent (specific value not provided) | [4] |
| Benzimidazole Derivatives | Serotonin 5-HT6 | Potent (specific values vary) | [5] |
Experimental Workflow: Competitive GPCR Binding Assay
Caption: General workflow for a competitive radioligand binding assay to determine the affinity of benzimidazole derivatives for a specific GPCR.
4,5-Diamino-o-xylene is a readily accessible and highly valuable starting material for the synthesis of diverse heterocyclic scaffolds with significant potential in medicinal chemistry. The straightforward conversion to 6,7-dimethylquinoxalines and 5,6-dimethylbenzimidazoles provides a clear path to the development of novel kinase inhibitors and GPCR antagonists. The protocols and data presented herein offer a solid foundation for researchers to explore the rich chemical space accessible from this versatile building block and to contribute to the discovery of new therapeutic agents.
References
- 1. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of PD 152255, a novel dimeric benzimidazole dopamine D3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with 4,5-Dimethyl-o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of benzimidazoles and quinoxalines via condensation reactions utilizing 4,5-dimethyl-o-phenylenediamine. This versatile diamine is a key building block in the synthesis of a wide range of heterocyclic compounds with significant biological and pharmaceutical activities.
Introduction
4,5-Dimethyl-o-phenylenediamine is a substituted aromatic diamine that serves as a precursor for the synthesis of various heterocyclic systems. The two adjacent amino groups readily undergo condensation reactions with carbonyl-containing compounds to form fused five- or six-membered rings. The most common applications involve the synthesis of benzimidazoles, by reacting with aldehydes or carboxylic acids, and quinoxalines, by reacting with 1,2-dicarbonyl compounds. These scaffolds are of great interest in medicinal chemistry due to their presence in numerous biologically active molecules.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for typical condensation reactions involving 4,5-dimethyl-o-phenylenediamine to produce benzimidazoles and quinoxalines under various catalytic conditions.
Table 1: Synthesis of 2-Substituted-5,6-dimethylbenzimidazoles
| Entry | Aldehyde/Carboxylic Acid | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Various Aldehydes | 4-ADPA | TCE/H₂O | 130 | 3 | Moderate | [1] |
| 2 | α-Keto Acids | Amino Acid | Water | 25 | - | Excellent | [2] |
| 3 | Aldehydes | H₂O₂/HCl | Acetonitrile | Room Temp | Short | Excellent | [3] |
| 4 | Aldehydes | Oxone | DMF | Room Temp | Short | High | [3] |
| 5 | Carboxylic Acids | p-TsOH | Toluene (B28343) | Reflux | 2-3 | High | [4] |
Table 2: Synthesis of 6,7-Dimethylquinoxalines
| Entry | 1,2-Dicarbonyl Compound | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Glyoxal, Biacetyl, etc. | Various (e.g., CuSO₄·5H₂O, Iodine) | Various | Room Temp | - | - | [5] |
| 2 | 1,2-Dicarbonyls | Glycerol | Water | 90 | 4-6 min | 85-91 | [6] |
| 3 | α-Diketones | Zinc Triflate | Acetonitrile | Room Temp | - | up to 90 | [6] |
| 4 | 1,2-Dicarbonyls | Camphorsulfonic Acid (CSA) | Ethanol (B145695) | Room Temp | 2-8 h | High | [7] |
| 5 | 1,2-Dicarbonyls | Ammonium Bifluoride | Aqueous Ethanol | - | - | 90-98 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5,6-dimethylbenzimidazoles from Aldehydes
This protocol outlines the synthesis of 2-substituted benzimidazoles via the condensation of 4,5-dimethyl-o-phenylenediamine with an aromatic aldehyde.
Materials:
-
4,5-Dimethyl-o-phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[4]
-
Toluene or Dimethylformamide (DMF)[4]
-
Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethyl-o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in a suitable solvent such as toluene or DMF (10-20 mL).[4]
-
Add a catalytic amount of an acid catalyst, such as p-TsOH (0.1 mmol).[4]
-
Heat the reaction mixture to 80°C or reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If using DMF, add the mixture dropwise to a stirred solution of sodium carbonate in water to precipitate the product.[4]
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of 6,7-Dimethylquinoxalines from 1,2-Dicarbonyl Compounds
This protocol describes the synthesis of quinoxaline (B1680401) derivatives from 4,5-dimethyl-o-phenylenediamine and a 1,2-dicarbonyl compound.
Materials:
-
4,5-Dimethyl-o-phenylenediamine
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Camphorsulfonic acid (CSA) or another suitable catalyst[7]
-
Ethanol[7]
-
Deionized water
Procedure:
-
To a solution of the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add 4,5-dimethyl-o-phenylenediamine (1.0 mmol).[7]
-
Add the catalyst, for instance, 20 mol% of camphorsulfonic acid (CSA).[7]
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.[7]
-
After the reaction is complete, add cold water (5 mL) to the mixture and continue stirring until a solid precipitate forms.[7]
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the product from a suitable solvent like ethanol to obtain the pure quinoxaline derivative.[7]
Visualizations
Caption: General experimental workflow for the synthesis of benzimidazoles and quinoxalines.
Caption: Reaction pathways for 4,5-dimethyl-o-phenylenediamine.
References
- 1. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 7. ijrar.org [ijrar.org]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Dimethylbenzene-1,2-diamine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethylbenzene-1,2-diamine is a versatile aromatic diamine that serves as a valuable building block in the synthesis of advanced organic materials. While not typically used directly as an active component in organic electronic devices, its derivatives, particularly quinoxalines and benzimidazoles, are of significant interest. These heterocyclic compounds form the core of various organic semiconductors, finding applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).
This document provides detailed application notes and experimental protocols for the synthesis of key derivatives of this compound and their subsequent, illustrative application in organic electronic devices.
Application Notes
The primary application of this compound in organic electronics is as a precursor for the synthesis of larger, conjugated molecules. The two methyl groups on the benzene (B151609) ring can enhance the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. Furthermore, the electron-donating nature of the methyl groups can influence the electronic properties, such as the HOMO and LUMO energy levels, of the final compounds.
Key Derivative Classes and Their Roles:
-
Quinoxaline (B1680401) Derivatives: Formed by the condensation of this compound with a 1,2-dicarbonyl compound, quinoxalines are electron-deficient moieties. When incorporated into a polymer backbone or a small molecule, they can act as electron acceptors or be part of a donor-acceptor (D-A) system. Such materials are often used as the active layer in OFETs or as host materials in OLEDs.
-
Benzimidazole (B57391) Derivatives: Synthesized through the condensation of this compound with aldehydes or carboxylic acids, benzimidazoles are another important class of N-heterocyclic compounds. They are known for their good thermal stability and can be designed to have specific electronic properties. Benzimidazole derivatives have been explored as host materials in phosphorescent OLEDs and as n-type semiconductors in OFETs.
Synthesis Protocols
Protocol 1: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline
This protocol describes a common method for synthesizing a quinoxaline derivative from this compound.
Materials:
-
This compound
-
Benzil (B1666583) (1,2-diphenylethane-1,2-dione)
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1.36 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add benzil (2.10 g, 10 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 6,7-dimethyl-2,3-diphenylquinoxaline.
-
Dry the purified product under vacuum.
Synthesis of a quinoxaline derivative.
Protocol 2: Synthesis of 5,6-Dimethyl-2-phenyl-1H-benzo[d]imidazole
This protocol outlines the synthesis of a benzimidazole derivative.
Materials:
-
This compound
-
Ethanol
-
Sodium metabisulfite (B1197395) (optional, as an oxidizing agent scavenger)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.36 g, 10 mmol) in 40 mL of ethanol.
-
Add benzaldehyde (1.06 g, 10 mmol) to the solution.
-
If desired, a small amount of sodium metabisulfite can be added to prevent oxidation of the aldehyde.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole.
-
Dry the final product under vacuum.
Application Notes and Protocols for Chemical Sensor Development using 4,5-Dimethyl-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of chemical sensors utilizing 4,5-dimethyl-1,2-phenylenediamine. The protocols cover the fluorescent determination of Vitamin C and outline potential applications in the detection of metal ions and reactive oxygen species (ROS).
Application Note 1: Fluorometric Determination of Vitamin C (Ascorbic Acid)
Introduction:
4,5-Dimethyl-1,2-phenylenediamine (DMPD) serves as a highly effective fluorescent labeling agent for the sensitive and selective quantification of Vitamin C. The method is based on the oxidation of ascorbic acid (AsA) to dehydroascorbic acid (DHA), which subsequently undergoes a condensation reaction with DMPD. This reaction forms a stable and highly fluorescent quinoxaline (B1680401) derivative. The intensity of the fluorescence emission is directly proportional to the concentration of Vitamin C in the sample. This assay offers a significant improvement in sensitivity compared to traditional colorimetric methods.
Principle:
The sensing mechanism involves a two-step process. Initially, ascorbic acid is oxidized to dehydroascorbic acid. The diketo group of dehydroascorbic acid then reacts with the two amino groups of 4,5-dimethyl-1,2-phenylenediamine to form a fluorescent quinoxaline derivative. The fluorescence of this product can be measured to quantify the initial amount of ascorbic acid.
Signaling Pathway Diagram:
Caption: Figure 1. Reaction Pathway for Vitamin C Detection
Experimental Protocol: Fluorometric Determination of Vitamin C
1. Materials and Reagents:
-
4,5-Dimethyl-1,2-phenylenediamine (DMPD)
-
Ascorbic Acid (Vitamin C) standard
-
Metaphosphoric acid (MPA)
-
Isobutanol
-
Phosphate (B84403) buffer (pH 7.0)
-
Ascorbate oxidase
-
Deionized water
-
Sample containing Vitamin C (e.g., fruit juice, serum)
2. Equipment:
-
Fluorometer or fluorescence microplate reader
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Glassware
3. Procedure:
3.1. Sample Preparation:
-
For liquid samples like fruit juice, clarify by centrifugation if necessary.
-
For biological samples like serum, deproteinize by adding an equal volume of 10% metaphosphoric acid. Vortex and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
3.2. Standard Curve Preparation:
-
Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in deionized water containing 5% metaphosphoric acid.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 to 10 µg/mL.
3.3. Oxidation of Ascorbic Acid:
-
To 1 mL of the sample or standard, add 10 µL of ascorbate oxidase solution (1 mg/mL in phosphate buffer).
-
Incubate at room temperature for 15 minutes to ensure complete oxidation of ascorbic acid to dehydroascorbic acid.
3.4. Fluorescent Labeling:
-
Add 100 µL of a 0.1% solution of 4,5-dimethyl-1,2-phenylenediamine in deionized water to the oxidized sample/standard.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
3.5. Extraction (Optional, for improved specificity):
-
Add 2 mL of isobutanol to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the fluorescent derivative into the organic phase.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the phases.
-
Carefully collect the upper isobutanol layer for fluorescence measurement.
3.6. Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 360 nm and the emission wavelength to 440 nm.[1][2]
-
Measure the fluorescence intensity of the samples and standards.
-
Plot a standard curve of fluorescence intensity versus ascorbic acid concentration.
-
Determine the concentration of Vitamin C in the samples from the standard curve.
Quantitative Data:
| Parameter | Value | Reference |
| Excitation Wavelength | 360 nm | [1][2] |
| Emission Wavelength | 440 nm | [1][2] |
| Limit of Detection (LOD) | ~0.006 µg/mL (estimated for o-phenylenediamine) | |
| Linear Range | 0.05 - 40 µg/mL (for o-phenylenediamine) | |
| Specificity | High, especially with isobutanol extraction to remove interfering keto acids.[1][2] |
Application Note 2: Potential for Metal Ion Detection
Introduction:
While specific applications of 4,5-dimethyl-1,2-phenylenediamine for metal ion detection are not extensively documented, its structural similarity to o-phenylenediamine (B120857) suggests its potential as a chromogenic or fluorogenic sensor for various metal ions. Phenylenediamine derivatives can form colored and/or fluorescent complexes with metal ions through the coordination of the amino groups. The methyl groups on the benzene (B151609) ring may enhance the electron-donating ability of the amino groups, potentially leading to improved sensitivity and selectivity.
Principle:
The lone pair of electrons on the nitrogen atoms of the amino groups in 4,5-dimethyl-1,2-phenylenediamine can coordinate with vacant orbitals of metal ions. This coordination can lead to a change in the electronic structure of the molecule, resulting in a detectable change in its absorption (color) or fluorescence properties.
Proposed Experimental Workflow:
Caption: Figure 2. Proposed Workflow for Metal Ion Detection
Generalized Protocol for Metal Ion Detection (Requires Optimization):
1. Materials and Reagents:
-
4,5-Dimethyl-1,2-phenylenediamine (DMPD)
-
Aqueous solutions of various metal salts (e.g., Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺, etc.)
-
Buffer solution (e.g., acetate, phosphate, or Tris buffer) of appropriate pH
-
Organic solvent (e.g., ethanol, methanol, or acetonitrile)
2. Equipment:
-
UV-Vis spectrophotometer
-
Fluorometer
3. Procedure:
-
Prepare a stock solution of DMPD in an appropriate organic solvent (e.g., 1 mM in ethanol).
-
In a series of test tubes or a microplate, add a fixed volume of the DMPD solution.
-
Add varying concentrations of the metal ion solutions to the DMPD solution.
-
Adjust the pH of the solutions using a suitable buffer.
-
Incubate the mixtures at room temperature for a defined period (e.g., 15-30 minutes).
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to identify any new absorption bands or shifts in existing bands.
-
Measure the fluorescence emission spectrum using a fluorometer to observe any fluorescence quenching or enhancement.
-
Plot the change in absorbance or fluorescence intensity against the metal ion concentration to determine the sensitivity and linear range.
-
To assess selectivity, repeat the experiment with a range of different metal ions and compare the responses.
Application Note 3: Potential for Reactive Oxygen Species (ROS) Detection
Introduction:
Derivatives of phenylenediamine have been utilized for the detection of reactive oxygen species (ROS). The amino groups are susceptible to oxidation by ROS, which can lead to the formation of new, often fluorescent, products. 4,5-Dimethyl-1,2-phenylenediamine, with its electron-rich aromatic ring, is a promising candidate for the development of a fluorescent probe for ROS.
Principle:
Reactive oxygen species, such as hydrogen peroxide (H₂O₂) or hydroxyl radicals (•OH), can oxidize the amino groups of 4,5-dimethyl-1,2-phenylenediamine. This oxidation can lead to the formation of a fluorescent dimeric or cyclized product. The increase in fluorescence intensity would be proportional to the concentration of ROS.
Proposed Signaling Pathway:
Caption: Figure 3. Proposed Mechanism for ROS Detection
Generalized Protocol for ROS Detection (Requires Optimization):
1. Materials and Reagents:
-
4,5-Dimethyl-1,2-phenylenediamine (DMPD)
-
Source of ROS (e.g., hydrogen peroxide, Fenton's reagent for hydroxyl radicals)
-
Phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving DMPD
2. Equipment:
-
Fluorometer or fluorescence microplate reader
3. Procedure:
-
Prepare a stock solution of DMPD in DMSO (e.g., 10 mM).
-
Prepare a working solution of DMPD by diluting the stock solution in phosphate buffer (e.g., to 10 µM).
-
In a microplate or cuvette, add the DMPD working solution.
-
Introduce the ROS-generating system or a known concentration of ROS to the DMPD solution.
-
Incubate the mixture at 37°C for a defined period, protecting it from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (these will need to be determined experimentally, but a starting point could be in the range of Ex: 350-400 nm and Em: 450-550 nm).
-
Monitor the change in fluorescence over time to determine the reaction kinetics.
-
Correlate the fluorescence intensity with the concentration of ROS to assess the sensitivity of the probe.
Disclaimer: The protocols for metal ion and reactive oxygen species detection are generalized and based on the chemical properties of phenylenediamines. These protocols will require optimization and validation for the specific use of 4,5-dimethyl-1,2-phenylenediamine.
References
Unlocking the Luminescent Potential: Photophysical Properties of 4,5-Dimethylbenzene-1,2-diamine Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the photophysical properties of various compounds derived from 4,5-dimethylbenzene-1,2-diamine. This core scaffold is a versatile building block for the synthesis of a range of fluorescent molecules, including quinoxalines, indenoquinoxalines, and Schiff bases, with potential applications in chemical sensing, bioimaging, and as active components in optical and electronic materials. The strategic incorporation of the dimethylbenzene-1,2-diamine moiety influences the electronic and emissive properties of the resulting compounds, making them a subject of significant research interest.
I. Quinoxaline (B1680401) Derivatives
Quinoxalines derived from this compound, specifically 6,7-dimethylquinoxalines, are a prominent class of fluorescent compounds. Their emission properties can be tuned by varying the substituents at the 2 and 3 positions of the quinoxaline ring.
Photophysical Data
The following table summarizes the key photophysical parameters for a selection of 6,7-dimethylquinoxaline (B1295950) derivatives.
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) | Solvent |
| 6,7-dimethyl-2,3-diphenylquinoxaline | 275, 353 | - | - | - | Chloroform |
| 6,7-dimethyl-2,3-di(2-pyridyl)quinoxaline | - | - | - | - | - |
| Polysubstituted 2-phenylquinoxalines | - | 579-655 | - | - | Chloroform |
Data is compiled from various sources. "-" indicates data not available in the cited literature.
Experimental Protocols
Synthesis of 6,7-dimethyl-2,3-disubstituted-quinoxalines:
A general and efficient method for the synthesis of these compounds is the condensation of this compound with a 1,2-dicarbonyl compound.
-
Materials: this compound, 1,2-dicarbonyl compound (e.g., benzil (B1666583) for 2,3-diphenyl derivative), ethanol (B145695) or acetic acid.
-
Procedure:
-
Dissolve equimolar amounts of this compound and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.
-
Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the crude product with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
-
Photophysical Measurements:
Standard spectroscopic techniques are employed to characterize the photophysical properties.
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., chloroform, acetonitrile).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum on a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
The wavelength of maximum emission (λ_em) is determined from the resulting spectrum.
-
-
Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method):
-
A well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54) is used.
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Record the fluorescence spectra of all solutions under identical experimental conditions.
-
The quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,std × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
II. Indenoquinoxaline Derivatives
The fusion of an indanone moiety to the quinoxaline core, derived from this compound, results in 11H-indeno[1,2-b]quinoxalin-11-one derivatives. These compounds exhibit interesting photophysical properties, including phosphorescence at room temperature.
Photophysical Data
| Compound | Triplet State Lifetime (τ_T) (µs) | Triplet State Quantum Yield (Φ_T) | Solvent |
| 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one | 3.46 - 7.57 | 0.48 | Acetonitrile |
Data is for a series of substituted indenoquinoxaline derivatives.
Experimental Protocols
Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one Derivatives:
These compounds are typically synthesized through the condensation of a 1,2-diaminobenzene derivative with ninhydrin (B49086).
-
Materials: this compound, ninhydrin, ethanol, glacial acetic acid (catalytic amount).
-
Procedure:
-
Dissolve equimolar amounts of this compound and ninhydrin in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry.
-
Transient Absorption Spectroscopy for Triplet State Characterization:
-
Instrumentation: A laser flash photolysis setup is typically used, consisting of a pulsed laser for excitation and a probe lamp and detector to monitor changes in absorption over time.
-
Procedure:
-
Prepare a deoxygenated solution of the indenoquinoxaline derivative in a suitable solvent (e.g., acetonitrile).
-
Excite the sample with a laser pulse at a wavelength where the compound absorbs.
-
Record the transient absorption spectra at various time delays after the laser pulse.
-
The decay of the triplet-triplet absorption signal is monitored at a specific wavelength to determine the triplet state lifetime (τ_T).
-
The triplet state quantum yield (Φ_T) is often determined by a comparative method using a standard with a known Φ_T.
-
III. Schiff Base Derivatives and Metal Complexes
Schiff bases formed from this compound and various aldehydes can serve as ligands for metal complexes, some of which exhibit luminescence.
Photophysical Data
Zinc(II) complexes of ligands derived from this compound have been reported to exhibit blue emission in the solid state. However, detailed quantitative data such as quantum yields and lifetimes are not widely available in the literature.
Experimental Protocols
Synthesis of Schiff Base Ligands:
-
Materials: this compound, aldehyde (e.g., salicylaldehyde), ethanol.
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add a stoichiometric amount of the desired aldehyde to the solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to allow the Schiff base ligand to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Synthesis of Metal Complexes:
-
Materials: Schiff base ligand, metal salt (e.g., ZnCl₂), ethanol.
-
Procedure:
-
Dissolve the Schiff base ligand in hot ethanol.
-
Add a solution of the metal salt in ethanol to the ligand solution.
-
Reflux the mixture for several hours.
-
Cool the solution, and the metal complex will precipitate.
-
Collect the complex by filtration, wash with ethanol, and dry.
-
IV. Applications in Drug Development: Quinoxaline-2,3-diones as NMDA Receptor Antagonists
Derivatives of quinoxaline-2,3-dione have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. Overactivation of NMDA receptors is implicated in various neurological disorders, making these compounds interesting candidates for drug development.
Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. This influx triggers a cascade of downstream signaling events. Quinoxaline-2,3-dione derivatives can act as competitive antagonists at the glutamate or glycine (B1666218) binding sites, thereby inhibiting receptor activation and the subsequent Ca²⁺ influx.
The development of potent and selective NMDA receptor antagonists based on the 6,7-dimethylquinoxaline scaffold represents a promising avenue for the treatment of neurodegenerative diseases and other conditions associated with excitotoxicity. The inherent fluorescence of some of these compounds could also be exploited for imaging and diagnostic purposes, allowing for the simultaneous tracking of the therapeutic agent and its site of action.
Unlocking the Therapeutic Potential of 4,5-Dimethylbenzene-1,2-diamine Derivatives: A Guide for Researchers
Application Note & Protocol Series | Drug Discovery & Development
Introduction: 4,5-Dimethylbenzene-1,2-diamine, a versatile aromatic diamine, serves as a pivotal scaffold for the synthesis of a diverse array of heterocyclic compounds, including quinoxalines, Schiff bases, and their metal complexes. These derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this promising class of compounds. The following sections will delve into their anticancer and antimicrobial properties, supported by quantitative data, detailed synthetic methodologies, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity of Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives, readily synthesized from this compound, have emerged as a prominent class of anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes such as DNA replication and cell signaling pathways.
Quantitative Anticancer Activity Data
While specific IC50 values for quinoxaline derivatives of this compound are not extensively reported in the public domain, the anticancer potential of the broader quinoxaline class is well-documented. The following table summarizes the cytotoxic activity of various quinoxaline derivatives against different cancer cell lines, providing a strong rationale for investigating derivatives of this compound.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 10 | MKN 45 (Gastric adenocarcinoma) | 0.073 | Adriamycin | 0.12 |
| Compound 10 | MKN 45 (Gastric adenocarcinoma) | 0.073 | Cisplatin | 2.67 |
| Compound VIIIc | HCT116 (Colon carcinoma) | 0.36 | - | - |
| Compound XVa | HCT116 (Colon carcinoma) | 4.4 | - | - |
| Compound XVa | MCF-7 (Breast adenocarcinoma) | 5.3 | - | - |
Note: The compounds listed are various quinoxaline derivatives and are presented to illustrate the potential potency of this class of compounds. Further research is needed to determine the specific activity of derivatives of this compound.
Signaling Pathways and Mechanism of Action
Quinoxaline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of topoisomerase II and the modulation of key signaling pathways like the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.
Diagram: Quinoxaline Inhibition of Topoisomerase II
Caption: Quinoxalines can inhibit Topoisomerase II, leading to DNA damage and apoptosis.
Diagram: Quinoxaline Modulation of the PI3K/Akt/mTOR Pathway
Caption: Quinoxalines can dually inhibit PI3K and mTOR, blocking cancer cell growth.
Experimental Protocol: Synthesis of Quinoxaline Derivatives
This protocol describes a general method for the synthesis of quinoxaline derivatives from this compound and a 1,2-dicarbonyl compound.
Materials:
-
This compound
-
1,2-dicarbonyl compound (e.g., benzil, diacetyl)
-
Ethanol (B145695) or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent like ethanol or glacial acetic acid.
-
Add 1 to 1.1 equivalents of the 1,2-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by filtration and wash with a small amount of cold solvent.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Diagram: General Workflow for Quinoxaline Synthesis
Caption: A stepwise workflow for the synthesis and purification of quinoxalines.
Antimicrobial Activity of Schiff Base and Metal Complex Derivatives
Schiff bases derived from this compound, and their subsequent metal complexes, have shown promise as antimicrobial agents. The imine group in Schiff bases and the chelation with metal ions are crucial for their biological activity.
Quantitative Antimicrobial Activity Data
Specific MIC values for Schiff bases and metal complexes of this compound are limited. However, studies on derivatives of similar phenylenediamines demonstrate significant antimicrobial potential. The following table presents MIC values for various Schiff base metal complexes against common bacterial and fungal strains.
| Compound Type | Microorganism | MIC (µg/mL) |
| Quinoxaline derivative 5p | S. aureus | 4 |
| B. subtilis | 8 | |
| E. coli | 4 | |
| Quinoxaline derivative | MRSA | 4 |
| Vancomycin (Reference) | MRSA | 4 |
| Ni(II) Complex | S. aureus | 12.5 |
| E. coli | 25 | |
| Cu(II) Complex | S. aureus | 6.25 |
| E. coli | 12.5 |
Note: The data presented is for illustrative purposes, showcasing the antimicrobial potential of related compounds. Further investigation into derivatives of this compound is warranted.
Experimental Protocol: Synthesis of Schiff Base Derivatives
This protocol outlines the general synthesis of a Schiff base from this compound and an aldehyde (e.g., salicylaldehyde).
Materials:
-
This compound
-
Aldehyde (e.g., salicylaldehyde)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.
-
Add 2 equivalents of the aldehyde to the solution.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, the precipitated Schiff base is collected by filtration.
-
Wash the product with cold ethanol and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Characterize the final product using appropriate spectroscopic methods.[1]
Diagram: Schiff Base Synthesis Workflow
Caption: A streamlined process for synthesizing Schiff base derivatives.
Experimental Protocol: Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of metal complexes from a Schiff base ligand.
Materials:
-
Schiff base ligand
-
Metal salt (e.g., CuCl₂, NiCl₂, CoCl₂)
-
Methanol (B129727) or Ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the Schiff base solution while stirring.
-
The reaction mixture is stirred at room temperature or gently heated for a few hours.
-
The resulting precipitate of the metal complex is collected by filtration.
-
Wash the complex with the solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum.
-
Characterize the complex using techniques such as IR, UV-Vis, and elemental analysis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2]
Materials:
-
Synthesized compounds
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Derivatives of this compound represent a promising area for the discovery of new therapeutic agents. Quinoxalines derived from this scaffold have demonstrated significant potential as anticancer agents through mechanisms such as Topoisomerase II inhibition and modulation of the PI3K/Akt/mTOR pathway. Furthermore, Schiff bases and their metal complexes are promising candidates for the development of novel antimicrobial drugs. The provided protocols offer a foundational framework for the synthesis and biological evaluation of these compounds, encouraging further research to fully elucidate their therapeutic utility. It is anticipated that future studies will provide more specific quantitative data on the biological activities of this compound derivatives, paving the way for the development of new and effective treatments for cancer and infectious diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethylbenzene-1,2-diamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,5-dimethylbenzene-1,2-diamine.
Troubleshooting Guide
Q1: My overall yield for the two-step synthesis of this compound is low. What are the most likely causes?
Low overall yield in this synthesis, which typically involves the dinitration of o-xylene (B151617) followed by the reduction of the dinitro intermediate, can stem from issues in either of the two main stages.
-
Nitration Step: The primary challenge in the nitration of o-xylene is achieving high regioselectivity for the desired 4,5-dinitro-o-xylene isomer over other isomers (e.g., 3,4-dinitro-o-xylene) and preventing the formation of byproducts from oxidation.[1][2] In traditional mixed acid nitration (HNO₃/H₂SO₄), the formation of 3-nitro-o-xylene can be as high as 45-69%, which will not lead to the desired product upon further nitration and subsequent reduction.[1]
-
Reduction Step: Incomplete reduction of the dinitro intermediate, or side reactions during the reduction, can significantly lower the yield of the final diamine product. The choice of reducing agent and reaction conditions are critical. For instance, while catalytic hydrogenation is often clean, the catalyst's activity can be a factor. Reductions using metals like iron or tin in acidic media can be effective but may require careful workup to isolate the product.
Q2: I'm observing a mixture of nitro-isomers after the nitration of o-xylene. How can I improve the selectivity for 4,5-dimethyl-1,2-dinitrobenzene?
Improving the regioselectivity of o-xylene dinitration is key to a higher yield of the final product. Here are some strategies:
-
Catalyst Selection: The use of solid acid catalysts, such as zeolites (e.g., H-beta), has been shown to improve the selectivity for 4-nitro-o-xylene in the initial nitration step, which is a precursor to the desired dinitro compound.[1][2]
-
Reaction Conditions: Carefully controlling the reaction temperature and the ratio of nitric acid to sulfuric acid is crucial. Continuous-flow nitration processes have demonstrated better control over reaction parameters, leading to higher yields and reduced formation of phenolic impurities compared to batch processes.
-
Nitrating Agent: While mixed acid is common, exploring alternative nitrating agents or catalyst systems, like nitric acid in the presence of polyphosphoric acid and a zeolite catalyst, may offer higher selectivity for the para-position nitration.
Q3: The reduction of 4,5-dimethyl-1,2-dinitrobenzene is sluggish or incomplete. What can I do to improve the conversion?
An incomplete reduction can be addressed by considering the following factors:
-
Catalyst Activity (for Catalytic Hydrogenation): If you are using a catalyst like Palladium on carbon (Pd/C), ensure it is fresh and has not been poisoned. The efficiency of the hydrogenation can be influenced by the solvent, with polar solvents like ethanol (B145695) often showing good results.[3] Ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations.
-
Reducing Agent Stoichiometry (for Chemical Reduction): When using reducing agents like iron powder or stannous chloride with hydrochloric acid, ensure a sufficient stoichiometric excess is used to drive the reaction to completion.[2][4][5]
-
Reaction Temperature: For some reduction methods, a moderate increase in temperature can improve the reaction rate. However, this should be done cautiously to avoid side reactions. For instance, reductions with iron powder are often performed at reflux.[2]
-
Activation of Reducing Agent: When using iron, activating the metal surface with a small amount of acid (like HCl) before the reaction can enhance its reactivity.[1]
Q4: My final this compound product is discolored and appears impure. What are the likely impurities and how can I purify it?
Discoloration of the final product often indicates the presence of oxidized species. Aromatic diamines are susceptible to air oxidation, which can form colored impurities.[6]
-
Likely Impurities:
-
Partially reduced intermediates (e.g., 4-amino-5-nitro-o-xylene).
-
Products from side reactions during nitration that were carried through the reduction step.
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Oxidized forms of the diamine.
-
-
Purification Protocol:
-
Work-up: After the reduction, if using a metal/acid system, it's crucial to neutralize the reaction mixture carefully. For tin-based reductions, the precipitation of tin salts can be problematic; careful pH adjustment and extraction are necessary.[7]
-
Extraction: Extract the crude product into a suitable organic solvent, such as ethyl acetate (B1210297) or ether.
-
Washing: Wash the organic layer with water and brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a purified, crystalline solid. The product should be stored under an inert atmosphere to prevent oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent synthetic pathway involves a two-step process:
-
Dinitration of o-xylene: o-Xylene is first dinitrated, typically using a mixture of nitric acid and sulfuric acid, to form 4,5-dimethyl-1,2-dinitrobenzene.
-
Reduction of the dinitro compound: The resulting 4,5-dimethyl-1,2-dinitrobenzene is then reduced to the desired this compound.
Q2: What are the main challenges in the synthesis of this compound?
The primary challenges are:
-
Controlling Isomer Formation: During the dinitration of o-xylene, it is crucial to maximize the formation of the desired 4,5-dinitro isomer while minimizing the production of other isomers.
-
Ensuring Complete Reduction: The reduction of both nitro groups to amino groups must be complete to avoid contamination with partially reduced intermediates.
-
Preventing Oxidation of the Final Product: The resulting diamine is susceptible to air oxidation, which can lead to product degradation and discoloration.
Q3: Which reduction method is best for converting 4,5-dimethyl-1,2-dinitrobenzene to the diamine?
The "best" method depends on the available equipment, scale, and desired purity.
-
Catalytic Hydrogenation (e.g., with Pd/C): This method is often preferred for its clean reaction profile and easier work-up, as the catalyst can be filtered off. It typically provides high yields under optimized conditions.
-
Metal/Acid Reduction (e.g., Fe/HCl or SnCl₂/HCl): These are robust and cost-effective methods. However, the work-up can be more complex due to the need to remove metal salts.[2][5]
Q4: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting dinitro compound, you can observe the disappearance of the starting material spot and the appearance of the more polar diamine product spot.
Data Presentation
Table 1: Comparison of Yields for Key Steps in the Synthesis of this compound and Related Reactions
| Step | Reactant | Reagents/Catalyst | Conditions | Product | Yield | Reference |
| Nitration | o-Xylene | HNO₃/H₂SO₄ (mixed acid) | Batch process | Mixture of 3-nitro- and 4-nitro-o-xylene | Variable (45% 4-nitro isomer) | [2] |
| Nitration | o-Xylene | HNO₃/H-beta zeolite | Vapor phase, 150°C | 4-nitro-o-xylene | 65% conversion, 60% selectivity | [1] |
| Nitration | o-Xylene | HNO₃/H₂SO₄ | Continuous-flow, 100°C | 3-nitro- and 4-nitro-o-xylene | 94.1% (total isomers) | [4] |
| Reduction | m-Dinitrobenzene | Pt/TiO₂ | Liquid phase, H₂ | m-Phenylenediamine | 60% | [8] |
| Reduction | m-Dinitrobenzene | Ni/SiO₂ | 373 K, 2.6 MPa H₂ | m-Phenylenediamine | 88.9% | [9] |
| Reduction | Nitrobenzene | Iron powder, NH₄Cl, EtOH/H₂O | Reflux | Aniline | High | [2] |
| Reduction | Aromatic Nitro Compounds | Iron powder, HCl | Benzene, reflux | Aromatic Amines | 61-96% | [1] |
| Reduction | Aromatic Nitro Compounds | SnCl₂, HCl | - | Aromatic Amines | General method | [5] |
Experimental Protocols
Protocol 1: Dinitration of o-Xylene (Illustrative)
This protocol is a general representation and should be optimized for specific laboratory conditions.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5°C in an ice bath.
-
Addition of o-Xylene: Slowly add o-xylene dropwise to the cold, stirred mixed acid, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, continue stirring at a controlled temperature for a specified time to allow for dinitration. The reaction progress can be monitored by TLC or GC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice. The solid dinitro-o-xylene isomers will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The mixture of dinitro-isomers can be purified by recrystallization from a suitable solvent, such as ethanol, to enrich the desired 4,5-dimethyl-1,2-dinitrobenzene.
Protocol 2: Reduction of 4,5-Dimethyl-1,2-dinitrobenzene with Iron and HCl
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-1,2-dinitrobenzene and a solvent such as a mixture of ethanol and water.
-
Addition of Iron: Add iron powder to the mixture.
-
Initiation of Reaction: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is exothermic.
-
Reaction: Continue refluxing with vigorous stirring until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution) until the pH is basic. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for troubleshooting low reaction yields.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Spherified Pd0.33Ni0.67/BCNT Catalyst for Nitrobenzene Hydrogenation [mdpi.com]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. brainly.com [brainly.com]
- 6. Sciencemadness Discussion Board - One pot reduction of dinitro compounds to diamines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 4,5-Dimethyl-1,2-phenylenediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dimethyl-1,2-phenylenediamine.
Frequently Asked Questions (FAQs)
Q1: My crude 4,5-dimethyl-1,2-phenylenediamine is a dark brown or reddish color. What is the cause of this discoloration?
A1: The discoloration of 4,5-dimethyl-1,2-phenylenediamine is most commonly due to air oxidation. Aromatic diamines are highly susceptible to oxidation, which can be accelerated by exposure to light and heat. This process forms highly colored impurities, such as quinone-diimines and other polymeric materials. The presence of residual starting material from the synthesis, such as the corresponding dinitro or nitro-amino compounds, can also contribute to the color.
Q2: What are the most likely impurities in my crude 4,5-dimethyl-1,2-phenylenediamine synthesized by the reduction of 4,5-dimethyl-1,2-dinitrobenzene?
A2: The primary impurities are likely to be:
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Unreacted starting material: 4,5-dimethyl-1,2-dinitrobenzene.
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Partially reduced intermediate: 4-Amino-5,6-dimethyl-2-nitroaniline.
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Oxidation products: Highly colored quinone-diimines and other polymeric species.
-
Catalyst residues: If a heterogeneous catalyst like Pd/C or Raney Nickel was used for the reduction, traces of the metal may be present.
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Inorganic salts: From the workup of the reduction reaction (e.g., tin salts if Sn/HCl was used).
Q3: What is the best general-purpose purification technique for obtaining high-purity 4,5-dimethyl-1,2-phenylenediamine?
A3: For general laboratory-scale purification, recrystallization is often the most effective and straightforward method. It is particularly good at removing baseline impurities and colored oxidation products, especially when performed in the presence of a reducing agent and decolorizing carbon. For separating a mixture of the diamine from the mono-nitro intermediate and dinitro starting material, column chromatography is the preferred method due to the significant polarity differences between these compounds.
Q4: How should I store purified 4,5-dimethyl-1,2-phenylenediamine to prevent it from discoloring over time?
A4: To minimize oxidation, purified 4,5-dimethyl-1,2-phenylenediamine should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. Using an amber glass bottle is also recommended to protect it from light.
Troubleshooting Guides
Issue 1: The product is discolored (pink, red, brown, or black) after purification.
| Possible Cause | Troubleshooting Steps |
| Air Oxidation during Purification | - Perform recrystallization in the presence of a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) to prevent oxidation.[1] - Handle the compound and solutions under an inert atmosphere (nitrogen or argon) as much as possible. |
| Incomplete Removal of Colored Impurities | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[1] Be sure to perform a hot filtration to remove the charcoal. |
| Oxidation during Storage | - Ensure the purified product is thoroughly dried before storage. - Store the final product under an inert atmosphere in a sealed, amber vial in a refrigerator. |
Issue 2: Low yield after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The cooling process was too fast. | - Allow the hot solution to cool slowly to room temperature to promote crystal growth before placing it in an ice bath. |
| The compound is too soluble in the chosen solvent. | - If the compound is too soluble even at low temperatures, consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
| Incomplete precipitation. | - After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
Issue 3: Multiple spots are observed on TLC after column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate eluent system. | - The polarity of the eluent may be too high, causing all compounds to elute together. Develop a solvent system using TLC that gives good separation between the desired product and impurities (a ΔRf of at least 0.2 is ideal). |
| Column was overloaded. | - Use an appropriate ratio of crude material to silica (B1680970) gel (typically 1:20 to 1:100 by weight). |
| Poor column packing. | - Ensure the column is packed uniformly without any cracks or channels. |
| Fractions were collected too broadly. | - Collect smaller fractions and analyze them by TLC to identify the pure fractions to be combined. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Systems | Comments |
| Recrystallization | - Water (with charcoal and sodium hydrosulfite)[1] | Good for removing polar impurities and baseline color. The product is sparingly soluble in cold water. |
| - Ethanol (B145695)/Water | A good mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool. | |
| - Toluene | Can be effective for removing more polar impurities. | |
| Column Chromatography | - Stationary Phase: Silica Gel (230-400 mesh) | |
| - Mobile Phase (Eluent): | Start with a non-polar solvent and gradually increase the polarity. The ideal system should be determined by TLC. | |
| - Hexane (B92381)/Ethyl Acetate (B1210297) gradient | A common and effective system. The dinitro compound will elute first, followed by the mono-nitro, and then the diamine. | |
| - Dichloromethane (B109758)/Methanol gradient | A more polar system that can be used if the diamine is not moving from the baseline in Hexane/EtOAc. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Adapted from a procedure for o-phenylenediamine)[1]
This protocol is adapted for the purification of crude 4,5-dimethyl-1,2-phenylenediamine containing colored, oxidized impurities.
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Dissolution: In a fume hood, place the crude 4,5-dimethyl-1,2-phenylenediamine in an Erlenmeyer flask. For every 10 grams of crude material, add 150-200 mL of deionized water. Add a magnetic stir bar.
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Addition of Decolorizing and Reducing Agents: To the suspension, add approximately 1 gram of activated charcoal and 1-2 grams of sodium hydrosulfite (sodium dithionite).[1] The sodium hydrosulfite helps to reduce any oxidized impurities back to the diamine and prevents further oxidation during heating.[1]
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Heating: Heat the mixture with stirring on a hot plate until it boils gently. The diamine should dissolve in the hot water. If it does not fully dissolve, add a small amount of additional hot water.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove the activated charcoal and any other insoluble impurities. This step should be done rapidly to prevent the product from crystallizing in the funnel.
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Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Colorless to pale yellow needles of 4,5-dimethyl-1,2-phenylenediamine should crystallize out.
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Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
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Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water. Dry the crystals in a vacuum desiccator. The expected melting point of the pure compound is 127-129 °C.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is designed to separate 4,5-dimethyl-1,2-phenylenediamine from less polar impurities such as the corresponding dinitro and mono-nitro precursors.
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and test different ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal solvent system will show good separation between the product spot (more polar, lower Rf) and the impurity spots (less polar, higher Rf). Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (start with the less polar composition if using a gradient).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. The less polar impurities (dinitro and mono-nitro compounds) will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the more polar 4,5-dimethyl-1,2-phenylenediamine.
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Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4,5-dimethyl-1,2-phenylenediamine.
Visualizations
Caption: Workflow for selecting a purification technique.
Caption: Troubleshooting guide for purified product.
References
Technical Support Center: Synthesis of 4,5-diamino-o-xylene
Welcome to the technical support center for the synthesis of 4,5-diamino-o-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of 4,5-diamino-o-xylene, primarily focusing on the reduction of 1,2-dimethyl-4,5-dinitrobenzene (B181664).
Issue 1: Incomplete reaction, presence of starting material and mono-amino intermediate.
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Question: My reaction seems to be incomplete. TLC and HPLC analysis show the presence of the starting dinitro compound and a significant amount of a byproduct, which I suspect is 4-amino-5-nitro-o-xylene. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is a common issue in the synthesis of aromatic diamines from their dinitro precursors. Here are several factors to consider and steps to troubleshoot:
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Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Platinum on carbon, Raney Nickel) is crucial. Ensure you are using a fresh, high-quality catalyst. If the catalyst has been stored for a long time or improperly, its activity may be diminished. Consider increasing the catalyst loading.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure your system is properly sealed and maintaining the desired hydrogen pressure throughout the reaction. An inadequate hydrogen supply will lead to incomplete reduction.
-
Reaction Time and Temperature: The reduction of the second nitro group is often slower than the first. You may need to extend the reaction time or cautiously increase the temperature to facilitate the complete conversion to the diamine. Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and generally effective. Ensure the starting material is fully dissolved in the chosen solvent at the reaction temperature.
-
Agitation: Efficient agitation is necessary to ensure good contact between the substrate, catalyst, and hydrogen. If you are using a stirred reactor, ensure the stirring speed is adequate to keep the catalyst suspended.
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Issue 2: Presence of unexpected byproducts.
-
Question: Besides the expected product and the mono-amino intermediate, I am observing other spots on my TLC plate and peaks in my HPLC/GC-MS that I cannot identify. What could these be?
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Answer: The formation of unexpected byproducts can arise from several sources:
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Impurities in the Starting Material: The purity of your starting material, 1,2-dimethyl-4,5-dinitrobenzene, is critical. Impurities from the nitration of o-xylene (B151617), such as other dinitro-isomers (e.g., 3,4-dinitro-o-xylene or 3,5-dinitro-o-xylene), will also be reduced to their corresponding diamines, leading to a mixture of products that can be difficult to separate.[1] It is advisable to purify the dinitro precursor before the reduction step.
-
Over-reduction: While less common for aromatic nitro groups, under very harsh conditions (high pressure, high temperature, prolonged reaction times), reduction of the aromatic ring can occur.
-
Side Reactions of the Product: Aromatic diamines can be susceptible to oxidation, especially in the presence of air and residual catalyst. This can lead to the formation of colored, polymeric materials. It is important to work under an inert atmosphere (e.g., nitrogen or argon) during workup and purification.
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Reactions with the Solvent: Some solvents, under certain catalytic conditions, might participate in side reactions. While less common with alcohols like methanol and ethanol, it is a possibility to consider.
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Issue 3: Difficulty in purifying the final product.
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Question: I am having trouble purifying 4,5-diamino-o-xylene. Column chromatography is leading to product degradation, and recrystallization is not effectively removing all the impurities. What are the best practices for purification?
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Answer: Purifying aromatic diamines requires care due to their sensitivity to oxidation.
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Work-up under Inert Atmosphere: After the reaction is complete, filter off the catalyst under an inert atmosphere. Subsequent extraction and solvent removal steps should also be performed with minimal exposure to air.
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Acid-Base Extraction: One effective purification strategy is to utilize the basicity of the amino groups. The crude product can be dissolved in a suitable organic solvent and washed with a dilute acidic solution (e.g., 1M HCl). The diamine will be protonated and move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified diamine, which can be extracted back into an organic solvent.
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Recrystallization: For recrystallization, choose a solvent system where the solubility of the desired diamine and the main impurities (like the mono-amino intermediate) are significantly different. A mixture of solvents might be necessary. It is crucial to perform the recrystallization under an inert atmosphere and to cool the solution slowly to obtain pure crystals.
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Column Chromatography: If column chromatography is necessary, use deactivated silica (B1680970) gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) to minimize product degradation on the stationary phase. Run the column quickly and under an inert atmosphere if possible.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4,5-diamino-o-xylene?
A1: The most prevalent and well-established method for synthesizing 4,5-diamino-o-xylene is the reduction of its dinitro precursor, 1,2-dimethyl-4,5-dinitrobenzene. This reduction is typically achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere.[2][3][4] Alternative reducing agents like tin(II) chloride in hydrochloric acid can also be employed.
Q2: What is the primary byproduct I should expect in this synthesis?
A2: The most common byproduct is the partially reduced intermediate, 4-amino-5-nitro-o-xylene. The reduction of the two nitro groups proceeds stepwise, and if the reaction is not driven to completion, this mono-amino, mono-nitro compound will be present in the crude product mixture.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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TLC: Use a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material, the intermediate, and the final product. The diamine product is significantly more polar than the dinitro starting material and the nitro-amino intermediate.
-
HPLC: A reverse-phase HPLC method can provide quantitative information on the conversion of the starting material and the formation of the product and byproducts.
Q4: What are the expected spectroscopic data for 4,5-diamino-o-xylene and its main byproduct?
A4: The following table summarizes the expected NMR chemical shifts for the key compounds involved in the synthesis.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1,2-dimethyl-4,5-dinitrobenzene | ~7.9 (s, 2H, Ar-H), ~2.4 (s, 6H, CH3) | ~145 (C-NO2), ~132 (C-CH3), ~120 (C-H), ~20 (CH3) |
| 4-amino-5-nitro-o-xylene | Aromatic protons will be in the range of ~6.5-7.5 ppm, with distinct signals for each proton. The methyl protons will be two singlets around ~2.2-2.3 ppm. The amino protons will appear as a broad singlet. | The carbon signals will be more complex due to the asymmetry. C-NH2 will be upfield compared to C-NO2. |
| 4,5-diamino-o-xylene | ~6.5 (s, 2H, Ar-H), ~3.4 (br s, 4H, NH2), ~2.1 (s, 6H, CH3) | ~135 (C-NH2), ~125 (C-CH3), ~115 (C-H), ~18 (CH3) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Synthesis of 1,2-dimethyl-4,5-dinitrobenzene (Precursor)
This protocol is a general guideline for the nitration of o-xylene.
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To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add o-xylene while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
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Carefully pour the reaction mixture onto crushed ice and water.
-
The precipitated solid is collected by filtration, washed with water until neutral, and then washed with a cold, dilute sodium bicarbonate solution.
-
The crude product can be purified by recrystallization from ethanol to yield 1,2-dimethyl-4,5-dinitrobenzene.
Protocol 2: Synthesis of 4,5-diamino-o-xylene by Catalytic Hydrogenation
-
In a pressure vessel, dissolve 1,2-dimethyl-4,5-dinitrobenzene in a suitable solvent (e.g., ethanol or methanol).
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Add a catalytic amount of 5% or 10% Palladium on carbon (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge with nitrogen or argon, then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
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Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
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Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4,5-diamino-o-xylene.
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Purify the crude product by recrystallization or acid-base extraction as described in the troubleshooting section.
Protocol 3: HPLC Analysis of the Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Example Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Protocol 4: GC-MS Analysis of the Reaction Mixture
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dilute the crude reaction mixture in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
Visualizations
References
Quinoxaline Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Quinoxaline (B1680401) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing quinoxalines?
A1: The most prevalent and widely used method for quinoxaline synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] This method is popular due to its reliability and the commercial availability of a wide range of starting materials.
Q2: How do I select an appropriate catalyst for my quinoxaline synthesis?
A2: Catalyst selection depends on the desired reaction conditions (e.g., temperature, solvent) and the electronic properties of your substrates. A variety of catalysts can be employed, including acid catalysts (acetic acid), metal catalysts (e.g., copper salts, nickel-based systems), and greener, solid-supported catalysts (e.g., bentonite (B74815) clay K-10).[1] For a comparative overview, refer to the data in Table 1.
Q3: What are the recommended solvents for quinoxaline synthesis?
A3: Ethanol (B145695) is a commonly used solvent and is often effective for achieving good yields.[2] Other solvents like methanol, toluene, and even water have been successfully used.[3][4] Solvent-free conditions have also been reported as an environmentally friendly alternative.[5] The choice of solvent can significantly impact reaction time and yield.
Q4: My crude quinoxaline product is difficult to purify. What are the best purification strategies?
A4: Recrystallization is the most common and effective method for purifying solid quinoxaline derivatives.[6] Ethanol is a frequently recommended solvent for recrystallization.[2][6] For compounds with poor solubility, a mixed solvent system or dissolving the crude product in a dilute basic solution (like 5% NaOH) followed by reprecipitation with acid can be effective.[7] Column chromatography can also be used, but some quinoxaline derivatives may be unstable on silica (B1680970) gel.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My quinoxaline synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
A: Low yields are a common problem in quinoxaline synthesis and can be attributed to several factors.[1] A systematic approach to troubleshooting can help identify and resolve the issue.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and solvent choice are critical. Many traditional methods require elevated temperatures and long reaction times.[2] Consider optimizing these parameters. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields significantly.[8]
-
Catalyst Inactivity or Inefficiency: The choice of catalyst can dramatically influence the reaction rate and yield. If you are not using a catalyst, consider adding one. If you are, it may not be optimal for your specific substrates. Refer to Table 1 for a comparison of different catalysts.
-
Purity of Starting Materials: Impurities in the 1,2-diamine or 1,2-dicarbonyl compounds can lead to side reactions, reducing the yield of the desired product.[1] Ensure the purity of your starting materials, and purify them if necessary.
-
Atmosphere: Some reactions may be sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.[1]
Issue 2: Formation of Side Products
Q: My TLC analysis shows multiple spots, indicating the presence of side products. What are the likely side reactions, and how can they be minimized?
A: The formation of side products is a common challenge that can complicate purification and reduce yields.
Common Side Products and Mechanisms:
-
Self-condensation of 1,2-dicarbonyl compounds: Under certain conditions, especially with catalysts like DABCO, 1,2-dicarbonyl compounds such as benzil (B1666583) can undergo self-condensation.
-
Oxidation of the 1,2-diamine: o-Phenylenediamines can be susceptible to oxidation, which can lead to the formation of colored impurities and other byproducts. Performing the reaction under an inert atmosphere can mitigate this issue.
-
Formation of Benzimidazoles: If an aldehyde is present as an impurity or a breakdown product, it can react with the 1,2-diamine to form a benzimidazole (B57391) byproduct.
Strategies to Minimize Side Products:
-
Control Reaction Temperature: Excessive heat can promote side reactions. If the reaction is highly exothermic, consider controlled addition of reagents and cooling with an ice bath.
-
Use High-Purity Reagents: As mentioned previously, pure starting materials are crucial to prevent unwanted side reactions.
-
Optimize Catalyst Choice: Some catalysts may be more prone to promoting side reactions than others. Experiment with different catalysts to find one that is more selective for the desired quinoxaline product.
Data Presentation
The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of 2,3-diphenylquinoxaline (B159395).
Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Toluene | 25 | 120 | 0 | [3] |
| AlCuMoVP | Toluene | 25 | 120 | 92 | [3] |
| CrCl₂·6H₂O | Ethanol | Room Temp. | 15 | 96 | [9] |
| PbBr₂ | Ethanol | Room Temp. | 20 | 94 | [9] |
| CuSO₄·5H₂O | Ethanol | Room Temp. | 25 | 92 | [9] |
| Bentonite K-10 | Ethanol | Room Temp. | 20 | 94 | [2][10] |
| MAP, DAP, or TSP | Ethanol | Room Temp. | 2-4 | 89-99 | [11][12] |
| CAN (5 mol%) | Acetonitrile | Room Temp. | 20 | 80-98 | [12] |
| Zn(OTf)₂ | Acetonitrile | Room Temp. | - | 85-91 | [12] |
| HFIP | neat | Room Temp. | 20 | 95 | [10] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 10 | 95 | [12] |
Table 2: Effect of Solvent on the Synthesis of 2,3-Diphenylquinoxaline Catalyzed by Bentonite Clay K-10
| Solvent | Time (min) | Yield (%) | Reference |
| Ethanol | 20 | 94 | [2] |
| Methanol | 25 | 90 | [2] |
| Acetonitrile | 30 | 85 | [2] |
| Dichloromethane | 45 | 60 | [2] |
| Toluene | 60 | 40 | [2] |
| n-Hexane | 120 | Trace | [2] |
| Water | 120 | Trace | [2] |
| Solvent-free | 15 | 90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a general procedure for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine (B120857) and benzil.[13][14]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (Ethanol)
Apparatus:
-
Beaker
-
Buchner funnel
-
Measuring cylinder
-
Heating mantle or hot plate
Procedure:
-
In a beaker, dissolve 2.1 g of benzil in a suitable amount of rectified spirit by warming gently.
-
To the warm solution, add 1.1 g of o-phenylenediamine.
-
Continue to warm the reaction mixture gently for approximately 15-20 minutes.
-
After the reaction is complete, add water to the mixture to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product using a Buchner funnel.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Purification of Quinoxaline Derivatives by Recrystallization
This protocol provides a general method for the purification of solid quinoxaline derivatives.[6]
Procedure:
-
Solvent Selection: Choose a suitable solvent. Ethanol is often a good starting point.[6] The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Dissolution: Place the crude quinoxaline derivative in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent in small portions if necessary, aiming to use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Visualizations
Caption: General workflow for the synthesis and purification of quinoxalines.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 14. scribd.com [scribd.com]
Technical Support Center: Managing Stability of 4,5-Dimethylbenzene-1,2-diamine in Acidic Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered with 4,5-dimethylbenzene-1,2-diamine in acidic media during experimental procedures.
I. Troubleshooting Guides
This section provides solutions to common problems observed when using this compound in acidic environments.
Problem 1: Reaction mixture turns dark brown or black upon addition of acid.
-
Question: Why does my reaction mixture containing this compound darken significantly after adding an acid?
-
Answer: This discoloration is a strong indicator of oxidative degradation and potential polymerization of the diamine. Aromatic amines, including o-phenylenediamines, are susceptible to oxidation, which is often accelerated in acidic conditions. The formation of highly conjugated oligomers and polymers results in the dark coloration.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before use, thoroughly deoxygenate all solvents by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Inert Atmosphere: Conduct the reaction under a continuous stream of an inert gas to prevent atmospheric oxygen from entering the reaction vessel.
-
Order of Addition: Consider adding the this compound to the acidic solution at a reduced temperature (e.g., 0-5 °C) to minimize immediate oxidation upon contact.
-
Antioxidant Addition: In some cases, the addition of a small amount of a compatible antioxidant, such as sodium sulfite (B76179) or ascorbic acid, may help to mitigate oxidation. However, compatibility with your desired reaction must be verified.
-
Problem 2: Low yield of the desired product in quinoxaline (B1680401) synthesis.
-
Question: I am attempting to synthesize a quinoxaline derivative using this compound and a 1,2-dicarbonyl compound in an acidic catalyst, but my yields are consistently low. What could be the cause?
-
Answer: Low yields in quinoxaline synthesis can be attributed to the degradation of the this compound starting material, as well as other factors. The diamine is often the more sensitive component in the reaction mixture.
Troubleshooting Steps:
-
Purity of Diamine: Ensure the high purity of your this compound. Impurities can catalyze degradation. If the solid appears discolored (e.g., brown or tan instead of off-white), consider purification by recrystallization.
-
Milder Acidic Catalyst: Strong, non-volatile acids can promote degradation. Consider using milder or solid-supported acid catalysts.
-
Reaction Temperature: High temperatures can accelerate the degradation of the diamine. If possible, run the reaction at a lower temperature for a longer period.
-
Immediate Use of Diamine Solution: If you are preparing a stock solution of the diamine in an acidic medium, use it immediately. Do not store acidic solutions of the diamine for extended periods.
-
Problem 3: Formation of insoluble byproducts.
-
Question: My reaction is producing a significant amount of insoluble material that is not my desired product. What is this and how can I prevent it?
-
Answer: The formation of insoluble material is likely due to the polymerization of oxidized this compound. In acidic media, radical cations can form, which then polymerize to create insoluble, high molecular weight byproducts.
Troubleshooting Steps:
-
Strict Anaerobic Conditions: The most critical step is to exclude oxygen from the reaction. Utilize Schlenk techniques or a glovebox for the most sensitive reactions.
-
Control of Stoichiometry: Ensure precise stoichiometry. An excess of an oxidizing agent, if present in the reaction, will exacerbate the problem.
-
Solvent Choice: The choice of solvent can influence the stability. Protic solvents may participate in degradation pathways. If your reaction allows, consider aprotic solvents.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The primary degradation pathway is oxidation. In the presence of an acid and an oxidizing agent (like atmospheric oxygen), the amino groups can be oxidized to form radical cations. These reactive intermediates can then dimerize and polymerize, leading to a complex mixture of colored byproducts. A plausible initial step is the formation of a quinone-diimine species, which is highly reactive.
Q2: How does pH affect the stability of this compound?
Q3: What are the expected degradation products?
A3: The degradation products are typically a complex mixture of oligomers and polymers. Initial products may include dimers and trimers formed through C-N and N-N coupling of oxidized diamine molecules. Further oxidation and polymerization lead to insoluble, dark-colored materials.
Q4: How can I monitor the stability of a this compound solution?
A4: The stability can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the this compound over time, along with the appearance of new peaks, indicates degradation. It is advisable to keep the HPLC samples in an acidic mobile phase to improve the stability of the analyte during the analysis.
Q5: Are there any recommended storage conditions for acidic solutions of this compound?
A5: It is strongly recommended to prepare acidic solutions of this compound fresh and use them immediately. If short-term storage is unavoidable, the solution should be thoroughly deoxygenated, stored under an inert atmosphere, protected from light, and kept at a low temperature (2-8 °C).
III. Data Summary
Currently, there is a lack of specific quantitative data in the peer-reviewed literature detailing the degradation kinetics of this compound as a function of pH. The information available is largely qualitative, focusing on the general observation of instability in acidic, oxidizing environments.
IV. Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis with Enhanced Diamine Stability
-
Solvent Degassing: Place the chosen reaction solvent in a flask and bubble argon or nitrogen gas through it for 30 minutes.
-
Reaction Setup: Assemble the reaction glassware (e.g., a three-neck flask with a condenser, thermometer, and gas inlet) and flush the system with an inert gas.
-
Addition of Reactants:
-
To the reaction flask, add the 1,2-dicarbonyl compound and the degassed solvent.
-
Add the acidic catalyst.
-
Begin stirring and ensure a continuous gentle flow of inert gas.
-
In a separate container, dissolve the this compound in a minimal amount of the degassed solvent.
-
Slowly add the diamine solution to the reaction mixture via a syringe or dropping funnel.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up procedure under ambient conditions unless the product is also known to be air-sensitive.
V. Visualizations
Caption: Proposed degradation pathway of this compound in acidic media.
Caption: Troubleshooting workflow for stability issues.
preventing oxidation of 4,5-dimethyl-o-phenylenediamine during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 4,5-dimethyl-o-phenylenediamine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My 4,5-dimethyl-o-phenylenediamine has turned from a pale cream color to brown. Can I still use it?
A1: A color change from pale cream to yellow, orange, or brown indicates that the material has started to oxidize.[1][2] While it may still be usable for some applications, the presence of oxidation byproducts can interfere with your reaction, lower yields, and complicate purification. For reactions sensitive to impurities, it is highly recommended to purify the diamine before use. A common method is recrystallization, potentially with the addition of a decolorizing agent like activated charcoal and a small amount of a reducing agent like sodium hydrosulfite.[3][4]
Q2: What are the primary products of 4,5-dimethyl-o-phenylenediamine oxidation?
A2: Like other o-phenylenediamines, 4,5-dimethyl-o-phenylenediamine is prone to oxidation, which can lead to the formation of highly colored dimeric species, such as 2,3,6,7-tetramethylphenazine, and further polymerization products. These compounds are responsible for the dark coloration observed in degraded samples.
Q3: How do the methyl groups on the aromatic ring affect the stability of the molecule?
A3: The two methyl groups on the benzene (B151609) ring are electron-donating. These groups increase the electron density of the aromatic ring, making the amine groups more susceptible to oxidation compared to unsubstituted o-phenylenediamine.[5][6] Therefore, extra precautions are necessary when handling and reacting with this compound.
Q4: What are the ideal storage conditions for 4,5-dimethyl-o-phenylenediamine?
A4: To minimize oxidation, 4,5-dimethyl-o-phenylenediamine should be stored in a tightly sealed, opaque container, in a cool (2-8°C), dark, and dry place. Storing under an inert atmosphere of argon or nitrogen is also highly recommended to prolong its shelf life.
Troubleshooting Guide: Preventing Oxidation During Reaction
This guide addresses common issues encountered during reactions involving 4,5-dimethyl-o-phenylenediamine and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Immediate Color Change (Yellow/Brown/Red) Upon Dissolving the Diamine | 1. Dissolved oxygen in the solvent. 2. Use of a non-anhydrous or impure solvent. 3. Contaminated glassware. | Solution: 1. Degas the solvent immediately prior to use. Common methods include Freeze-Pump-Thaw, bubbling with an inert gas (N₂ or Ar) for 30-60 minutes, or sonication under vacuum.[6] 2. Use freshly distilled or commercially available anhydrous solvents. 3. Ensure all glassware is thoroughly cleaned, dried, and purged with an inert gas before use. |
| Reaction Mixture Gradually Darkens Over Time | 1. Slow ingress of atmospheric oxygen into the reaction setup. 2. Reaction temperature is too high, accelerating oxidation. 3. Presence of catalytic amounts of metal impurities. | Solution: 1. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. Use Schlenk line techniques or a balloon filled with inert gas.[6] 2. If the reaction conditions permit, consider lowering the temperature. 3. Use high-purity reagents and solvents. |
| Low Yield of Desired Product and/or Complex Mixture of Byproducts | 1. Significant oxidation of the starting material. 2. Formation of colored, polymeric byproducts that may complicate workup and purification. | Solution: 1. In-situ Antioxidants: Consider adding a small amount of a mild reducing agent or antioxidant to the reaction mixture, if compatible with your reaction chemistry. Options include ascorbic acid or sodium sulfite (B76179).[7][8][9] 2. Purification: If oxidation has occurred, attempt to remove colored impurities during workup. A wash with a dilute aqueous solution of sodium hydrosulfite (sodium dithionite) can help decolorize the organic phase.[3] Subsequent purification by column chromatography or recrystallization may be necessary.[10] |
Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol is essential for preventing the oxidation of 4,5-dimethyl-o-phenylenediamine by atmospheric oxygen.
Materials:
-
Three-neck round-bottom flask
-
Condenser
-
Septa
-
Needles and tubing
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Schlenk line (optional, but recommended)
-
Degassed solvent
Procedure:
-
Glassware Preparation: Assemble the glassware (flask, condenser, etc.) and dry it thoroughly in an oven or by flame-drying under vacuum.
-
Purging the System:
-
Connect the inert gas source to one of the necks of the flask via a needle or adapter.
-
Insert an outlet needle in another neck to allow for the displacement of air.
-
Flush the system with the inert gas for 10-15 minutes.
-
If using a Schlenk line, perform at least three cycles of evacuating the flask under vacuum followed by backfilling with the inert gas.
-
-
Adding Reagents:
-
Under a positive flow of inert gas, add the solid 4,5-dimethyl-o-phenylenediamine and any other solid reagents to the flask.
-
Seal the flask with septa.
-
Add degassed solvents and liquid reagents via a syringe through the septum.
-
-
Maintaining Inert Atmosphere:
-
Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by connecting the inert gas line to a bubbler or by using a balloon filled with the inert gas.
-
Protocol 2: Solvent Degassing Techniques
Choose one of the following methods to remove dissolved oxygen from your reaction solvent.
| Method | Procedure | Efficiency |
| Freeze-Pump-Thaw | 1. Place the solvent in a Schlenk flask and securely attach it to a Schlenk line. 2. Freeze the solvent using a liquid nitrogen bath. 3. Once fully frozen, open the flask to a high vacuum for 3-5 minutes to remove gases from the headspace. 4. Close the stopcock and thaw the solvent completely. 5. Repeat this cycle at least three times.[6][7] | Most Effective: Recommended for highly air-sensitive reactions. |
| Inert Gas Bubbling (Purging) | 1. Place the solvent in a flask with a septum. 2. Insert a long needle connected to an inert gas source, ensuring the tip is below the solvent surface. 3. Insert a short outlet needle in the septum. 4. Bubble the inert gas through the solvent for 30-60 minutes. | Moderately Effective: Suitable for many applications. |
| Sonication with Vacuum | 1. Place the solvent in a flask sealed with a septum. 2. Apply a light vacuum (e.g., from a water aspirator). 3. Place the flask in an ultrasonic bath and sonicate for 1-2 minutes. 4. Release the vacuum by backfilling with an inert gas. 5. Repeat this cycle 5-10 times.[6] | Moderately Effective: A quick method for degassing. |
Protocol 3: Purification of Oxidized 4,5-dimethyl-o-phenylenediamine
This protocol describes a method for purifying and decolorizing 4,5-dimethyl-o-phenylenediamine that has developed a brown color due to oxidation.
Materials:
-
Oxidized 4,5-dimethyl-o-phenylenediamine
-
Recrystallization solvent (e.g., water or a water/ethanol mixture)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Activated charcoal
-
Standard recrystallization glassware
Procedure:
-
Dissolution: In a flask, dissolve the oxidized diamine in a minimum amount of the chosen hot recrystallization solvent.
-
Decolorization:
-
To the hot solution, add a small amount (1-2% by weight of the diamine) of sodium hydrosulfite. This will help to reduce the colored oxidation products.[3]
-
Add a small amount of activated charcoal to adsorb remaining colored impurities.
-
-
Hot Filtration:
-
Quickly perform a hot filtration through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
-
Isolation and Drying:
-
Collect the purified, pale-colored crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum. The purified product should be a pale cream or off-white solid.
-
Visualizations
Caption: Experimental workflow for reactions using 4,5-dimethyl-o-phenylenediamine.
Caption: Troubleshooting logic for oxidation issues.
References
- 1. Enantioselective sulfonylation using sodium hydrogen sulfite, 4-substituted Hantzsch esters and 1-(arylethynyl)naphthalen-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. 4,5-Dimethyl-o-phenylenediamine, 98%, many contain up to … [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sodium sulfite - Wikipedia [en.wikipedia.org]
- 9. CN103818936A - Method for preparing sulfite from sodium sulfite heptahydrate - Google Patents [patents.google.com]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low solubility of 4,5-dimethylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dimethylbenzene-1,2-diamine, with a focus on addressing challenges related to its low solubility.
Troubleshooting Low Solubility
Low solubility of this compound can be a significant hurdle in various experimental setups. The following guide provides a systematic approach to troubleshoot and overcome this issue.
Problem: this compound is not dissolving in my desired solvent.
Initial Assessment Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is characterized by low solubility in water but exhibits good solubility in various organic solvents.[1]
Q2: In which organic solvents is this compound soluble?
Quantitative Solubility Data (Estimated)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | Low |
| Methanol | 25 | Soluble |
| Ethanol | 25 | Soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | 25 | Soluble |
| Dimethylformamide (DMF) | 25 | Soluble |
| Note: "Soluble" indicates that the compound is likely to have a solubility of >1 g/100 mL based on the solubility of structurally similar aromatic diamines. Precise quantitative data for this compound is not widely published. |
Q3: How can I dissolve this compound in an aqueous solution?
A3: Due to its basic amino groups, the solubility of this compound in aqueous solutions can be significantly increased by acidification.[2][3] By lowering the pH, the amino groups become protonated, forming a more water-soluble salt.[3][4]
Q4: What is a suitable protocol for dissolving this compound using pH adjustment?
A4: Please refer to Experimental Protocol 1 for a detailed procedure.
Q5: Can I use a co-solvent to dissolve this compound in an aqueous buffer?
A5: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents like DMSO or ethanol can be used to prepare a concentrated stock solution, which is then added to the aqueous buffer.
Q6: Is there a recommended protocol for using a co-solvent system?
A6: Please refer to Experimental Protocol 2 for a step-by-step guide.
Experimental Protocols
Experimental Protocol 1: Dissolution in Acidic Aqueous Solution
This protocol is suitable for applications where a low pH is acceptable.
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Suspend the compound in a small amount of deionized water.
-
Acidification: While stirring, add a dilute aqueous acid solution (e.g., 1 M HCl) dropwise.
-
Dissolution: Continue adding the acid until the compound fully dissolves. The solution should be clear.
-
pH Adjustment: If necessary, carefully adjust the pH to the desired value for your experiment, keeping in mind that the compound may precipitate if the pH is raised significantly.
-
Final Volume: Add the appropriate aqueous buffer to reach the final desired concentration.
Experimental Protocol 2: Using a Co-solvent System
This protocol is useful when the final solution needs to be at a near-neutral pH and the presence of a small amount of organic solvent is tolerable.
-
Prepare Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol to create a concentrated stock solution.
-
Aliquot Stock Solution: Add the desired volume of the stock solution to your aqueous buffer with vigorous stirring.
-
Final Concentration: Ensure the final concentration of the organic co-solvent in your working solution is low (typically <1%) to avoid potential interference with your experiment.
-
Control: Always prepare a vehicle control containing the same final concentration of the co-solvent in your aqueous buffer.
Application in Synthesis: Quinoxaline (B1680401) Formation
This compound is a valuable precursor in the synthesis of various heterocyclic compounds, including quinoxalines, which are known for their diverse biological activities. The general reaction involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.[5][6]
Experimental Workflow: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline
Caption: A typical experimental workflow for the synthesis of a quinoxaline derivative.
Protocol 3: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline
This protocol is adapted from a general procedure for quinoxaline synthesis.[6]
-
Combine Reactants: In a 50 mL round-bottomed flask, combine this compound (1 mmol) and benzil (1 mmol).
-
Add Catalyst and Solvent: Add ammonium (B1175870) heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.025 g, 0.02 mmol) and 20 mL of an ethanol/water mixture (3:1 v/v).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry.
Pathway to Bioactive Benzimidazoles
This compound serves as a key building block for the synthesis of benzimidazole (B57391) derivatives. Benzimidazoles are a class of heterocyclic compounds with a wide range of documented biological activities, making them important scaffolds in drug discovery.[1][7][8]
Caption: Synthesis pathway from this compound to bioactive benzimidazoles.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. Isolation (Recovery) [chem.ualberta.ca]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. sid.ir [sid.ir]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 4,5-Dimethyl-1,2-phenylenediamine with Dicarbonyls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine and dicarbonyl compounds to synthesize quinoxaline (B1680401) derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6,7-dimethylquinoxalines, focusing on the identification and mitigation of side reactions.
Question: My reaction is producing a significant amount of a polar, insoluble brown-black solid, and the yield of the desired quinoxaline is low. What is the likely cause?
Answer: The formation of an insoluble, dark-colored solid is often indicative of the oxidative polymerization of the 4,5-dimethyl-1,2-phenylenediamine starting material. The electron-donating methyl groups on the aromatic ring make it susceptible to oxidation, which can lead to the formation of polymeric materials, especially under harsh reaction conditions or in the presence of an oxidant.
Troubleshooting Steps:
-
Deoxygenate Solvents: Before use, thoroughly deoxygenate your reaction solvents by bubbling an inert gas (e.g., argon or nitrogen) through them.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) to minimize contact with atmospheric oxygen.
-
Control Reaction Temperature: Avoid excessively high temperatures, as this can promote oxidative side reactions. If using a catalyst, select one that is effective at lower temperatures.
-
Antioxidant Additives: In some cases, the addition of a small amount of a reducing agent or an antioxidant can help to suppress polymerization.
Question: I have isolated a byproduct with a different heterocyclic core than the expected quinoxaline. What could it be?
Answer: A common side reaction in the condensation of o-phenylenediamines is the formation of benzimidazoles.[1][2] This can occur if the dicarbonyl compound undergoes cleavage or rearrangement to an aldehyde or carboxylic acid derivative under the reaction conditions. For instance, the reaction of 4,5-dimethyl-1,2-phenylenediamine with 5-methylsalicylaldehyde has been shown to produce a benzimidazole (B57391) derivative, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-4-methylphenol.[1]
Troubleshooting Steps:
-
Purity of Dicarbonyl: Ensure the high purity of your dicarbonyl compound. Some dicarbonyls can degrade upon storage, forming mono-aldehydes or carboxylic acids.
-
Reaction Conditions: Harsh acidic or basic conditions can sometimes promote the cleavage of the dicarbonyl reactant. Consider using milder catalysts and reaction conditions.
-
Choice of Dicarbonyl: If possible, select a more stable dicarbonyl compound that is less prone to degradation.
Question: My reaction mixture has a distinct color, and I've isolated a colored byproduct. What could be the cause?
Answer: The formation of colored byproducts can sometimes be attributed to the formation of phenazine (B1670421) derivatives. This is an oxidative side reaction where two molecules of the o-phenylenediamine (B120857) can couple. The resulting phenazine core is a chromophore, leading to colored compounds.
Troubleshooting Steps:
-
Minimize Oxidants: As with preventing polymerization, it is crucial to exclude oxygen and other potential oxidants from the reaction mixture.
-
Stoichiometry Control: Ensure accurate stoichiometry between the 4,5-dimethyl-1,2-phenylenediamine and the dicarbonyl compound. An excess of the diamine may increase the likelihood of self-condensation to form phenazines.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when reacting 4,5-dimethyl-1,2-phenylenediamine with dicarbonyls?
A1: The three main side reactions to be aware of are:
-
Oxidative Polymerization: Formation of insoluble, dark-colored polymeric materials due to the oxidation of the electron-rich diamine.
-
Benzimidazole Formation: An alternative cyclization pathway that can occur if the dicarbonyl compound degrades or rearranges to form an aldehyde or carboxylic acid.[1]
-
Phenazine Formation: An oxidative dimerization of the diamine leading to colored byproducts.[3]
Q2: How can I improve the yield of my desired 6,7-dimethylquinoxaline (B1295950) product?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to find the optimal conditions for your specific substrates.[4]
-
Catalyst Selection: A wide range of catalysts can be used for quinoxaline synthesis.[5] Experiment with different catalysts (e.g., acid catalysts, metal catalysts) to find one that promotes the desired reaction efficiently under mild conditions.[4]
-
Purity of Starting Materials: Use highly purified 4,5-dimethyl-1,2-phenylenediamine and dicarbonyl compound to minimize side reactions.
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere to prevent oxidative side reactions.
Q3: Are there specific dicarbonyl compounds that are more prone to side reactions with 4,5-dimethyl-1,2-phenylenediamine?
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6,7-Dimethylquinoxalines with Minimization of Side Reactions
This protocol provides a general method for the condensation of 4,5-dimethyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound under conditions designed to minimize common side reactions.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal)
-
Anhydrous, deoxygenated ethanol (B145695)
-
Catalyst (e.g., a catalytic amount of acetic acid or a solid-supported acid catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq).
-
Add the 1,2-dicarbonyl compound (1.0 eq).
-
Add anhydrous, deoxygenated ethanol to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Add the catalyst (e.g., 2-3 drops of glacial acetic acid).
-
Fit the flask with a reflux condenser and purge the system with an inert gas for 10-15 minutes.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by filtration and wash with a small amount of cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table provides a general overview of expected outcomes. Actual yields will vary depending on the specific dicarbonyl used and the optimization of reaction conditions.
| Dicarbonyl Compound | Expected Main Product | Potential Side Products | Typical Yield Range of Main Product |
| Benzil | 2,3-Diphenyl-6,7-dimethylquinoxaline | Benzimidazole derivatives, Phenazines, Polymers | 70-95% |
| Glyoxal | 6,7-Dimethylquinoxaline | Benzimidazole derivatives, Polymers | 60-85% |
| 2,3-Butanedione | 2,3,6,7-Tetramethylquinoxaline | Benzimidazole derivatives, Polymers | 75-90% |
Visualizations
Caption: Overview of potential reaction pathways.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Technical Support Center: Scale-Up Synthesis of 4,5-Diamino-o-xylene
Welcome to the technical support center for the scale-up synthesis of 4,5-diamino-o-xylene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale to pilot-plant or industrial-scale production.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of 4,5-diamino-o-xylene, primarily focusing on the catalytic hydrogenation of 4,5-dinitro-o-xylene.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| TR-01 | Incomplete Reduction of Dinitro Precursor | - Inactive or poisoned catalyst- Insufficient hydrogen pressure- Poor mass transfer (inefficient stirring)- Low reaction temperature- Presence of catalyst inhibitors in the starting material or solvent | - Catalyst: Confirm catalyst activity on a small scale. Handle catalyst under an inert atmosphere to prevent deactivation. Consider using a fresh batch of catalyst.- Hydrogen Pressure: Gradually increase hydrogen pressure within the safe limits of the reactor.- Agitation: Increase the stirrer speed to improve gas-liquid dispersion.- Temperature: Cautiously increase the reaction temperature in small increments.- Purity: Analyze the 4,5-dinitro-o-xylene and solvent for potential inhibitors. |
| TR-02 | Formation of Side-Products (e.g., azo, azoxy compounds) | - Localized high temperatures- Insufficient hydrogen availability at the catalyst surface- Non-optimal catalyst choice | - Heat Management: Ensure efficient cooling of the reactor to prevent hotspots. Consider a semi-batch process with controlled addition of the dinitro compound.- Hydrogenation Conditions: Optimize hydrogen pressure and agitation to ensure a sufficient supply of hydrogen to the catalyst surface.- Catalyst Screening: Evaluate different catalysts (e.g., Pd/C, Pt/C, Raney Nickel) to find one that minimizes side-product formation. |
| TR-03 | Product Discoloration (Pink or Brown Hue) | - Air oxidation of the diamine product- Presence of residual nitroaromatics or side-products | - Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) at all times.- Purification: Implement an efficient purification protocol. Consider recrystallization from a suitable solvent system under inert conditions. The use of activated carbon can help in removing colored impurities. |
| TR-04 | Difficulties in Product Isolation and Filtration | - Fine particle size of the product, leading to slow filtration- Product oiling out during crystallization | - Crystallization Control: Optimize the cooling rate and solvent system during crystallization to obtain larger, more easily filterable crystals.- Solvent Selection: If oiling out occurs, consider using a different solvent or a mixture of solvents for crystallization. |
| TR-05 | Catalyst Clogging or Deactivation | - High concentration of starting material leading to catalyst bed saturation- Presence of impurities that poison the catalyst | - Process Control: Use a more dilute solution of the starting material or control the feed rate in a continuous process.- Feedstock Purity: Ensure the purity of the 4,5-dinitro-o-xylene before the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the scale-up synthesis of 4,5-diamino-o-xylene?
A1: The most prevalent industrial method is the catalytic hydrogenation of 4,5-dinitro-o-xylene. This is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel in a suitable solvent.
Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?
A2: The catalytic hydrogenation of nitro compounds is highly exothermic and involves flammable hydrogen gas. Key safety measures include:
-
Reactor Integrity: Use a pressure-rated reactor designed for hydrogenation.
-
Exotherm Control: Ensure adequate cooling capacity to manage the heat of reaction and prevent thermal runaway.
-
Hydrogen Handling: Implement proper grounding and bonding to prevent static discharge. Use hydrogen detectors and ensure adequate ventilation.
-
Catalyst Handling: Handle pyrophoric catalysts (like Raney Nickel and sometimes Pd/C) under a blanket of water or an inert solvent to prevent ignition upon contact with air.
-
Inerting: Purge the reactor with an inert gas (nitrogen or argon) before introducing hydrogen and after the reaction is complete to avoid explosive mixtures.
Q3: How can I minimize the formation of impurities during the reduction step?
A3: To minimize impurities:
-
Optimize Reaction Conditions: Carefully control temperature, pressure, and agitation.
-
Catalyst Selection: Choose a catalyst with high selectivity for the reduction of the nitro groups.
-
Substrate Purity: Start with high-purity 4,5-dinitro-o-xylene.
-
Process Control: Consider a semi-batch or continuous process for better control over reaction parameters.
Q4: What are the recommended solvents for the hydrogenation and subsequent purification?
A4: For the hydrogenation, solvents like methanol, ethanol (B145695), ethyl acetate, or tetrahydrofuran (B95107) (THF) are commonly used. For purification by recrystallization, a solvent system in which the 4,5-diamino-o-xylene has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Toluene (B28343) or a mixture of ethanol and water can be effective.
Q5: How can I effectively remove the hydrogenation catalyst after the reaction on a large scale?
A5: On a large scale, the catalyst is typically removed by filtration. To do this safely, especially with pyrophoric catalysts, the filter cake should be kept wet with solvent and under an inert atmosphere. Specialized filtration equipment, such as a filter press or a Nutsche filter-dryer, is often used in industrial settings.
Experimental Protocols
Key Experiment: Scale-Up Catalytic Hydrogenation of 4,5-Dinitro-o-xylene
Objective: To reduce 4,5-dinitro-o-xylene to 4,5-diamino-o-xylene on a pilot scale.
Materials:
-
4,5-Dinitro-o-xylene (1.0 kg, 5.10 mol)
-
10% Palladium on Carbon (Pd/C), 50% wet (100 g)
-
Methanol (10 L)
-
Nitrogen (high purity)
-
Hydrogen (high purity)
Equipment:
-
20 L pressure reactor (e.g., stainless steel autoclave) equipped with a mechanical stirrer, temperature and pressure sensors, a cooling jacket, and gas inlet/outlet valves.
-
Filtration apparatus (e.g., filter press or Nutsche filter)
-
Inert gas blanketing system
Procedure:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor thoroughly with nitrogen to remove any air.
-
Catalyst Loading: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the reactor containing 2 L of methanol.
-
Substrate Addition: In a separate vessel, dissolve the 4,5-dinitro-o-xylene in 8 L of methanol. Transfer this solution to the reactor.
-
Inerting: Seal the reactor and purge the headspace with nitrogen three times to remove any residual oxygen.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to 5 bar.
-
Start the mechanical stirrer at a high speed (e.g., 500 rpm) to ensure good catalyst suspension and gas dispersion.
-
The reaction is exothermic; maintain the internal temperature between 40-50°C using the cooling jacket.
-
Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Reaction Completion and Catalyst Removal:
-
Stop the hydrogen flow and vent the reactor.
-
Purge the reactor with nitrogen three times.
-
Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the catalyst cake with methanol.
-
-
Product Isolation:
-
Combine the filtrate and washes.
-
Concentrate the solution under reduced pressure to obtain the crude 4,5-diamino-o-xylene.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., toluene or ethanol/water) under a nitrogen atmosphere to yield pure 4,5-diamino-o-xylene.
-
Visualizations
Caption: Workflow for the scale-up synthesis of 4,5-diamino-o-xylene.
Caption: Troubleshooting decision tree for 4,5-diamino-o-xylene synthesis.
Technical Support Center: Characterization of Impurities in Commercial 4,5-Dimethylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4,5-dimethylbenzene-1,2-diamine. The information provided will assist in the identification and characterization of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in commercial this compound are typically related to its synthesis, which commonly involves the dinitration of o-xylene (B151617) to form 1,2-dimethyl-4,5-dinitrobenzene, followed by a reduction. Potential impurities include:
-
Starting Materials: Residual 1,2-dimethyl-4,5-dinitrobenzene.
-
Intermediates: Partially reduced species such as 4,5-dimethyl-2-nitroaniline (B181755).
-
Isomeric Impurities: The nitration of o-xylene can also produce the isomeric 1,2-dimethyl-3,4-dinitrobenzene. Subsequent reduction of this byproduct leads to the formation of 3,4-dimethylbenzene-1,2-diamine (B1348528), a common isomeric impurity.
-
Degradation Products: Aromatic diamines can be susceptible to oxidation, leading to colored impurities, especially if not stored under an inert atmosphere and protected from light.
Q2: Why is my batch of this compound discolored (e.g., pink, brown, or dark)?
A2: Discoloration is often a sign of oxidation. Aromatic diamines are sensitive to air and light, and oxidation can lead to the formation of highly colored quinone-imine type structures. To minimize this, always store the material in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Q3: I am seeing an unexpected peak in the HPLC analysis of my sample. How can I identify it?
A3: An unexpected peak could be one of the common impurities listed in Q1. To identify it, you can:
-
Compare Retention Times: Analyze standards of the suspected impurities (e.g., 3,4-dimethylbenzene-1,2-diamine, 4,5-dimethyl-2-nitroaniline) under the same HPLC conditions.
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which is a critical piece of information for its identification.
-
Peak Purity Analysis: Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to assess the spectral homogeneity of the main peak and the impurity peak.
Q4: My NMR spectrum shows extra signals. What could they be?
A4: Extra signals in the ¹H or ¹³C NMR spectrum likely correspond to impurities.
-
Isomeric Impurity: The presence of 3,4-dimethylbenzene-1,2-diamine will show a different set of aromatic and methyl signals.
-
Partially Reduced Intermediate: 4,5-dimethyl-2-nitroaniline will have distinct aromatic proton signals due to the strong electron-withdrawing effect of the nitro group.
-
Residual Solvents: Always check for common laboratory solvents.
Q5: How can I purify my batch of this compound?
A5: Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either very soluble or insoluble. Common solvents for recrystallization of aromatic amines include ethanol, methanol (B129727), or mixtures of solvents like ethanol/water or toluene/heptane. For highly discolored samples, treatment with activated carbon during recrystallization can help remove colored impurities.
Troubleshooting Guides
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low Purity by HPLC | Presence of synthesis-related impurities (isomers, intermediates). | 1. Run an HPLC analysis with a longer gradient to improve separation. 2. Use LC-MS to identify the molecular weights of the impurity peaks. 3. If the major impurity is the 3,4-isomer, a preparative HPLC may be necessary for separation. |
| Discoloration of the solid | Oxidation of the diamine. | 1. Store the material under an inert atmosphere (N₂ or Ar). 2. Protect from light by using an amber vial or storing in the dark. 3. For use in sensitive reactions, consider a quick purification step like recrystallization. |
| Inconsistent reaction yields | Variable purity of the starting material. | 1. Analyze each new batch of this compound for purity and impurity profile before use. 2. Quantify the main impurities to adjust the stoichiometry of your reaction accordingly. |
| Unexpected side products in reaction | Reaction of impurities. | 1. Identify the impurities in your starting material. 2. Consider if the identified impurities could participate in your reaction chemistry. 3. Purify the starting material to remove reactive impurities. |
Summary of Potential Impurities and Analytical Data
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Analytical Observations |
| 4,5-Dimethyl-2-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | Different HPLC retention time, distinct NMR signals, m/z of 166 in MS. | |
| 3,4-Dimethylbenzene-1,2-diamine | C₈H₁₂N₂ | 136.19 | Similar but distinct HPLC retention time, different NMR pattern, same m/z as the main compound. | |
| 1,2-Dimethyl-4,5-dinitrobenzene | C₈H₈N₂O₄ | 196.16 | Significantly different HPLC retention time, distinct NMR signals, m/z of 196 in MS. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its potential isomeric and nitro-substituted impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is useful for identifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Splitless, 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for identifying isomeric impurities and other structurally related compounds.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals. The aromatic region will be particularly informative for distinguishing between isomers.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of signals if significant overlap occurs or for complex impurity structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR can be used as a quick screening tool to check for the presence of unexpected functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Key Bands to Observe:
-
N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹).
-
Aromatic C-H stretching (around 3000-3100 cm⁻¹).
-
Aromatic C=C stretching (around 1400-1600 cm⁻¹).
-
N-O stretching of the nitro group (strong bands around 1530 and 1350 cm⁻¹) if nitro-containing impurities are present.
-
Visualizations
Validation & Comparative
A Comparative Guide to the Reactivity of 4,5-Dimethylbenzene-1,2-diamine and 1,2-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4,5-dimethylbenzene-1,2-diamine and its unsubstituted counterpart, 1,2-phenylenediamine. This comparison is crucial for professionals in drug development and organic synthesis, as these diamines are pivotal precursors for a multitude of heterocyclic compounds, including quinoxalines and benzimidazoles, which are significant scaffolds in medicinal chemistry.
Introduction to Reactivity
The reactivity of o-phenylenediamines is primarily dictated by the nucleophilicity of the two adjacent amino groups. These groups readily participate in condensation reactions with 1,2-dicarbonyl compounds, aldehydes, and carboxylic acid derivatives. The substituents on the benzene (B151609) ring play a critical role in modulating this reactivity through electronic and steric effects. Electron-donating groups (EDGs) enhance the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino groups, leading to accelerated reaction rates. Conversely, electron-withdrawing groups (EWGs) diminish reactivity.
Electronic Effects: A Theoretical Comparison
The primary difference between this compound and 1,2-phenylenediamine lies in the presence of two methyl groups on the benzene ring of the former. Methyl groups are well-established as electron-donating groups through an inductive effect (+I). This electron-donating nature increases the electron density at the amino groups, thereby enhancing their nucleophilicity.
Based on this electronic effect, it is anticipated that This compound will exhibit greater reactivity in nucleophilic reactions, such as condensations, compared to 1,2-phenylenediamine. The increased nucleophilicity should lead to faster reaction rates and potentially higher yields under identical conditions.
Experimental Data and Observations
While a direct, quantitative head-to-head comparison of reaction kinetics is not extensively documented in publicly available literature, some studies provide insights that support the theoretical prediction, with some nuances.
In a study on the synthesis of N-thiomethyl benzimidazoles, it was observed that the reaction of various o-phenylenediamines with p-toluenethiol and paraformaldehyde yielded the desired products with varying efficiencies. Notably, a lower yield was reported for this compound compared to 3-methylbenzene-1,2-diamine[1]. While not a direct comparison to the unsubstituted 1,2-phenylenediamine, this finding suggests that steric hindrance from the two methyl groups might, in some cases, counteract the accelerating effect of their electron-donating nature.
The following table summarizes a qualitative comparison based on established chemical principles and available data:
| Feature | 1,2-Phenylenediamine | This compound |
| Electronic Effect | Unsubstituted benzene ring | Two electron-donating methyl groups (+I effect) |
| Predicted Nucleophilicity | Baseline | Higher |
| Predicted Reactivity | Baseline | Higher |
| Observed Reactivity | Standard reactivity in condensations | Generally higher reactivity, but potentially tempered by steric effects in certain reactions. |
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison of the reactivity of these two diamines, the following experimental protocols for the synthesis of quinoxalines and benzimidazoles can be employed. Researchers can perform these reactions under identical conditions for both diamines and compare the reaction times and product yields.
Protocol 1: Synthesis of Quinoxaline (B1680401) Derivatives
This protocol describes the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as benzil (B1666583), to form a quinoxaline derivative.[2][3]
Materials:
-
1,2-Phenylenediamine or this compound (1 mmol)
-
Benzil (1 mmol)
-
Ethanol (B145695) (10 mL)
-
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask, dissolve the 1,2-diamine (1 mmol) and benzil (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Benzimidazole (B57391) Derivatives
This protocol outlines the synthesis of a 2-substituted benzimidazole through the condensation of a 1,2-diamine with an aldehyde.[4]
Materials:
-
1,2-Phenylenediamine or this compound (1 mmol)
-
Aromatic Aldehyde (e.g., benzaldehyde) (1 mmol)
-
Methanol (B129727) (10 mL)
-
Catalyst (e.g., a few drops of HCl or a solid acid catalyst)
Procedure:
-
To a solution of the 1,2-diamine (1 mmol) in methanol (10 mL), add the aromatic aldehyde (1 mmol).
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Reactivity Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Electronic effect leading to enhanced reactivity.
Caption: Workflow for comparative quinoxaline synthesis.
Conclusion
References
- 1. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic study of quinoxaline formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scirp.org [scirp.org]
A Comparative Spectroscopic Guide to 4,5-Dimethyl-1,2-phenylenediamine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of metal complexes incorporating the ligand 4,5-dimethyl-1,2-phenylenediamine. Understanding the coordination chemistry and spectroscopic signatures of these complexes is crucial for their application in various fields, including catalysis, materials science, and as potential therapeutic agents. This document summarizes key experimental data, outlines detailed methodologies for synthesis and characterization, and presents logical workflows to aid in research and development.
Spectroscopic Data Comparison
Table 1: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound/Complex | ν(N-H) stretch | ν(C-N) stretch | ν(M-N) stretch | Reference |
| 4,5-dimethyl-1,2-phenylenediamine (ligand) | ~3383, 3364 | ~1276 | - | [1] |
| Vanadyl(II)-o-phenylenediamine | 3379-3210 (shifted) | Shifted | ~501 | [1] |
| Co(II)-o-phenylenediamine derivative | Shifted to lower wavenumber | Shifted | 400-495 | |
| Ni(II)-o-phenylenediamine derivative | Shifted to lower wavenumber | Shifted | 400-495 | |
| Zn(II)-o-phenylenediamine derivative | Shifted to lower wavenumber | Shifted | 400-495 |
Note: The shift in N-H stretching vibrations to lower frequencies is a strong indicator of the involvement of the amine groups in coordination to the metal center.
Table 2: UV-Visible (UV-Vis) Spectroscopic Data (λmax, nm)
| Compound/Complex | π → π* Transitions | d-d Transitions / Charge Transfer | Inferred Geometry | Reference |
| 4,5-dimethyl-1,2-phenylenediamine (ligand) | ~237, 299 | - | - | |
| Co(II)-o-phenylenediamine derivative | ~260-354 | ~540, 635, 710 | Octahedral | |
| Ni(II)-o-phenylenediamine Schiff base | ~275, 325 | ~405, 510, 620 | Square-planar | [2] |
| Cu(II)-o-phenylenediamine Schiff base | ~275, 325 | ~410, 630 | Square-planar | [2] |
| Zn(II)-o-phenylenediamine Schiff base | ~275, 325 | - | Tetrahedral/Octahedral | [2][3] |
Note: The position and number of d-d transition bands in the visible region are indicative of the coordination geometry of the metal ion.
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (δ, ppm)
| Compound/Complex | Aromatic-H | -NH₂ | -CH₃ | Reference |
| 4,5-dimethyl-1,2-phenylenediamine (ligand) | ~6.5 (s) | ~3.5 (br s) | ~2.1 (s) | |
| Zn(II)-o-phenylenediamine macrocycle | 7.07-7.14 (m) | Signal absent (coordination) | - | [3] |
Note: The disappearance or significant shift of the -NH₂ proton signal in the ¹H NMR spectrum upon complexation provides clear evidence of coordination. Due to the paramagnetic nature of many transition metal complexes (e.g., Co(II), Ni(II), Cu(II)), obtaining high-resolution NMR spectra can be challenging.
Table 4: Mass Spectrometry (MS) Data
| Compound/Complex | Molecular Ion Peak (m/z) | Fragmentation Pattern | Reference |
| 4,5-dimethyl-1,2-phenylenediamine (ligand) | 136.19 | [M]+•, fragments corresponding to loss of methyl and amino groups | |
| Dinuclear Vanadyl(II)-o-phenylenediamine | Confirms dinuclear structure | Ligand and metal-containing fragments | [1] |
| Zn(II)-Schiff base complexes | Confirms 1:1 or 1:2 metal-to-ligand stoichiometry | Ligand and metal-containing fragments |
Note: Mass spectrometry is a powerful tool for confirming the molecular weight of the complexes and determining the metal-to-ligand ratio.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the synthesis and spectroscopic characterization of 4,5-dimethyl-1,2-phenylenediamine metal complexes, based on common practices in the literature.
Synthesis of Metal Complexes
A general procedure for the synthesis of metal complexes of 4,5-dimethyl-1,2-phenylenediamine involves the reaction of the ligand with a metal salt in a suitable solvent.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
Dissolve 4,5-dimethyl-1,2-phenylenediamine (typically 2 molar equivalents) in the chosen solvent with gentle heating and stirring.
-
In a separate flask, dissolve the metal salt (1 molar equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with continuous stirring.
-
The reaction mixture is then refluxed for a period of 2-6 hours, during which a precipitate of the metal complex may form.
-
After cooling to room temperature, the solid product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator.
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Samples are typically prepared as KBr pellets or analyzed as a thin film on a suitable substrate.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectrum of the complex with that of the free ligand. Look for shifts in the N-H and C-N stretching frequencies and the appearance of new bands in the low-frequency region (below 600 cm⁻¹) corresponding to metal-nitrogen (M-N) vibrations.
UV-Visible (UV-Vis) Spectroscopy:
-
Instrument: A UV-Vis spectrophotometer.
-
Sample Preparation: Complexes are dissolved in a suitable solvent (e.g., DMSO, DMF, acetonitrile) to a concentration of approximately 10⁻³ M.
-
Data Acquisition: Spectra are recorded in the range of 200-800 nm.
-
Analysis: Identify the high-energy bands in the UV region corresponding to π → π* transitions within the ligand and the lower energy bands in the visible region corresponding to d-d electronic transitions of the metal ion or charge-transfer bands. The latter provides information about the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Samples of diamagnetic complexes (e.g., Zn(II)) are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded.
-
Analysis: Compare the chemical shifts of the complex with the free ligand. Changes in the positions of the aromatic and methyl protons, and particularly the disappearance or significant shift of the NH₂ protons, confirm coordination.
Mass Spectrometry (MS):
-
Instrument: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation: The complex is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.
-
Analysis: The molecular ion peak confirms the molecular weight of the complex. The fragmentation pattern can provide information about the structure and stability of the complex.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of these metal complexes and a conceptual representation of ligand coordination.
Caption: General workflow for the synthesis and spectroscopic characterization of metal complexes.
Caption: Chelation of 4,5-dimethyl-1,2-phenylenediamine to a central metal ion (M).
References
A Comparative Guide to the Validation of o-Phenylenediamine-Based Fluorescent Probes for Nitric Oxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent probes based on the o-phenylenediamine (B120857) scaffold, such as the widely utilized 4,5-diaminofluorescein (B163784) (DAF-2), for the detection of nitric oxide (NO). Nitric oxide is a critical signaling molecule in numerous physiological and pathological processes, making its accurate detection essential for research and drug development. This document offers an objective comparison with alternative probes, supported by experimental data and detailed protocols to guide researchers in the selection and validation of the most appropriate tools for their studies.
Introduction to o-Phenylenediamine-Based Probes
Fluorescent probes utilizing an o-phenylenediamine core are a cornerstone for detecting nitric oxide in biological systems. These probes are typically non-fluorescent in their native state. However, in the presence of nitric oxide and oxygen, the o-diamino moiety undergoes N-nitrosation to form a highly fluorescent triazole derivative. This "turn-on" fluorescence provides a direct and quantifiable measure of NO production. The most prominent member of this class is 4,5-diaminofluorescein (DAF-2). While probes specifically derived from 4,5-diamino-o-xylene are less commonly cited, their functionality is based on the same fundamental chemistry of the o-phenylenediamine group.[1][2][3][4]
Performance Comparison of Fluorescent NO Probes
The selection of a fluorescent probe for nitric oxide detection is contingent on several key performance characteristics. This section compares o-phenylenediamine-based probes (represented by DAF-2) with other common alternatives.
| Feature | o-Phenylenediamine Probes (e.g., DAF-2) | Diaminorhodamine Probes (e.g., DAR-4M) | Copper-Based Probes (e.g., MNIP-Cu) |
| Detection Mechanism | N-nitrosation of the diamino group in the presence of O₂ to form a fluorescent triazole.[5] | Similar to DAF-2, forms a fluorescent triazole upon reaction with an NO oxidation product. | Coordination of NO with a Cu(II) complex, leading to fluorescence enhancement.[6] |
| Excitation Max (nm) | ~495 | ~560 | Varies (e.g., MNIP-Cu has blue fluorescence) |
| Emission Max (nm) | ~515 | ~575 | Varies |
| Detection Limit | High sensitivity, in the low nanomolar range. | Generally high sensitivity. | Can achieve high sensitivity. |
| Key Advantages | High sensitivity and widely used, extensive literature available. | More photostable than fluorescein-based probes, longer emission wavelength reduces autofluorescence interference.[5] | Can offer direct detection of NO, not just its oxidation products.[6] |
| Key Limitations | Fluorescence is pH-sensitive, potential for interference from other reactive oxygen and nitrogen species (ROS/RNS) and dehydroascorbic acid.[5][7] | Can also be sensitive to other RNS, though sometimes to a lesser extent than DAF-2.[5] | Can be sensitive to other metal ions and cellular thiols. |
Signaling Pathway and Detection Mechanism
The detection of nitric oxide by o-phenylenediamine-based probes is an indirect process that relies on the aerobic oxidation of NO.
Experimental Protocols
Rigorous validation is crucial for obtaining reliable data with fluorescent probes. Below are generalized protocols for key validation experiments.
In Vitro Probe Characterization
Objective: To determine the probe's response to a known concentration of nitric oxide.
Materials:
-
o-Phenylenediamine-based probe (e.g., DAF-2)
-
Nitric oxide donor (e.g., S-nitroso-N-acetylpenicillamine - SNAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Protocol:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe to the desired final concentration (e.g., 1-10 µM) in PBS.
-
Prepare a series of known concentrations of the NO donor (SNAP) in PBS.
-
Add the NO donor solutions to the probe solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., ~495 nm excitation and ~515 nm emission for DAF-2).
-
Plot the fluorescence intensity against the NO donor concentration to generate a standard curve.
Cellular Validation: Imaging Intracellular Nitric Oxide
Objective: To visualize and quantify nitric oxide production in living cells.
Materials:
-
Cell-permeable version of the probe (e.g., DAF-2 diacetate, DAF-2 DA)
-
Cultured cells (e.g., endothelial cells, macrophages)
-
Cell culture medium
-
Reagents to stimulate or inhibit NO production (e.g., L-arginine, lipopolysaccharide (LPS), NOS inhibitors like L-NAME)
-
Fluorescence microscope
Protocol:
-
Seed cells on a suitable imaging dish or plate and culture overnight.
-
Wash the cells with warm PBS or serum-free medium.
-
Load the cells with the cell-permeable probe (e.g., 5-10 µM DAF-2 DA) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed medium. To stimulate NO production, add agonists like L-arginine or LPS. For control experiments, use unstimulated cells or cells treated with an NOS inhibitor.
-
Incubate for the desired time to allow for NO production and reaction with the probe.
-
Acquire fluorescence images using a microscope equipped with a suitable filter set.
-
Quantify the fluorescence intensity of individual cells or cell populations using image analysis software.
Experimental Workflow
The following diagram illustrates a typical workflow for validating a fluorescent probe for cellular nitric oxide detection.
Conclusion
Fluorescent probes based on the o-phenylenediamine scaffold are powerful tools for the detection of nitric oxide. However, their successful application requires a thorough understanding of their chemical properties, performance characteristics, and limitations. By following rigorous validation protocols and carefully considering the experimental context, researchers can obtain reliable and reproducible data, advancing our understanding of the multifaceted roles of nitric oxide in health and disease.
References
- 1. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel fluorescent probe for the detection of nitric oxide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of substituted o-phenylenediamine reactivity in condensations
A Comparative Study of Substituted o-Phenylenediamine (B120857) Reactivity in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of substituted o-phenylenediamines in condensation reactions, a cornerstone for the synthesis of various heterocyclic compounds, including benzimidazoles and quinoxalines, which are pivotal in medicinal chemistry. The reactivity of the o-phenylenediamine core is significantly influenced by the nature of the substituents on the benzene (B151609) ring. This document summarizes quantitative data from various studies, details experimental protocols, and visualizes reaction workflows to elucidate these reactivity differences.
The Influence of Substituents on Reactivity
The condensation reaction of o-phenylenediamines hinges on the nucleophilic attack of the amino groups on a carbonyl-containing compound. The electronic properties of the substituents on the aromatic ring play a crucial role in modulating this reactivity.
-
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density on the benzene ring and, consequently, the nucleophilicity of the amino groups. This enhanced nucleophilicity generally leads to an accelerated rate of reaction.[1]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the amino groups, which can slow down the initial condensation step.[2] Despite this deactivating effect, high-yielding syntheses are still achievable, often by modifying reaction conditions.[2]
Quantitative Reactivity Data
The following tables summarize the comparative yields and reaction times for the condensation of substituted o-phenylenediamines with various carbonyl compounds under different conditions.
Table 1: Condensation of 4-Nitro-o-phenylenediamine with Substituted Phenoxyacetic Acids
This table illustrates the reactivity of an o-phenylenediamine with a strong electron-withdrawing group in the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles.[2]
| Reactant (Substituted Phenoxyacetic Acid) | Method | Reaction Time | Yield (%) |
| Phenoxyacetic acid | Conventional | 10 h | 85 |
| Phenoxyacetic acid | Microwave | 5 min | 90 |
| 4-Chlorophenoxyacetic acid | Conventional | 8 h | 88 |
| 4-Chlorophenoxyacetic acid | Microwave | 4 min | 92 |
| 4-Methylphenoxyacetic acid | Conventional | 12 h | 82 |
| 4-Methylphenoxyacetic acid | Microwave | 6 min | 88 |
| 4-Nitrophenoxyacetic acid | Conventional | 6 h | 90 |
| 4-Nitrophenoxyacetic acid | Microwave | 3 min | 95 |
Table 2: Condensation of o-Phenylenediamine with Various Aldehydes
This table presents data on the synthesis of 2-substituted benzimidazoles from unsubstituted o-phenylenediamine and a range of aldehydes, highlighting the versatility of the reaction.
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde (B42025) | Er(OTf)₃ | Water | 5 min | 92% (mono-condensation) | [3] |
| 4-Chlorobenzaldehyde | Er(OTf)₃ | None | 2 min | 99 | [4] |
| 4-Methoxybenzaldehyde | Er(OTf)₃ | None | 2 min | 98 | [4] |
| 4-Nitrobenzaldehyde | Er(OTf)₃ | None | 2 min | 95 | [4] |
| 4-Methylbenzaldehyde | Au/TiO₂ | CHCl₃:MeOH | 2 h | 99 | [5][6] |
| Cinnamaldehyde | Au/TiO₂ | CHCl₃:MeOH | - | 96 | [6] |
Table 3: Condensation of Substituted o-Phenylenediamines with α-Keto Acids
This table demonstrates the impact of substituents on the o-phenylenediamine ring on the yield of benzimidazole (B57391) synthesis.
| o-Phenylenediamine Substituent | α-Keto Acid | Yield (%) |
| 4,5-Dimethyl (EDG) | Pyruvic acid | Excellent |
| 4-Methoxy (EDG) | Pyruvic acid | Excellent |
| 4-Chloro (EWG) | Pyruvic acid | Good |
| 4-Cyano (EWG) | Pyruvic acid | Moderate |
| 4-Nitro (EWG) | Pyruvic acid | Moderate |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for the Synthesis of 2-Substituted Benzimidazoles[7]
-
A mixture of o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalyst (e.g., L-proline, 10 mol%) is prepared in a suitable solvent (e.g., ethanol, 10 mL).
-
The mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid[8][9]
-
Place 2.7g of o-phenylenediamine in a 250 ml round-bottomed flask and add 1.6 g (1.6 ml) of 90% formic acid.[7]
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
Cool the reaction mixture and slowly add 10% sodium hydroxide (B78521) solution, with constant rotation of the flask, until the mixture is just alkaline.
-
Filter the crude benzimidazole using a Buchner funnel, wash with ice-cold water, and drain well.
-
For recrystallization, dissolve the crude product in boiling water, add decolorizing carbon, and digest for 15 minutes.
-
Filter the hot solution rapidly through a preheated Buchner funnel.
-
Cool the filtrate to about 10°C, filter off the purified benzimidazole, wash with cold water, and dry at 100°C.
Catalyst-Free Synthesis of Benzimidazoles in Water[10]
-
A reaction mixture of o-phenylenediamine and a substituted benzaldehyde is prepared in water.
-
The mixture is heated at 75°C in an oxygenated aqueous medium.
-
The reaction proceeds to yield the corresponding benzimidazole derivative.
Visualizing the Reaction Pathway
The following diagrams illustrate the general workflows for the synthesis of benzimidazoles from o-phenylenediamines.
Caption: General workflow for benzimidazole synthesis.
This second diagram illustrates a more detailed mechanistic pathway.
Caption: Mechanistic steps in benzimidazole formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
A Comparative Guide to Diamine Ligands: Unveiling the Performance of 4,5-Dimethylbenzene-1,2-diamine
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in designing efficient metal complexes for catalysis and therapeutic applications. This guide provides an objective comparison of the performance of 4,5-dimethylbenzene-1,2-diamine against other common diamine ligands, supported by experimental data to inform ligand choice in coordination chemistry and catalysis.
The performance of a diamine ligand in a metal complex is fundamentally influenced by its electronic and steric properties. The introduction of substituents onto the ligand backbone can significantly alter these characteristics, thereby tuning the reactivity, selectivity, and stability of the resulting complex. This guide focuses on this compound, a derivative of 1,2-diaminobenzene (o-phenylenediamine), and compares its performance with its parent compound and the flexible aliphatic ligand, ethylenediamine (B42938).
Electronic and Steric Effects on Ligand Performance
The key distinction of this compound lies in the presence of two methyl groups on the benzene (B151609) ring. These methyl groups exert a positive inductive effect, increasing the electron density on the aromatic ring and, consequently, on the nitrogen donor atoms. This enhanced electron-donating ability can strengthen the metal-ligand bond, potentially leading to more stable complexes and influencing the electronic properties of the metal center, which is crucial for catalytic activity.
Conversely, these methyl groups also introduce steric bulk. While not as significant as substituents in closer proximity to the coordination site, this steric hindrance can influence the geometry of the metal complex and the approach of substrates to the active site, thereby affecting catalytic selectivity.
Performance in Condensation Reactions: A Case Study
A direct comparison of this compound and o-phenylenediamine (B120857) can be drawn from their use in the synthesis of fused indolo[2,3-b]quinoxalines. In a study reacting various isatin (B1672199) derivatives with diamines, this compound, described as an "electron-rich" diamine, consistently participated in the condensation reaction to afford the corresponding polycyclic products in good yields.[1]
| Diamine Ligand | Reactant 1 (Isatin derivative) | Product Yield (%) | Reference |
| This compound | N-phenyl isatin | 82 | [1] |
| o-Phenylenediamine | N-phenyl isatin | 85 | [1] |
| This compound | N-(p-tolyl) isatin | 81 | [1] |
| o-Phenylenediamine | N-(p-tolyl) isatin | Not specified | [1] |
In this specific synthetic application, the electronic enrichment from the methyl groups does not appear to dramatically alter the reaction outcome in terms of yield compared to the unsubstituted o-phenylenediamine. This suggests that for this type of condensation reaction, the electronic effect of the methyl groups is not the dominant factor influencing reactivity.
Experimental Protocol: Synthesis of Fused Indolo[2,3-b]quinoxalines
The following is a general procedure representative of the synthesis of fused indolo[2,3-b]quinoxalines as described in the literature.[1]
Materials:
-
Isatin derivative (e.g., N-phenyl isatin)
-
Diamine (this compound or o-phenylenediamine)
-
Ethanol (EtOH)
Procedure:
-
A mixture of the isatin derivative (1.0 mmol) and the diamine (1.2 mmol) is taken in a round-bottom flask.
-
Ethanol (5 mL) is added to the flask.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 8 hours).
-
Upon completion of the reaction (monitored by thin-layer chromatography), the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to obtain the desired fused indolo[2,3-b]quinoxaline.
Visualizing the Ligand Comparison
The structural differences between the compared diamine ligands are fundamental to understanding their varying performance.
Caption: Structural relationship of the compared diamine ligands.
Signaling Pathway of Ligand Modification
The modification of a parent ligand structure, such as the addition of methyl groups to o-phenylenediamine, initiates a cascade of effects that ultimately influence the performance of the resulting metal complex.
Caption: Influence of ligand modification on complex performance.
Conclusion
The performance of this compound as a ligand is a nuanced interplay of its electronic and steric properties. While the methyl groups enhance its electron-donating capacity, the impact on catalytic performance is highly dependent on the specific reaction. In the case of the synthesis of fused indolo[2,3-b]quinoxalines, its performance is comparable to the unsubstituted o-phenylenediamine.
For researchers, the choice between this compound and other diamines should be guided by the specific requirements of the application. If enhanced electron density at the metal center is desired to stabilize higher oxidation states or modulate redox potentials, this compound presents a valuable option. However, if steric hindrance around the metal center is a concern, the less substituted o-phenylenediamine or the more flexible ethylenediamine might be more suitable alternatives. Further experimental studies directly comparing these ligands in a broader range of catalytic reactions are needed to fully elucidate the performance advantages of this compound.
References
A Comparative Guide to the Reaction Products of 4,5-Dimethyl-o-phenylenediamine for Researchers
For researchers, scientists, and drug development professionals, 4,5-dimethyl-o-phenylenediamine serves as a versatile building block for the synthesis of a variety of heterocyclic compounds with significant biological and material science applications. This guide provides a comparative analysis of the primary reaction products derived from this precursor, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid in the selection of appropriate synthetic routes.
The condensation reactions of 4,5-dimethyl-o-phenylenediamine with various electrophilic partners predominantly yield three major classes of heterocyclic compounds: quinoxalines, benzimidazoles, and benzodiazepines. The choice of reactant and reaction conditions dictates the resulting scaffold, each possessing distinct chemical and pharmacological properties.
I. Synthesis of Quinoxaline Derivatives
The reaction of 4,5-dimethyl-o-phenylenediamine with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of 6,7-dimethyl-substituted quinoxalines. These compounds are of interest for their applications in medicinal chemistry and materials science.
Comparative Synthesis Data for 6,7-Dimethyl-2,3-diphenylquinoxaline
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical Condensation | Acetic Acid (catalytic) | Ethanol (B145695) | Reflux | 2-4 h | ~85 | General Procedure |
| Heterogeneous Catalysis | Mn-complex | Toluene | 120 | 12 h | 81 | [1] |
| Microwave-Assisted | None | Methanol | 100 | 10 min | ~95 | [2] |
Experimental Protocol: Classical Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline
A solution of 4,5-dimethyl-o-phenylenediamine (1 mmol) and benzil (B1666583) (1 mmol) in ethanol (20 mL) is treated with a catalytic amount of glacial acetic acid (2-3 drops). The mixture is heated at reflux for 2-4 hours, with the reaction progress monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 6,7-dimethyl-2,3-diphenylquinoxaline.
Characterization Data for 6,7-dimethyl-2,3-diphenylquinoxaline:
-
¹H NMR (400 MHz, CDCl₃): δ 7.93 (s, 2H), 7.50 (dd, J = 7.5, 2.1 Hz, 4H), 7.35 - 7.29 (m, 6H), 2.52 (s, 6H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 152.61, 140.63, 140.34, 139.51, 129.96, 128.63, 128.33, 128.30, 20.55.[1]
II. Synthesis of Benzimidazole Derivatives
The reaction of 4,5-dimethyl-o-phenylenediamine with aldehydes or carboxylic acids provides a straightforward route to 5,6-dimethyl-substituted benzimidazoles, a core structure in numerous pharmaceuticals.
Comparative Synthesis Data for 2-Aryl-5,6-dimethylbenzimidazoles
| Aldehyde/Carboxylic Acid | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehyde | Ammonium (B1175870) Chloride | Ethanol | 80-90 | 2-3 h | High | General Procedure |
| 3-Methoxybenzaldehyde | None | Water | Reflux | 2 h | 92 | [1] |
| Phenylacetic Acid | PPA | 150 | 2-3 h | High | General Procedure |
Experimental Protocol: Synthesis of 2-Aryl-5,6-dimethylbenzimidazoles from Aldehydes
A mixture of 4,5-dimethyl-o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and ammonium chloride (0.5 mmol) in ethanol (10 mL) is stirred at 80-90 °C for 2-3 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 2-aryl-5,6-dimethylbenzimidazole.
Characterization Data for 2-(3-Methoxyphenyl)-5,6-dimethylbenzoimidazole:
-
¹H NMR (300 MHz, DMSO-d₆): δ = 2.31 (s, 6H, 2Me), 3.84 (s, 3H, OMe), 6.99 - 7.03 (m, 2H, ArH), 7.30 - 7.45 (m, 2H, ArH), 7.69 - 7.72 (m, 2H, ArH), 12.60 (1, br s, NH).[1]
III. Synthesis of 1,5-Benzodiazepine Derivatives
The condensation of 4,5-dimethyl-o-phenylenediamine with β-dicarbonyl compounds or their equivalents, such as ketones, leads to the formation of 7,8-dimethyl-substituted 1,5-benzodiazepines. These seven-membered heterocyclic rings are of interest due to their diverse pharmacological activities.
Comparative Synthesis Data for 7,8-Dimethyl-1,5-benzodiazepines
| Ketone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetone (B3395972) | p-TSA | Acetonitrile (B52724) | Reflux | 2 h | 94 | [3] |
| Cyclohexanone | Phenylboronic acid | Acetonitrile | Reflux | 1.5 h | 91 | [4] |
| Acetophenone | H-MCM-22 | Acetonitrile | Room Temp | 1 h | 92 | [5] |
Experimental Protocol: Synthesis of 2,2,4,7,8-Pentamethyl-2,3-dihydro-1H-1,5-benzodiazepine
A mixture of 4,5-dimethyl-o-phenylenediamine (10 mmol) and acetone (20 mmol) in acetonitrile (20 mL) is treated with a catalytic amount of p-toluenesulfonic acid (p-TSA, 1 mol%). The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with aqueous sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography to give the desired 1,5-benzodiazepine.
IV. Alternative Synthetic Approaches
While the condensation reactions described above are the most common, alternative methods for the synthesis of these heterocyclic systems exist. For instance, 5,6-dimethylbenzimidazole (B1208971) is a known precursor in the biosynthesis of Vitamin B12. Alternative laboratory syntheses may involve multi-step procedures starting from different precursors to introduce the dimethylbenzimidazole moiety. However, for general laboratory synthesis, the direct condensation of 4,5-dimethyl-o-phenylenediamine remains the most straightforward and efficient approach.
This guide provides a foundational understanding of the primary reaction products of 4,5-dimethyl-o-phenylenediamine. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the provided protocols to their specific needs. The choice of synthetic route will ultimately depend on the desired product, available resources, and the scale of the reaction.
References
- 1. Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions [scirp.org]
- 2. A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
- 3. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of two major classes of derivatives synthesized from 4,5-dimethylbenzene-1,2-diamine: quinoxalinone derivatives and transition metal complexes. The selection of an appropriate analytical technique is crucial for confirming the structure, purity, and physicochemical properties of these compounds, which are of significant interest in medicinal chemistry and materials science. This document outlines the experimental protocols and presents quantitative data to aid in the selection of the most suitable analytical strategy.
Characterization of Quinoxalinone Derivatives
Quinoxalinone derivatives are commonly synthesized through the condensation of this compound with α-dicarbonyl compounds. Their characterization relies on a combination of chromatographic and spectroscopic techniques to elucidate their structure and determine their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of quinoxalinone derivatives and for their quantification in various matrices. Reversed-phase chromatography is the most common approach.
Table 1: Comparison of HPLC Methods for Quinoxalinone Derivative Analysis
| Parameter | Method A | Method B |
| Column | C18 (e.g., Primesep 100) | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724)/Water (30/70, v/v) with 0.2% H₂SO₄ | Acetonitrile/Water with Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 210 nm | UV (wavelength not specified) |
| Application | Purity assessment of p-Phenylenediamine derivatives | Analysis of 2(1H)-Quinoxalinone |
Experimental Protocol: HPLC Analysis of a Quinoxalinone Derivative
-
Sample Preparation: Dissolve the synthesized quinoxalinone derivative in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Chromatographic Conditions:
-
Set the column temperature to ambient or a controlled temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase (e.g., Acetonitrile/Water, 30/70, v/v, with 0.2% H₂SO₄) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Inject 10-20 µL of the prepared sample.
-
Monitor the elution profile at a wavelength of 210 nm.
-
-
Data Analysis: The purity of the compound is determined by the peak area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of quinoxalinone derivatives, providing detailed information about the carbon-hydrogen framework.
Table 2: Representative ¹H and ¹³C NMR Spectral Data for 6,7-Dimethylquinoxaline Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 6,7-dimethyl-quinoxaline-2,3-diol | Not Specified | Not Specified | Not Specified |
| 6,7-dimethyl-2-phenylquinoxaline | CDCl₃ | 9.25 (s, 1H), 8.15 (s, 2H), 8.04 (d, J = 9.1 Hz, 1H), 7.54 (m, 4H), 7.12 (m, 1H), 4.00 (s, 3H, OCH₃) | 161.2, 152.0, 144.1, 140.8, 137.9, 137.1, 130.1, 129.2, 127.6, 123.0, 107.0, 55.9 |
| 2-(4-methylphenyl)quinoxaline | CDCl₃ | 9.30 (s, 1H), 8.12 (d, 8.0 Hz, 4H), 7.79-7.68 (m, 2H), 7.36 (d, J = 7.9 Hz, 2H), 2.44 (s, 3H) | 151.8, 143.3, 142.3, 141.5, 140.5, 134.0, 130.2, 129.9, 129.5, 129.3, 129.1, 127.4, 21.4 |
Experimental Protocol: NMR Analysis of a Quinoxalinone Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoxalinone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complete structural assignment.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the quinoxalinone derivatives, further confirming their identity.
Table 3: Mass Spectrometry Data for Selected Quinoxalinone Derivatives
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-(4-methylphenyl)quinoxaline | LC-MS (ESI) | 221.3 | Not specified |
| 2-(4-chlorophenyl)quinoxaline | LC-MS (ESI) | 241.2 | Not specified |
| Quinoxalinone derivative (4e) | ESI | 345.12 | 344.23 ([M]⁺), 161.14 (base peak)[1] |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the proposed structure.
Characterization of Transition Metal Complexes
Transition metal complexes of this compound derivatives, often Schiff bases, are characterized by techniques that probe the coordination of the metal to the ligand.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a key technique to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.
Table 4: Comparison of Key FTIR Stretching Frequencies (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes
| Functional Group | Ligand (Free Schiff Base) | Metal Complex | Expected Shift upon Coordination |
| C=N (Azomethine) | ~1650 | 1600–1580 | Lower frequency (weakening of the bond) |
| N-H (Amine) | ~3150 | Unchanged or broadened | Indicates non-coordination of the amine group |
| M-N (Metal-Nitrogen) | Not present | 500-400 | Appearance of new bands |
| M-O (Metal-Oxygen) | Not present | 600-500 | Appearance of new bands (for ligands with O-donor atoms) |
Experimental Protocol: FTIR Analysis of a Metal Complex
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Compare the spectrum of the complex with that of the free ligand. Identify the shifts in the characteristic vibrational bands (e.g., C=N, N-H) to confirm coordination. Look for the appearance of new bands in the low-frequency region corresponding to metal-ligand bonds.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of the two classes of derivatives.
Caption: Workflow for the synthesis and characterization of quinoxalinone derivatives.
Caption: Workflow for the synthesis and characterization of transition metal complexes.
References
Unveiling the Potential: A Comparative Guide to the Biological Efficacy of 4,5-dimethyl-1,2-phenylenediamine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, derivatives of 4,5-dimethyl-1,2-phenylenediamine, particularly quinoxalines and benzimidazoles, have emerged as a promising class with a broad spectrum of biological activities. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the assessment of their therapeutic potential.
Derivatives of 4,5-dimethyl-1,2-phenylenediamine serve as a versatile scaffold in medicinal chemistry, leading to the synthesis of compounds with significant anticancer, antimicrobial, and antiviral properties. The biological efficacy of these derivatives is profoundly influenced by the nature and position of various substituents, allowing for the fine-tuning of their activity and specificity.
Comparative Anticancer Activity
Quinoxaline (B1680401) and benzimidazole (B57391) derivatives synthesized from 4,5-dimethyl-1,2-phenylenediamine have demonstrated notable cytotoxic effects against a range of cancer cell lines. The data presented below, compiled from various studies, highlights the comparative efficacy of these compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Q1 | Quinoxaline | HCT-116 (Colon) | 15.2 | [1] |
| Q2 | Quinoxaline | MCF-7 (Breast) | 10.5 | [1] |
| B1 | Benzimidazole | HepG2 (Liver) | 9.8 | [2] |
| B2 | Benzimidazole | K562 (Leukemia) | 2.27 | [3] |
| Doxorubicin | Standard Drug | HCT-116 (Colon) | 0.8 | [4] |
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 1.2 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The experimental conditions and cell lines used can vary between studies, affecting direct comparability.
Comparative Antimicrobial Activity
The antimicrobial potential of 4,5-dimethyl-1,2-phenylenediamine derivatives has been extensively evaluated against a panel of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy.
Antibacterial Activity
| Compound ID | Derivative Class | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Reference |
| QA1 | Quinoxaline | <1 | - | [5] |
| QA2 | Quinoxaline | 125 | >500 | [6] |
| BA1 | Benzimidazole | 32 | 64 | [7] |
| Ciprofloxacin | Standard Drug | 0.5 | 0.25 | [8] |
Antifungal Activity
| Compound ID | Derivative Class | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |
| QF1 | Quinoxaline | 64 | 128 | [9] |
| BF1 | Benzimidazole | 0.125 | - | [10] |
| Fluconazole | Standard Drug | 0.5 | 16 | [7] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial activity.
Experimental Protocols
The assessment of biological efficacy relies on standardized and reproducible experimental protocols. Below are methodologies for key assays cited in this guide.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Derivatives of 4,5-dimethyl-1,2-phenylenediamine exert their biological effects by modulating various cellular signaling pathways. Quinoxaline and benzimidazole derivatives have been shown to interfere with pathways crucial for cancer cell survival and proliferation, and microbial viability.
Caption: Potential signaling pathways modulated by quinoxaline and benzimidazole derivatives.
The diagram above illustrates the potential mechanisms by which these derivatives exert their anticancer and antimicrobial effects. By inhibiting key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, they can suppress cancer cell proliferation and induce apoptosis (programmed cell death). Furthermore, their interference with angiogenesis, the formation of new blood vessels, can starve tumors of essential nutrients. In microbial systems, these compounds can disrupt vital processes such as cell wall or ergosterol synthesis, leading to cell death.
Caption: General experimental workflow for assessing biological efficacy.
This workflow outlines the systematic approach to evaluating the biological efficacy of 4,5-dimethyl-1,2-phenylenediamine derivatives, from synthesis to comparative analysis of their anticancer and antimicrobial activities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and enzyme kinetics of novel benzimidazole and quinoxaline derivatives as methionine synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Electrochemical Comparison of 4,5-Dimethylbenzene-1,2-diamine and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of aromatic diamines is crucial for various applications, including the development of novel therapeutics, sensors, and catalysts. This guide provides a comparative overview of the electrochemical behavior of 4,5-dimethylbenzene-1,2-diamine and its structural isomers, 3,4-dimethylbenzene-1,2-diamine (B1348528) and 2,3-dimethylbenzene-1,2-diamine.
Introduction to the Electrochemical Behavior of o-Phenylenediamines
The electrochemical oxidation of o-phenylenediamines is a complex process that typically involves the transfer of two electrons and two protons to form the corresponding quinone-diimine. The stability of the intermediate radical cation and the final quinone-diimine product is highly dependent on the solution's pH and the substitution pattern on the aromatic ring.
The position of the methyl groups in this compound and its isomers is expected to influence their electrochemical properties, particularly their oxidation potentials. Electron-donating groups, such as methyl groups, generally lower the oxidation potential, making the molecule easier to oxidize. The steric and electronic effects of the methyl groups in different positions will likely lead to distinct electrochemical signatures for each isomer.
Comparative Electrochemical Data
A comprehensive search of scientific literature did not yield a direct comparative study detailing the experimental electrochemical data for this compound, 3,4-dimethylbenzene-1,2-diamine, and 2,3-dimethylbenzene-1,2-diamine. Therefore, a table summarizing their quantitative electrochemical parameters cannot be provided at this time. To obtain this data, a dedicated experimental study would be required.
Experimental Protocols
To facilitate the electrochemical comparison of these isomers, a detailed experimental protocol for cyclic voltammetry is provided below.
Objective: To determine and compare the oxidation potentials and electrochemical behavior of this compound and its isomers using cyclic voltammetry.
Materials:
-
This compound
-
3,4-dimethylbenzene-1,2-diamine
-
2,3-dimethylbenzene-1,2-diamine
-
Acetonitrile (anhydrous, HPLC grade)
-
Tetrabutylammonium perchlorate (B79767) (TBAP) or other suitable supporting electrolyte
-
Glassy carbon working electrode (GCE)
-
Platinum wire counter electrode
-
Ag/AgCl or Ag/Ag+ reference electrode
-
Voltammetric cell
-
Potentiostat
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Analyte Solution Preparation: Prepare 1 mM stock solutions of each isomer (this compound, 3,4-dimethylbenzene-1,2-diamine, and 2,3-dimethylbenzene-1,2-diamine) in the 0.1 M TBAP/acetonitrile electrolyte solution.
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with acetonitrile.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode system in the voltammetric cell containing the analyte solution.
-
Purge the solution with nitrogen gas for at least 10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic reaction occurs to a potential sufficiently positive to observe the oxidation peak(s), and then reversing the scan to the initial potential. A typical scan rate is 100 mV/s.
-
Repeat the measurement for each isomer under identical conditions.
-
Perform control experiments with the electrolyte solution alone to identify any background currents.
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each isomer.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Analyze the peak currents and shapes to infer information about the electron transfer kinetics and reaction mechanism.
Visualizing the Electrochemical Process and Workflow
To better understand the concepts discussed, the following diagrams illustrate the expected electrochemical oxidation pathway and the experimental workflow.
A Cost-Benefit Analysis of 4,5-Diamino-o-xylene in Large-Scale Synthesis: A Comparative Guide
In the landscape of industrial chemistry, the selection of appropriate starting materials is a critical decision that profoundly influences the economic viability, efficiency, and environmental impact of a large-scale synthesis. This guide provides a comprehensive cost-benefit analysis of 4,5-diamino-o-xylene, a key aromatic diamine, by comparing its performance and economic profile with two common alternatives: o-phenylenediamine (B120857) and 3,4-diaminotoluene (B134574). This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and optimization.
Executive Summary
4,5-Diamino-o-xylene is a valuable intermediate in the synthesis of various specialty chemicals, including dyes, pigments, and notably, as a precursor for Vitamin B2 (riboflavin). While it offers specific advantages in certain applications, its cost and availability can be limiting factors in large-scale production. This guide presents a comparative assessment of 4,5-diamino-o-xylene against o-phenylenediamine and 3,4-diaminotoluene, focusing on cost, synthetic accessibility, and performance in key applications.
Cost Comparison
The economic feasibility of a large-scale synthesis is heavily dependent on the cost of raw materials. The following table provides a comparative overview of the approximate costs of 4,5-diamino-o-xylene and its alternatives. It is important to note that prices can fluctuate based on market demand, purity, and supplier.
| Compound | Chemical Structure | CAS Number | Molecular Weight ( g/mol ) | Purity | Price (USD/kg) |
| 4,5-Diamino-o-xylene | Cc1cc(N)c(N)cc1C | 3171-45-7 | 136.19 | 98% | ~$207 (for 25g) |
| o-Phenylenediamine | C1=CC=C(C(=C1)N)N | 95-54-5 | 108.14 | 98% | ~$132.65 - $303.35 |
| 3,4-Diaminotoluene | CC1=C(C=C(C=C1)N)N | 496-72-0 | 122.17 | 97-99.6% | ~$4.85 - $10.59 |
Note: Prices are indicative and subject to change. The price for 4,5-diamino-o-xylene is extrapolated from a smaller quantity and may be lower for bulk purchases.
Performance Comparison in Key Applications
The choice of a diamine precursor is often dictated by its performance in a specific synthetic transformation, influencing reaction yield, purity of the final product, and overall process efficiency.
Synthesis of Benzimidazoles
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of N-thiomethyl benzimidazoles from o-phenylenediamines, thiophenols, and aldehydes has been studied, providing a basis for comparison. In one study, the reaction of 4,5-dimethylbenzene-1,2-diamine (4,5-diamino-o-xylene) resulted in a lower yield compared to the unsubstituted o-phenylenediamine under similar reaction conditions.
| Diamine | Product | Yield |
| o-Phenylenediamine | N-thiomethyl benzimidazole | 75% |
| This compound | N-thiomethyl-5,6-dimethylbenzimidazole | Lower Yield |
This suggests that for this specific transformation, the methyl substituents on the aromatic ring of 4,5-diamino-o-xylene may have an inhibitory effect on the reaction, leading to a less efficient process.
Synthesis of Dyes and Pigments
Aromatic diamines are fundamental building blocks for a vast array of dyes and pigments. While specific comparative data for 4,5-diamino-o-xylene is limited, the performance of its alternatives is well-documented. 3,4-Diaminotoluene is a key intermediate for high-grade organic pigments, particularly for producing disperse fluorescent yellow, valued for its vibrant color and stability. o-Phenylenediamine is also widely used in the synthesis of various dyes. The methyl groups in 4,5-diamino-o-xylene can influence the final color and properties of the dye, which could be advantageous or disadvantageous depending on the desired outcome.
Synthesis of Riboflavin (B1680620) (Vitamin B2)
A significant industrial application of 4,5-diamino-o-xylene is in the synthesis of riboflavin. The biosynthesis of riboflavin involves the condensation of a pyrimidine (B1678525) derivative with a ribose-derived component. While microbial fermentation is the dominant method for industrial riboflavin production, chemical synthesis routes often utilize precursors derived from 4,5-diamino-o-xylene. The specific structure of 4,5-diamino-o-xylene is crucial for forming the xylene ring of the riboflavin molecule. While other diamines could theoretically be used, they would not yield riboflavin itself but rather analogues with different substitution patterns, which may not have the desired biological activity.
Experimental Protocols for Large-Scale Synthesis
Detailed and reliable synthesis protocols are paramount for successful and scalable production. Below are representative large-scale synthesis procedures for o-phenylenediamine and 3,4-diaminotoluene. A plausible industrial-scale synthesis for 4,5-diamino-o-xylene is also proposed based on common industrial practices for the reduction of dinitroaromatics.
Proposed Large-Scale Synthesis of 4,5-Diamino-o-xylene
The industrial synthesis of 4,5-diamino-o-xylene typically proceeds via the catalytic hydrogenation of 1,2-dimethyl-4,5-dinitrobenzene (B181664).
Reaction:
1,2-dimethyl-4,5-dinitrobenzene + 6 H₂ → 4,5-diamino-o-xylene + 4 H₂O
Procedure:
-
Catalyst Preparation: A palladium on carbon (Pd/C) or Raney nickel catalyst is typically used. The catalyst is charged into a high-pressure autoclave.
-
Reaction Setup: The autoclave is charged with a solution of 1,2-dimethyl-4,5-dinitrobenzene in a suitable solvent, such as methanol (B129727) or ethanol.
-
Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen. The reaction mixture is heated to a temperature of 60-80°C and the hydrogen pressure is maintained at 1-4 MPa. The reaction is monitored by measuring hydrogen uptake.
-
Work-up: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure to yield crude 4,5-diamino-o-xylene.
-
Purification: The crude product can be purified by recrystallization or vacuum distillation to achieve the desired purity.
Expected Yield: 95-98%
Large-Scale Synthesis of o-Phenylenediamine
This procedure describes the catalytic hydrogenation of o-nitroaniline.
Reaction:
o-nitroaniline + 3 H₂ → o-phenylenediamine + 2 H₂O
Procedure:
-
Catalyst and Reaction Setup: A high-pressure reaction kettle is charged with o-nitroaniline and a 5% palladium-on-carbon catalyst.
-
Hydrogenation: The kettle is purged with nitrogen, followed by hydrogen. The mixture is heated to 110°C and pressurized with hydrogen to 1.0 MPa. The reaction is maintained for 7-8 hours.
-
Product Isolation: After cooling and venting, the reaction mixture is filtered to recover the catalyst. The filtrate contains the o-phenylenediamine product.
-
Purification: The solvent can be removed, and the product purified by crystallization. Adding sodium hydrosulfite during concentration helps to prevent oxidation and discoloration.
Yield: 85-93%
Large-Scale Synthesis of 3,4-Diaminotoluene
This method involves the hydrogenation of o-nitro-p-toluidine.
Reaction:
o-nitro-p-toluidine + 3 H₂ → 3,4-diaminotoluene + 2 H₂O
Procedure:
-
Reaction Setup: A solution of o-nitro-p-toluidine in methanol is charged into a stainless-steel autoclave containing a nickel catalyst.
-
Hydrogenation: The autoclave is purged with nitrogen and then hydrogen. The mixture is stirred and heated to 60°C, and hydrogenation is initiated. The pressure is controlled at 1-3 MPa and the temperature at 65-75°C for 1 hour.
-
Work-up and Purification: After the reaction, the hydrogen is vented, and the reaction mixture is discharged. Methanol is removed under normal pressure, followed by the removal of water under reduced pressure. The final product is obtained by rectification under reduced pressure.
Yield: 96-97% with a purity of 99.6%.[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic workflows for the production of the discussed aromatic diamines.
Conclusion
The cost-benefit analysis of 4,5-diamino-o-xylene in large-scale synthesis reveals a nuanced picture. While it is an indispensable precursor for specific molecules like riboflavin, its significantly higher cost compared to alternatives like o-phenylenediamine and 3,4-diaminotoluene makes it less economically attractive for applications where structural variations are tolerated.
-
Cost: 3,4-Diaminotoluene is the most cost-effective option, followed by o-phenylenediamine. 4,5-Diamino-o-xylene is considerably more expensive, which is a major drawback for large-scale production.
-
Synthesis and Yield: All three diamines can be synthesized in high yields via catalytic hydrogenation of their corresponding nitro precursors. The synthesis of 3,4-diaminotoluene from o-nitro-p-toluidine is reported with very high purity and yield.
-
Performance: In the synthesis of certain benzimidazoles, 4,5-diamino-o-xylene has shown lower yields compared to o-phenylenediamine. For high-performance pigments, 3,4-diaminotoluene is a well-established and effective precursor. The specific substitution pattern of 4,5-diamino-o-xylene is essential for the synthesis of riboflavin.
Recommendation:
For applications where the specific methyl substitution pattern is not critical, 3,4-diaminotoluene offers the most significant cost advantage in large-scale synthesis. o-Phenylenediamine represents a balance between cost and reactivity and is a suitable alternative in many cases. The use of 4,5-diamino-o-xylene should be reserved for applications where its unique structure is a mandatory requirement, such as in the synthesis of riboflavin, and where the higher cost can be justified by the value of the final product. Researchers and process chemists should carefully evaluate the structure-activity relationship of their target molecules to determine if less expensive diamine alternatives can be employed without compromising the desired properties.
References
Safety Operating Guide
Proper Disposal of 4,5-Dimethylbenzene-1,2-diamine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4,5-dimethylbenzene-1,2-diamine, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this substance, ensuring the well-being of laboratory personnel and the protection of our ecosystem. Adherence to these protocols is essential for minimizing risks associated with this and other aromatic amines.[1][2][3]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is classified as a skin and eye irritant.[4][5][6]
Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of dust or aerosols, use a dust respirator or work in a well-ventilated area, such as a chemical fume hood.[4][5][8]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[4][5][8]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][9] If irritation persists, seek medical attention.[4][9]
-
Eye Contact: Rinse cautiously with water for several minutes.[4][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[4][5][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[4][10]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination and exposure.
Minor Spills:
-
Ventilate the area.
-
Wear appropriate PPE. [8]
-
Contain the spill.
-
For dry spills: Use dry clean-up procedures to avoid generating dust.[8] Gently sweep or vacuum the material. A HEPA-filtered vacuum is recommended.[8]
-
For wet spills: Absorb the spill with inert material (e.g., sand, vermiculite).
-
Collect residues and place them in a sealed, properly labeled container for disposal.[8]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency services and provide them with the location and nature of the hazard.[8]
-
Prevent the spill from entering drains or waterways. [8]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[4][5][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.[11][12]
-
It is crucial to segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[7] Do not mix with incompatible materials such as strong oxidizing agents.[4][10]
2. Container Management:
-
Use a dedicated, compatible, and properly sealed container for collecting the waste.[7][11][12] The original container can be used if it is in good condition.[11]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11][12]
-
Keep the container closed at all times except when adding waste.[11][12]
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from heat and direct sunlight.[7]
-
The storage area should be inaccessible to unauthorized personnel.
4. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[7]
-
Provide the disposal company with all necessary information about the waste, including its composition and any potential hazards.
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding regulatory disposal limits for this compound. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for this particular compound. All quantities of this chemical waste should be treated as hazardous.
| Parameter | Value | Source |
| UN Number | UN2811 | Fisher Scientific SDS[4] |
| Proper Shipping Name | TOXIC SOLIDS, ORGANIC, N.O.S. (4,5-Dimethyl-1,2-phenylenediamine) | Fisher Scientific SDS[4][10] |
| Hazard Class | 6.1 (Toxic) | Fisher Scientific SDS[4][10] |
| Packing Group | III | Fisher Scientific SDS[4][10] |
Experimental Protocols
The provided information does not contain specific experimental protocols for the neutralization or chemical degradation of this compound as a primary disposal method. The standard and recommended procedure is collection and disposal via a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. hsrm.umn.edu [hsrm.umn.edu]
Personal protective equipment for handling 4,5-dimethylbenzene-1,2-diamine
This guide provides critical safety, operational, and disposal protocols for handling 4,5-dimethylbenzene-1,2-diamine (CAS No: 3171-45-7). Adherence to these procedures is paramount for ensuring a safe laboratory environment and mitigating potential exposure risks for researchers, scientists, and drug development professionals.
Chemical Hazards Overview:
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2] It may also cause an allergic skin reaction.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or fumes. All handling procedures should be performed in a well-ventilated area, preferably a fume hood.[1][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[2] A face shield offers broader protection, especially when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact.[2][3] Gloves must be inspected before use. For extended contact or when handling larger quantities, consider double-gloving. Contaminated gloves should be disposed of immediately. |
| Body Protection | Flame-Resistant Laboratory Coat or Impervious Clothing | To protect skin and personal clothing from contamination.[2] Work clothes should be laundered separately.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 dust mask) | Required when working outside a fume hood or if engineering controls are insufficient.[3] The type of respirator depends on the potential for airborne concentration. |
Operational and Disposal Plans
A systematic approach is crucial for both safety and experimental integrity.
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[3]
-
PPE Check: Don all required PPE as outlined in the table above before entering the handling area.
Safe Handling Protocol:
-
Avoid Contact: Avoid all personal contact, including inhalation of dust.[1]
-
Ventilation: Use the chemical only in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent dust generation.[1]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1]
Spill Management:
-
Minor Spills: For dry spills, avoid generating dust.[1] Use a dry clean-up procedure, such as sweeping with a dampened cloth or using a vacuum cleaner fitted with a HEPA filter.[1] Place the collected material in a suitable, sealed container for disposal.[1]
-
Major Spills: Evacuate the area and alert emergency services.[1] Control personal contact by wearing appropriate protective clothing.[1] Prevent the spillage from entering drains or water courses.[1]
Disposal Plan:
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]
-
Contaminated Labware: All contaminated disposables (e.g., pipette tips, gloves, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Containers: Ensure all waste containers are properly labeled with the chemical name and associated hazards.[4] Do not mix with incompatible waste streams.[4]
Procedural Workflow
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
